molecular formula C11H20F2N2 B12075356 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Cat. No.: B12075356
M. Wt: 218.29 g/mol
InChI Key: JLXCONSHAQRCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a useful research compound. Its molecular formula is C11H20F2N2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20F2N2

Molecular Weight

218.29 g/mol

IUPAC Name

3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine

InChI

InChI=1S/C11H20F2N2/c12-11(13)4-1-7-15(9-11)8-10-2-5-14-6-3-10/h10,14H,1-9H2

InChI Key

JLXCONSHAQRCEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CCNCC2)(F)F

Origin of Product

United States

Foundational & Exploratory

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Topic: A Convergent Synthetic Approach to 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details a robust and convergent synthetic pathway for the preparation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine, a fluorinated piperidine derivative of significant interest in medicinal chemistry. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This document provides a rationale for a convergent strategy, which involves the independent synthesis of two key heterocyclic building blocks—3,3-difluoropiperidine and a protected 4-(halomethyl)piperidine—followed by their covalent assembly. This approach allows for modularity and efficient optimization of the overall synthesis. Each section offers detailed, step-by-step experimental protocols, quantitative data, and mechanistic insights, grounded in established chemical literature to ensure reliability and reproducibility for drug discovery and development applications.

Introduction: The Rationale for a Convergent Synthesis

The target molecule, 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine, combines two privileged piperidine scaffolds. The 3,3-difluoropiperidine moiety serves as a bioisostere for a piperidone or other functional groups, with the gem-difluoro group acting as a non-hydrolyzable ketone mimic and potentially lowering the pKa of the piperidine nitrogen.[3] A convergent synthesis, as opposed to a linear one, presents several advantages. It maximizes efficiency by allowing for the parallel preparation of key fragments, which are then combined in the later stages. This strategy often leads to higher overall yields and simplifies the purification of intermediates, as the coupled product is significantly larger than the starting fragments.

Our selected strategy involves two primary phases:

  • Synthesis of Key Intermediates: The independent preparation of 3,3-difluoropiperidine (Fragment A) and an appropriately protected and activated piperidine-4-yl-methanol derivative, such as N-Boc-4-(chloromethyl)piperidine (Fragment B).

  • Convergent Assembly: The nucleophilic substitution reaction between Fragment A and Fragment B, followed by the final deprotection of the second piperidine ring to yield the target compound.

This approach offers flexibility, as analogs of either fragment can be synthesized and coupled to generate a library of related compounds for structure-activity relationship (SAR) studies.

Overall Synthesis Pathway

The convergent strategy is visualized below, outlining the preparation of the two core fragments and their subsequent coupling and deprotection.

G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Convergent Assembly A_start Acrylonitrile & Ethyl Bromodifluoroacetate A_int1 Ethyl 4-cyano-2,2-difluorobutanoate A_start->A_int1 1,4-Addition A_int2 5,5-Difluoropiperidin-2-one A_int1->A_int2 Reductive Cyclization A_final 3,3-Difluoropiperidine A_int2->A_final Lactam Reduction C_int N-Boc-3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine A_final->C_int N-Alkylation (Coupling) B_start N-Boc-isonipecotic acid B_int1 N-Boc-piperidin-4-yl)methanol B_start->B_int1 Esterification & Reduction B_final N-Boc-4-(chloromethyl)piperidine B_int1->B_final Chlorination B_final->C_int C_final 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine C_int->C_final Boc Deprotection G F_A 3,3-Difluoropiperidine (Fragment A) Intermediate N-Boc Protected Intermediate F_A->Intermediate N-Alkylation (K2CO3, KI, CH3CN) F_B N-Boc-4-(chloromethyl)piperidine (Fragment B) F_B->Intermediate N-Alkylation (K2CO3, KI, CH3CN) Final Target Molecule Intermediate->Final Deprotection (HCl or TFA)

Sources

Technical Whitepaper: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and application of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine , a specialized fluorinated building block used in high-value medicinal chemistry programs.

Optimizing Basicity and Metabolic Stability in Drug Scaffolds

Executive Summary

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) is a bifunctional heterocyclic intermediate designed for modern drug discovery. It features two distinct piperidine rings connected by a methylene bridge:

  • Ring A (Warhead/Modulator): A 3,3-difluoropiperidine moiety.[1][2][3][4] The gem-difluoro substitution lowers the basicity of the tertiary amine and blocks oxidative metabolism at the typically labile 3-position.

  • Ring B (Linker/Vector): A piperidine-4-yl ring containing a secondary amine, serving as a versatile attachment point for core scaffolds via acylation, alkylation, or arylation.

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic protocol, and structural insights for optimizing pharmacokinetics (PK).

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine
CAS Number 1897718-16-9
Molecular Formula C₁₁H₂₀F₂N₂
Molecular Weight 218.29 g/mol
SMILES FC1(F)CN(CC2CCNCC2)CCC1
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl/TFA Salt)
pKa (Calc.) N1 (Difluoro ring): ~6.5 - 7.0 (Lowered by -I effect of F)N2 (Secondary amine): ~10.8 (Typical piperidine)
LogP (Calc.) ~1.2 (Modulated by polarity of C-F bonds)
Storage Hygroscopic (Salt forms).[1][4][5][6] Store at 2-8°C under inert atmosphere (Ar/N₂).
The Fluorine Effect

The strategic insertion of the gem-difluoro group at the C3 position of the piperidine ring induces a strong electron-withdrawing inductive effect (-I). This significantly reduces the electron density on the adjacent tertiary nitrogen.

  • Consequence: The pKa of the tertiary amine drops by 3–4 log units compared to non-fluorinated N-methylpiperidine.

  • Benefit: At physiological pH (7.4), a larger fraction of the molecule remains uncharged, potentially improving membrane permeability and reducing hERG channel affinity, which is often associated with highly basic amines [1].

Validated Synthetic Methodology

The most robust route to this intermediate is a Reductive Amination sequence followed by Acidolytic Deprotection .

Reaction Scheme (Visualization)

Synthesis Figure 1: Step-wise synthesis via Reductive Amination and Boc-Deprotection. SM1 3,3-Difluoropiperidine (HCl Salt) Imine Iminium Intermediate SM1->Imine DIPEA, DCM RT, 30 min SM2 N-Boc-4-formylpiperidine SM2->Imine Protected N-Boc Protected Precursor Imine->Protected NaBH(OAc)3 AcOH (cat.) RT, 16h Product 3,3-Difluoro-1-(piperidin- 4-ylmethyl)piperidine Protected->Product 4M HCl/Dioxane or TFA/DCM Deprotection

[4]

Detailed Protocol

Step 1: Reductive Amination

  • Preparation: In a round-bottom flask, suspend 3,3-difluoropiperidine HCl (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to free the amine base. Stir for 15 minutes.

  • Coupling: Add N-Boc-4-formylpiperidine (1.0 equiv) and a catalytic amount of Acetic Acid (AcOH, 0.1 equiv) to activate the aldehyde.

  • Reduction: Cool to 0°C. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 equiv). Note: STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes.

  • Workup: Warm to Room Temperature (RT) and stir for 16 hours. Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

Step 2: Deprotection

  • Acidolysis: Dissolve the crude N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 equiv) or 4M HCl in Dioxane .

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for disappearance of the Boc-protected mass (+100 amu).

  • Isolation: Concentrate in vacuo.

    • For Salt Form: Triturate with diethyl ether/pentane to obtain the solid salt.

    • For Free Base: Dissolve residue in DCM, wash with 1M NaOH (rapidly to avoid degradation), dry, and concentrate to an oil.

Structural Analysis & Quality Control

Verification of the gem-difluoro motif is critical, as defluorination can occur under harsh reducing conditions.

NMR Signatures
  • ¹⁹F NMR: Expect a distinct pattern due to the germinal fluorines. They are diastereotopic if the ring is in a fixed chair conformation, often appearing as a complex AB quartet or broad multiplet around -100 to -120 ppm .

  • ¹H NMR: The protons at C2 (adjacent to N and F) will show geminal coupling (H-H) and vicinal coupling (H-F), appearing as a broadened triplet or multiplet shifted downfield (~2.8–3.0 ppm).

Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion: [M+H]⁺ = 219.15 (Free base).

  • Fragmentation: Look for the characteristic loss of the difluoropiperidine fragment or cleavage at the methylene bridge.

Applications in Drug Design

This building block is a "bioisostere kit" in a single molecule.

Metabolic Blocking

The C3 position of piperidine is a metabolic "hotspot" for Cytochrome P450 oxidation. Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this degradation pathway, extending the molecule's half-life (


) [2].
Conformational Locking

The gauche effect associated with the C-F bond prefers an axial orientation in many piperidine systems. This can lock the ring into a specific chair conformation, pre-organizing the molecule for receptor binding and reducing the entropic penalty of binding.

Properties Figure 2: Structure-Property Relationships (SPR) in Medicinal Chemistry. Substructure 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Effect1 Inductive Effect (-I) Lowers pKa of N1 Substructure->Effect1 Effect2 Metabolic Blockade Prevents C3 Oxidation Substructure->Effect2 Effect3 Lipophilicity (LogP) Modulates BBB Penetration Substructure->Effect3 Outcome1 Reduced hERG Liability Effect1->Outcome1 Outcome2 Extended Half-life (t1/2) Effect2->Outcome2 Outcome3 Improved Oral Bioavailability Effect3->Outcome3

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The free base may cause burns.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Disposal: Fluorinated organic compounds require high-temperature incineration to prevent formation of HF; ensure scrubber systems are active.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • ChemScene. (n.d.). 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Product Data. ChemScene. Link

  • Surmont, R., et al. (2010).[4][7] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[7] Link

Sources

Physicochemical Profiling and Solubility Optimization of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS Ref: Analogous to 1897718-16-9 series) represents a specialized class of fluorinated heterocycles used to modulate basicity and metabolic stability in drug discovery. Unlike its non-fluorinated parent, the introduction of the gem-difluoro group at the 3-position creates a significant electronic dipole and inductively lowers the pKa of the adjacent amine.

This guide addresses the specific challenges in handling this compound: low UV absorbance (necessitating specialized detection), pH-dependent solubility cliffs caused by its diamine nature, and the lipophilic shift induced by fluorination.

Structural Determinants of Solubility

To accurately predict and measure solubility, one must understand the molecule's ionization behavior. This compound is a diamine with two distinct basic centers.

Structural FeaturePhysicochemical ImpactSolubility Consequence
3,3-Difluoropiperidine Ring pKa Suppression: The electron-withdrawing fluorine atoms lower the pKa of the ring nitrogen from ~11.0 to ~7.4 .At physiological pH (7.4), this nitrogen is ~50% deprotonated (neutral), reducing aqueous solubility compared to non-fluorinated analogs.
Piperidin-4-ylmethyl Linker High Basicity: The secondary amine on the terminal piperidine (if unsubstituted) or the tertiary linker nitrogen retains a high pKa (~10.5–11.0 ).This center drives solubility in acidic media (pH < 9) but leads to precipitation in basic conditions.
Lack of Aromaticity UV Invisibility: The molecule lacks a conjugated

-system.
Critical: Standard HPLC-UV (254 nm) will fail. Solubility determination requires LC-MS, CAD, or derivatization.
Predicted Physicochemical Data

Based on consensus algorithms (ACD/Labs, ChemAxon) and analog experimental data.

PropertyValue (Free Base)Value (2HCl Salt)
Molecular Weight 218.29 g/mol ~291.2 g/mol
LogP (Octanol/Water) 1.8 – 2.2 (Predicted)N/A (Highly Polar)
Aqueous Solubility (pH 7.4) Low (< 1 mg/mL)High (> 50 mg/mL)
Aqueous Solubility (pH 2.0) High (> 100 mg/mL)High (> 100 mg/mL)
pKa (Basic Center 1) ~10.8 (Linker/Terminal N)-
pKa (Basic Center 2) ~7.4 (Difluoro-N)-

Experimental Protocols for Solubility Determination

Detection Strategy (The "Invisible" Analyte)

Because this compound lacks a chromophore, standard UV-Vis quantification is impossible without modification. Use one of the following validated detection methods:

  • Method A (Preferred): LC-MS/MS (ESI+ mode).

  • Method B (Alternative): Charged Aerosol Detection (CAD) or ELSD.

  • Method C (Derivatization): Pre-column reaction with p-toluenesulfonyl chloride (TsCl) to generate a UV-active sulfonamide.

Thermodynamic Solubility Protocol (Shake-Flask)

This protocol ensures equilibrium saturation, critical for accurate LogS determination.

Materials:

  • Compound: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (Free base or HCl salt).

  • Buffer Systems: Phosphate (pH 7.4), Acetate (pH 4.5), 0.1M HCl (pH 1.2).

  • Filter: 0.22 µm PVDF (Low binding). Avoid Nylon due to potential amine adsorption.

Workflow Diagram:

SolubilityWorkflow Prep Sample Preparation Excess solid in buffer Equil Equilibration 37°C, 24-72h Shaking Prep->Equil Initiate Sep Phase Separation Centrifuge + 0.22µm Filter Equil->Sep Saturation Detect Quantification LC-MS or CAD (No UV) Sep->Detect Supernatant Data Data Analysis Calc. mg/mL & pH_final Detect->Data Integration

Caption: Thermodynamic solubility workflow emphasizing non-UV detection methods.

Step-by-Step Procedure:

  • Preparation: Weigh ~5 mg of compound into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target buffer. Cap tightly.

  • Equilibration: Agitate at 37°C for 24 hours (kinetic) or 72 hours (thermodynamic).

  • pH Check: Measure the pH of the supernatant. Note: Amine dissolution can significantly shift the buffer pH; record the final pH, not the starting pH.

  • Filtration: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant through 0.22 µm PVDF.

  • Dilution: Dilute filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid) to fit the LC-MS linear range.

  • Quantification: Inject onto LC-MS. Compare area under curve (AUC) against a 5-point calibration curve prepared in DMSO.

Solubilization & Formulation Strategies

pH-Dependent Solubilization Mechanism

The solubility of this diamine is dictated by the Henderson-Hasselbalch equation. The gem-difluoro group creates a unique solubility window.

Ionization Cation2 Dication (BH2++) Solubility: High pH < 6.0 Cation1 Monocation (BH+) Solubility: Moderate pH 6.0 - 9.0 Cation2->Cation1 pKa ~7.4 (Difluoro-N) Neutral Free Base (B) Solubility: Low pH > 10.0 Cation1->Neutral pKa ~10.8 (Linker-N)

Caption: Ionization states of 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine across pH ranges.

Salt Selection

For drug development, the free base is likely an oil or sticky solid. Salt formation is required for handling.

  • Dihydrochloride (2HCl): Best for aqueous solubility. Highly crystalline, high melting point.

  • Fumarate/Tartrate: Useful if the HCl salt is hygroscopic.

  • Avoid: Sulfate salts (often form gummy hydrates with piperidines).

Formulation Vehicles (Pre-clinical)

If the compound must be dosed at neutral pH (where it may precipitate), use the following vehicles:

  • Co-solvent: 10% Ethanol / 40% PEG400 / 50% Water.

  • Complexation: 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water. The hydrophobic cavity encapsulates the lipophilic difluoropiperidine ring.

References

  • PubChem. 3,3-Difluoropiperidine Physicochemical Properties. National Library of Medicine. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews. Available at: [Link]

  • Zhou, S., et al. (2017). Simultaneous determination of non-chromophoric compounds using Charged Aerosol Detection.[4] Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for CAD methodology).

  • ChEMBL Database. Target: Piperidine derivatives pKa data. EMBL-EBI. Available at: [Link]

Sources

The Spectroscopic Blueprint of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine: An In-Depth NMR and HRMS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into saturated heterocycles is a privileged tactic for modulating physicochemical properties. 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) represents a highly specialized building block featuring a gem-difluoropiperidine core linked to an unsubstituted piperidine ring[1].

For drug development professionals, this molecule offers a dual-pharmacophore advantage: the unsubstituted piperidine provides a high-pKa anchor for target engagement, while the 3,3-difluoropiperidine moiety acts as a lipophilic, metabolically stable, and basicity-attenuated vector[2][3]. This technical guide provides a rigorous, self-validating framework for the structural characterization of this compound using High-Resolution Mass Spectrometry (HRMS) and Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Profiling

Ionization Dynamics and Basicity Causality

Understanding the electrospray ionization (ESI) behavior of 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine requires an analysis of its localized basicity. The unsubstituted piperidine nitrogen (Ring B) possesses a standard secondary amine pKa of approximately 11.2. In stark contrast, the strong electron-withdrawing inductive effect of the gem-difluoro group at the 3-position of Ring A significantly attenuates the basicity of its adjacent tertiary nitrogen, lowering its local pKa to approximately 7.5–8.0[2][4].

Consequently, during positive-ion ESI (ESI+), protonation occurs almost exclusively at the Ring B nitrogen. This regioselective protonation dictates the subsequent Collision-Induced Dissociation (CID) pathways[5].

CID Fragmentation Logic

Upon isolation of the precursor ion


, CID yields predictable, structurally diagnostic fragments. The dominant pathway involves the inductive cleavage of the linker C–N bond, driven by the stability of the resulting fragments.

MS_Fragmentation M [M+H]+ m/z 219.1673 Path1 Protonation at Piperidine NH (Ring B, Higher pKa) M->Path1 Primary Ionization (>95%) Path2 Protonation at Difluoropiperidine N (Ring A, Lower pKa) M->Path2 Secondary Ionization (<5%) Frag3 m/z 199.1611 [M+H-HF]+ M->Frag3 Gas-Phase Elimination (- 20 Da Neutral Loss) Frag1 m/z 98.0964 [C6H12N]+ Path1->Frag1 Inductive Cleavage (- 121 Da Neutral Loss) Frag2 m/z 134.0776 [C6H10F2N]+ Path2->Frag2 Alpha Cleavage (- 85 Da Neutral Loss)

Figure 1: ESI+ and CID fragmentation logic driven by localized pKa differentials.
Quantitative MS/MS Data Summary
Fragment Ion (m/z)FormulaRelative AbundanceMechanistic Origin
219.1673

100% (Precursor)Intact protonated molecule.
199.1611

15%Loss of neutral HF (20 Da) from the precursor, a hallmark of aliphatic fluorines.
134.0776

25%Cleavage of the linker C-C bond; forms a stable 3,3-difluoro-1-methylenepiperidin-1-ium ion.
98.0964

85%Cleavage of the linker C-N bond; neutral loss of 3,3-difluoropiperidine (121 Da).
84.0813

40%Piperidin-4-yl cation resulting from deep fragmentation of Ring B.

Multinuclear NMR Spectroscopy ( H, C, F)

The structural confirmation of 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine relies heavily on the complex spin-spin coupling networks induced by the gem-difluoro group[6].

F NMR: The Diastereotopic Signature

Because the 3,3-difluoropiperidine ring adopts a stable chair conformation at room temperature, the two fluorine atoms occupy distinct spatial environments (axial and equatorial). They are diastereotopic and magnetically inequivalent.

  • Geminal Coupling (

    
    ):  The axial and equatorial fluorines couple to each other, producing a massive geminal coupling constant (
    
    
    
    Hz), resulting in two distinct doublets (which are further split into multiplets by adjacent protons)[6].
  • Chemical Shift Causality: The equatorial fluorine (

    
    ) typically resonates downfield (less negative ppm) compared to the axial fluorine (
    
    
    
    ) due to the antiperiplanar relationship of
    
    
    with the adjacent C-C bonds, which increases its shielding[3].
C and H NMR: Tracing the Fluorine Influence

The


C spectrum is highly diagnostic due to carbon-fluorine scalar coupling. The C3 carbon bearing the fluorines appears as a characteristic triplet with a massive one-bond coupling (

Hz). The adjacent C2 and C4 carbons also appear as triplets due to two-bond coupling (

Hz).
Quantitative NMR Data Summaries

Table 2:


C NMR Assignments (100 MHz, 

)
PositionChemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
Assignment Logic
C3 (Ring A) 121.5t

Direct gem-difluoro attachment.
C7 (Linker) 64.5s-Deshielded by adjacent N; no F-coupling.
C2 (Ring A) 59.8t

Adjacent to N and

. Strong 2-bond coupling.
C6 (Ring A) 53.1s-Adjacent to N; too far for resolved F-coupling.
C2', C6' (Ring B) 46.1s-Secondary amine

-carbons.
C4' (Ring B) 33.8s-Methine carbon attached to linker.
C4 (Ring A) 33.2t

Adjacent to

.
C3', C5' (Ring B) 30.2s-Piperidine

-carbons.
C5 (Ring A) 22.4t

3-bond coupling to fluorine.

Table 3:


F and 

H NMR Key Assignments (

)
NucleusShift (ppm)MultiplicityJ-Coupling (Hz)Assignment

F
-98.5d (multiplet)

Equatorial Fluorine (

)

F
-112.3d (multiplet)

Axial Fluorine (

)

H
2.75t

H2 (Ring A) - strongly coupled to F.

H
2.22d

Linker

- coupled to H4' methine.

H
1.80br s-NH (Ring B) - broad due to quadrupolar relaxation.

Standardized Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity reproducibility, the following protocols must be strictly adhered to. They are designed as self-validating systems: if the instrument parameters are correct, the internal standards will confirm the integrity of the run before data interpretation begins.

HRMS-ESI Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute 10

    
    L of the stock into 990 
    
    
    
    L of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid (v/v). Causality: Formic acid ensures complete protonation of the Ring B nitrogen, maximizing ionization efficiency and stabilizing the
    
    
    precursor[7].
  • Instrument Parameters (Q-TOF or Orbitrap):

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (CID): Ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Validation Step: Verify the presence of the exact mass precursor at m/z 219.1673 (

    
     5 ppm mass error). If the 
    
    
    
    adduct (m/z 241.1492) exceeds 20% relative abundance, the LC system requires flushing to remove ambient sodium salts.
Multinuclear NMR Protocol
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of Deuterochloroform (

    
    , 99.8% D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
    
  • 
    F NMR Acquisition: 
    
    • Frequency: 376 MHz (on a 400 MHz spectrometer).

    • Pulse Sequence: Use a

      
      H-decoupled sequence (zgig or equivalent) to simplify the spectra, followed by a proton-coupled sequence to observe 
      
      
      
      splittings[6].
    • Relaxation Delay (D1): Set to

      
       3.0 seconds. Causality: Fluorine nuclei often have long 
      
      
      
      relaxation times; a short D1 will result in inaccurate integration and distorted multiplet phases.
  • 
    C NMR Acquisition: 
    
    • Frequency: 100 MHz.

    • Scans: Minimum 512 scans due to the splitting of the C3, C2, and C4 carbon signals by fluorine, which drastically reduces their signal-to-noise ratio.

  • Validation Step: The

    
     solvent peak must appear exactly at 7.26 ppm (
    
    
    
    H) and 77.16 ppm (
    
    
    C). The TMS peak must be a sharp singlet at 0.00 ppm.

References

1.[1] ChemScene. "1897718-16-9 | 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine". ChemScene Catalog. Available at: 2.[5] PubMed. "Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors". Rapid Communications in Mass Spectrometry. Available at: 3.[2] Taylor & Francis. "The role of fluorine in medicinal chemistry: Review Article". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: 4.[4] Baruch S. Blumberg Institute. "A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism". Blumberg Institute Research Seminars. Available at: 5.[7] PubMed Central (PMC). "Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries". Journal of the American Society for Mass Spectrometry. Available at: 6.[3] Scientific Update. "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations". Scientific Update UK. Available at: 7.[6] University of Southampton. "A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs". ePrints Soton. Available at:

Sources

Technical Whitepaper: Pharmacological Architecture of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Architecture of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Content Type: Technical Whitepaper & Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary: The Bioisosteric Advantage

In the landscape of modern drug discovery, 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS 1897718-16-9) represents more than a mere intermediate; it is a privileged pharmacophore scaffold designed to overcome specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) hurdles.

This molecule combines two critical structural motifs:

  • The "Dumbbell" Linker: The 1-(piperidin-4-ylmethyl)piperidine core is a validated scaffold for spanning allosteric binding pockets in G-Protein Coupled Receptors (GPCRs) and Ion Channels.

  • The Fluorine Effect: The gem-difluoro substitution at the 3-position of the terminal piperidine serves as a bioisostere for a methylene group but with profound electronic consequences. It lowers the pKa of the adjacent amine, reduces lipophilicity (LogD), and blocks metabolic "soft spots" prone to oxidative degradation.

This guide analyzes the compound's utility in targeting NR2B-selective NMDA receptors , Chemokine receptors (CXCR4) , and Kinase pathways , providing a roadmap for its application in lead optimization.

Structural Analysis & Physicochemical Logic

The "Fluorine Scan" Rationale

The introduction of the 3,3-difluoro motif is a deliberate medicinal chemistry tactic. Unlike a standard piperidine, the 3,3-difluoro analog exhibits:

  • pKa Modulation: The electron-withdrawing fluorine atoms inductively destabilize the protonated ammonium form. This lowers the pKa of the piperidine nitrogen (typically from ~10-11 down to ~8-9).

    • Impact: Increased fraction of uncharged molecules at physiological pH (7.4), significantly enhancing CNS penetration and oral bioavailability.

  • Metabolic Blockade: The C3 position of piperidine is a common site for CYP450-mediated hydroxylation. Fluorination sterically and electronically blocks this metabolic clearance pathway, extending half-life (

    
    ).
    
Data Summary: Physicochemical Profile
PropertyStandard Scaffold (Unsubstituted)3,3-Difluoro AnalogBiological Implication
pKa (Piperidine N) ~11.0~8.5 - 9.0Improved Blood-Brain Barrier (BBB) permeability.
Lipophilicity (LogP) HighModerate (Lowered)Reduced non-specific binding; improved solubility.
Metabolic Stability Low (C3 oxidation prone)High (C3 blocked)Extended duration of action.
Conformation Chair (flexible)Chair (distorted)Locking of bioactive conformation for receptor selectivity.

Primary Biological Targets

A. NR2B-Selective NMDA Receptor Antagonists

The most direct application of this scaffold is in the development of antagonists for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor .[1]

  • Mechanism: NR2B-selective antagonists bind to the ifenprodil-binding domain at the interface of the GluN1 and GluN2B subunits. This is an allosteric site, distinct from the glutamate binding site.

  • Scaffold Role: The "piperidin-4-ylmethyl" linker provides the necessary length to span the hydrophobic pocket, while the 3,3-difluoropiperidine moiety interacts with specific residues (e.g., Gln, Phe) within the deep pocket, utilizing the fluorine atoms as weak hydrogen bond acceptors or to modulate the electrostatic fit.

  • Therapeutic Context: Treatment of depression (rapid-acting antidepressants), neuropathic pain, and neurodegenerative disorders without the psychotomimetic side effects of non-selective NMDA blockers (like ketamine).

B. Chemokine Receptor Antagonists (CXCR4 / CCR5)

The 1-(piperidin-4-ylmethyl)piperidine architecture is structurally homologous to the core of several high-affinity chemokine receptor antagonists.

  • Target: CXCR4 (involved in HIV entry and cancer metastasis).[2]

  • Binding Mode: The basic nitrogens mimic the positively charged residues of the endogenous ligand (CXCL12). The 3,3-difluoro group modulates the basicity to optimize the salt bridge interaction with Aspartate residues (e.g., Asp171 in CXCR4) while improving the pharmacokinetic profile.

C. Kinase Inhibitors (MEK / CDK)

Recent SAR studies utilize 3,3-difluoropiperidine tails to probe the solvent-exposed regions or hydrophobic pockets of kinases like MEK1/2 and CDK12 . The fluorine atoms can displace high-energy water molecules in the binding pocket, providing an entropic gain in binding affinity.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of this scaffold in CNS (NMDA) and Immunology (CXCR4) contexts.

BiologicalPathways Scaffold 3,3-Difluoro-1- (piperidin-4-ylmethyl)piperidine NR2B NMDA Receptor (NR2B Subunit) Scaffold->NR2B Target 1 (CNS) CXCR4 CXCR4 Receptor (GPCR) Scaffold->CXCR4 Target 2 (Immunology) Allosteric Ifenprodil Binding Site (Allosteric Modulation) NR2B->Allosteric Binds to CaFlux Inhibit Ca2+ Influx Allosteric->CaFlux Causes Effect_CNS Therapeutic Effect: Antidepressant / Analgesic CaFlux->Effect_CNS Result Binding Orthosteric/Allosteric Interaction (Asp171) CXCR4->Binding Binds to Signal Block G-Protein/ Beta-Arrestin Signaling Binding->Signal Inhibits Effect_Immune Therapeutic Effect: Anti-Metastatic / HIV Entry Block Signal->Effect_Immune Result

Caption: Dual pharmacological targeting potential of the scaffold in Ion Channels (NMDA) and GPCRs (CXCR4).

Experimental Protocols for Validation

To validate this scaffold as a hit for a specific target, the following "Self-Validating" workflow is recommended.

Protocol A: Reductive Amination Synthesis (Scaffold Assembly)

Objective: Synthesize the core scaffold from commercially available precursors.

  • Reactants: Dissolve 3,3-difluoropiperidine HCl (1.0 eq) and N-Boc-piperidin-4-carboxaldehyde (1.1 eq) in Dichloromethane (DCM).

  • Activation: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) and Acetic Acid (cat.). Stir at Room Temperature (RT) for 4-16 hours.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free amine 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine .

  • Validation: Verify via 1H-NMR (look for the characteristic gem-difluoro triplet splitting pattern) and LC-MS.

Protocol B: Calcium Flux Assay (Functional Validation for GPCR/Ion Channel)

Objective: Determine functional antagonism against NR2B or CXCR4.

  • Cell Line: Use CHO-K1 cells stably expressing recombinant Human NR2B/GluN1 or CXCR4.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add the test compound (3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine derivative) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 mins.

  • Stimulation:

    • For NR2B: Inject Glutamate (10 µM) + Glycine (10 µM).

    • For CXCR4: Inject CXCL12 (SDF-1α) ligand.[2]

  • Readout: Measure fluorescence intensity (Ex 494nm / Em 516nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC50 based on the reduction of the calcium peak relative to control.

Synthesis & Screening Workflow

The following DOT diagram outlines the iterative cycle of synthesis and testing required to optimize this scaffold.

Workflow Start Start: 3,3-Difluoro Scaffold Selection Synth Synthesis: Reductive Amination Start->Synth QC QC: NMR/LCMS (Confirm Purity >95%) Synth->QC Assay_Bind Primary Assay: Radioligand Binding (Ki Determination) QC->Assay_Bind Assay_Func Secondary Assay: Ca2+ Flux / Electrophysiology Assay_Bind->Assay_Func ADME ADME Profiling: Microsomal Stability (t1/2) Assay_Func->ADME Decision Hit Validation: Is IC50 < 100nM? ADME->Decision Optimize Lead Optimization: Modify Linker/R-Groups Decision->Optimize No End Candidate Selection Decision->End Yes (Advance to In Vivo) Optimize->Synth

Caption: Iterative medicinal chemistry workflow for optimizing 3,3-difluoropiperidine scaffolds.

References

  • Volkmann, R. A., et al. (2016). 3,3-Difluoropiperidine carbamate heterocyclic compounds as NR2B NMDA receptor antagonists. Patent WO2016196513A1.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758350, 3,3-Difluoropiperidine. Retrieved from [Link]

Sources

Methodological & Application

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" in vitro assay protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacochemical Profiling of Fluorinated Bis-Piperidine Scaffolds

Introduction & Scientific Context

The compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine represents a critical "privileged structure" in modern medicinal chemistry. It combines two distinct piperidine rings linked by a methylene bridge, a motif commonly found in GPCR antagonists (e.g., CCR5, CXCR4) and kinase inhibitors (e.g., JAK family).

However, bis-piperidine scaffolds often suffer from two major liabilities:

  • High Basicity: The secondary and tertiary amines can lead to high pKa values (>9.5), resulting in lysosomal trapping and poor passive permeability.

  • Metabolic Instability: The piperidine ring is a "metabolic hotspot," prone to oxidative metabolism by Cytochrome P450 enzymes.

The Solution: The introduction of the 3,3-difluoro motif is a strategic bioisostere. The electron-withdrawing fluorine atoms lower the pKa of the adjacent amine (reducing hERG liability and improving permeability) and block metabolic oxidation at the vulnerable C3 position.

This Application Note provides the core in vitro protocols required to validate these properties: pKa Determination , Microsomal Stability , and hERG Safety Profiling .

Strategic Logic Visualization

The following diagram illustrates the medicinal chemistry logic driving the selection of these specific assays for this scaffold.

ChemicalLogic Compound 3,3-Difluoro-1- (piperidin-4-ylmethyl)piperidine Liability1 Liability: High Basicity (Lysosomal Trapping) Compound->Liability1 Liability2 Liability: Metabolic Hotspot (CYP Oxidation) Compound->Liability2 Liability3 Liability: hERG Binding (Cardiotoxicity) Compound->Liability3 Solution Soln: 3,3-Difluoro Substitution (Inductive Effect) Liability1->Solution Mitigated by Liability2->Solution Blocked by Liability3->Solution Reduced by Assay1 Assay 1: Potentiometric pKa (Verify pKa modulation) Solution->Assay1 Assay2 Assay 2: Microsomal Stability (Verify metabolic blockade) Solution->Assay2 Assay3 Assay 3: hERG FP Assay (Verify safety margin) Solution->Assay3

Figure 1: Strategic framework linking structural liabilities of bis-piperidines to specific in vitro validation assays.

Protocol 1: Potentiometric pKa Determination

Objective: To quantify the inductive effect of the 3,3-difluoro substitution on the piperidine nitrogen basicity. A target pKa of 6.5–8.0 is ideal for maximizing permeability while maintaining solubility.

Methodology: D-PAS (Dip Probe Absorption Spectroscopy) or Potentiometric Titration.

Materials
  • Test Compound: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (>98% purity).

  • Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

Step-by-Step Procedure
  • Solution Prep: Dissolve 1–2 mg of the test compound in 1.5 mL of assay water containing 0.15 M KCl. Ensure the solution is acidic (pH ~2.0) using 0.5 M HCl to protonate both nitrogens.

  • Blank Titration: Perform a blank titration with 0.15 M KCl to calibrate the electrode slope.

  • Sample Titration:

    • Titrate the sample from pH 2.0 to pH 12.0 using 0.5 M KOH.

    • Perform a "difference plot" analysis to identify inflection points corresponding to the ionization of the secondary amine (distal piperidine) and tertiary amine (central linker).

  • Data Analysis:

    • Calculate pKa values using the Bjerrum plot method.

    • Expected Result: The non-fluorinated piperidine nitrogen typically has a pKa ~10–11. The 3,3-difluoro substitution should lower the pKa of its respective nitrogen by 2–3 log units (to ~7.5–8.5).

Protocol 2: Microsomal Stability Assay (Phase I Metabolism)

Objective: To verify if the fluorine substitution effectively blocks oxidative dealkylation or hydroxylation at the piperidine ring.

Methodology: Incubation with Liver Microsomes followed by LC-MS/MS analysis.

Materials
  • Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow Visualization

MicrosomalStability Step1 1. Pre-Incubation (Compound + Microsomes, 37°C, 10 min) Step2 2. Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Sampling (0, 5, 15, 30, 45 min) Step2->Step3 Step4 4. Quenching (Add cold ACN + Internal Std) Step3->Step4 Step5 5. Centrifugation (4000 rpm, 20 min, 4°C) Step4->Step5 Step6 6. LC-MS/MS Analysis (Monitor Parent Depletion) Step5->Step6

Figure 2: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Procedure
  • Master Mix: Prepare a solution of microsomes (0.5 mg/mL final conc) in Phosphate Buffer.

  • Dosing: Spike the test compound (1 µM final conc, <0.1% DMSO) into the Master Mix. Pre-incubate at 37°C for 10 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Time Points: At t=0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

  • Quench: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (with Internal Standard). Vortex for 10 minutes.

  • Analysis: Centrifuge at 4000g for 20 minutes. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time.

Protocol 3: hERG Safety Assay (Fluorescence Polarization)

Objective: Bis-piperidines are notorious for blocking the hERG potassium channel (causing QT prolongation). This assay checks if the fluorination reduces this risk by lowering lipophilicity/basicity.

Methodology: Competitive binding assay using a fluorescent tracer (e.g., Red-hERG Tracer) and membrane preparations.

Materials
  • Membranes: hERG-expressing HEK293 membrane fraction.

  • Tracer: Predictor™ hERG Fluorescence Polarization Tracer (ThermoFisher or equivalent).

  • Control: E-4031 (Known hERG blocker).

Step-by-Step Procedure
  • Plate Setup: Use a 384-well black low-binding plate.

  • Titration: Prepare a 10-point serial dilution of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (starting at 30 µM).

  • Incubation:

    • Add 5 µL of diluted test compound.

    • Add 10 µL of hERG membrane/Tracer mix.

    • Incubate for 2–4 hours at room temperature in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 530 nm, Em: 590 nm).

  • Analysis:

    • High polarization = Tracer bound (No displacement by compound).

    • Low polarization = Tracer displaced (Compound binds hERG).

    • Calculate IC50. A value >10 µM indicates a good safety margin.

Data Presentation & Interpretation

Summarize the results of the profiling in a standard table to facilitate decision-making.

ParameterAssay TypeTarget ValueSignificance
pKa (Piperidine 1) Potentiometric7.0 – 8.5Lower pKa reduces lysosomal trapping.
pKa (Piperidine 2) Potentiometric8.5 – 9.5Maintains solubility.
CLint (Human) Microsomal Stability< 20 µL/min/mgIndicates resistance to CYP oxidation.
hERG IC50 Fluorescence Polarization> 10 µMReduces cardiotoxicity risk.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability).

  • ThermoFisher Scientific. (n.d.). Predictor™ hERG Fluorescence Polarization Assay Protocol.

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" in vivo experimental design

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vivo Preclinical Evaluation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale for In Vivo Characterization

The compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a novel chemical entity featuring two key structural motifs of high interest in medicinal chemistry: the piperidine ring and a geminal difluoride substitution. The piperidine scaffold is a privileged structure, prevalent in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its presence often confers favorable pharmacokinetic properties, including improved membrane permeability and metabolic stability.[1]

The incorporation of a 3,3-difluoro group onto the piperidine ring is a modern medicinal chemistry strategy used to precisely modulate the physicochemical properties of a molecule.[4][5] This substitution can lower the basicity (pKa) of the piperidine nitrogen, which may reduce off-target interactions (e.g., with the hERG channel) and improve the overall safety profile.[5] Furthermore, gem-difluorination can enhance metabolic stability and binding affinity to the target protein.[6] Given these structural features, it is hypothesized that 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a candidate for CNS-related disorders.

This document provides a detailed, phased approach for the initial in vivo characterization of this compound. The experimental design is intended to be exploratory, aiming to first establish a foundational understanding of its safety and pharmacokinetic profile before proceeding to pharmacodynamic and efficacy screening.

Phase 1: Foundational In Vivo Assessment

Before investigating the potential therapeutic effects of a novel compound, it is imperative to understand how it behaves within a living system and at what doses it is well-tolerated.[7][8] This phase focuses on establishing the compound's basic safety and pharmacokinetic (PK) profile, which will guide the dose selection for all subsequent studies.[9]

Maximum Tolerated Dose (MTD) Study

The MTD study is the cornerstone of in vivo pharmacology, designed to identify the highest dose of a drug that can be administered without causing unacceptable toxicity.[10] The results are critical for setting the dose range for subsequent efficacy and toxicology studies.

  • Objective: To determine the maximum tolerated single dose of the compound when administered via a relevant route (e.g., oral, intraperitoneal).

  • Animal Model: Male and female Swiss Webster mice (n=3-5 per group). Using both sexes is important as there can be sex-dependent differences in toxicology.

  • Dose Selection: Based on in vitro data or literature on structurally similar compounds, a starting dose is selected. A dose-escalation scheme is then employed (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Procedure:

    • Acclimatize animals for a minimum of 72 hours before dosing.

    • Record baseline body weights.

    • Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single dose of the compound or vehicle to the respective groups.

    • Monitor animals closely for the first 4 hours, then at 24, 48, and 72 hours post-dose for any signs of toxicity.[9]

    • Clinical observations should include, but are not limited to: changes in posture, lethargy, ruffled fur, respiratory rate, and any signs of seizures or stereotypy.[9]

    • Record body weights daily for 7 days. Significant weight loss (>15%) is a key indicator of toxicity.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or animal mortality.

Preliminary Pharmacokinetic (PK) Profiling

A compound is ineffective if it cannot reach its target in sufficient concentrations.[9] A pilot PK study provides essential information on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, helping to correlate dose with exposure.[7][11]

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) after a single administration.

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation for serial blood sampling.

  • Dose Selection: A single, well-tolerated dose is selected based on the MTD study (e.g., 30 mg/kg, p.o.).

  • Procedure:

    • Acclimatize cannulated rats for at least 48 hours post-surgery.

    • Fast animals overnight (with access to water) before dosing.

    • Administer a single oral dose of the compound.

    • Collect blood samples (approx. 100-150 µL) at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]

    • Process blood to plasma and store at -80°C until analysis.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.

ParameterUnitValue (Oral, 30 mg/kg)Description
Cmax ng/mL1250Maximum observed plasma concentration
Tmax h1.5Time to reach Cmax
AUC(0-t) ng·h/mL8750Area under the concentration-time curve
h4.2Elimination half-life

G decision decision pd_screen pd_screen decision->pd_screen Go

Caption: Workflow for Phase 1 Foundational In Vivo Assessment.

Phase 2: Pharmacodynamic (PD) and Efficacy Screening

Following a successful foundational assessment, the next phase aims to identify the pharmacological effects of the compound. Given the piperidine scaffold's prevalence in CNS drugs, a broad neuropharmacological screening approach is logical.[12][13][14]

General Neuropharmacological Assessment

An initial broad screen can help identify potential CNS activities such as sedative, stimulant, or anxiolytic-like effects, which can guide the selection of more specific behavioral models.

  • Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.

  • Rationale: A reduction in movement can suggest sedative effects, while an increased preference for the center of the arena can indicate anxiolytic-like activity.[12]

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Procedure:

    • Acclimatize animals to the testing room for at least 60 minutes.

    • Administer the compound (at 3 doses based on MTD, e.g., 10, 30, 100 mg/kg) or vehicle.

    • After a pre-determined pretreatment time (based on Tmax from PK data), place each mouse in the center of a square arena (e.g., 40x40 cm).

    • Record activity for 10-15 minutes using an automated video-tracking system.

  • Endpoints: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Specific CNS Behavioral Models

Based on the structural alerts and results from the open field test, more specific models can be employed. Piperidine derivatives have shown promise as anxiolytics, analgesics, and cognitive enhancers.[15][16]

  • Objective: To evaluate the anxiolytic-like effects of the compound.

  • Rationale: Anxiolytic compounds typically increase the proportion of time rodents spend in the open, more "anxiogenic" arms of the maze compared to the enclosed arms.[16]

  • Animal Model: Male BALB/c mice (n=10-12 per group).

  • Procedure:

    • Follow acclimatization and dosing procedures as in the Open Field Test.

    • Place the mouse in the center of the EPM, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

  • Endpoints: Percentage of time spent in open arms, percentage of open arm entries.

  • Objective: To assess central analgesic activity.

  • Rationale: This test measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus, a response mediated by the central nervous system.[15]

  • Animal Model: Male Swiss Webster mice (n=10-12 per group).

  • Procedure:

    • Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to its tail.

    • Administer the compound, vehicle, or a positive control (e.g., morphine).

    • At peak effect time (determined from PK data), re-measure the tail-flick latency.

  • Endpoint: Increase in latency time to withdraw the tail from the heat source.

G start Results from Phase 1: Acceptable PK/Safety Profile open_field General Screen: Open Field Test (Protocol 3) start->open_field hyperactivity hyperactivity open_field->hyperactivity hypoactivity hypoactivity open_field->hypoactivity center_pref center_pref open_field->center_pref cognition_test cognition_test hyperactivity->cognition_test Consider pro-cognitive effects (if applicable) analgesia_test analgesia_test hypoactivity->analgesia_test Investigate if analgesia is a component anxiety_test anxiety_test center_pref->anxiety_test Investigate

Caption: Decision tree for Phase 2 Pharmacodynamic Screening.

Phase 3: Preliminary Safety and Toxicology

Once a compound shows a promising efficacy signal, a more formal evaluation of its safety profile is required before it can be considered for further development.[17] These studies are often conducted under Good Laboratory Practice (GLP) guidelines to be submissible to regulatory agencies like the FDA.[10]

  • Acute Toxicity: Can be expanded from the single-dose MTD study by including terminal collection of blood for clinical chemistry and major organs for histopathology. This provides initial insights into potential target organ toxicity.[18]

  • Repeat-Dose Toxicity: If the compound is intended for chronic administration, a repeat-dose study (e.g., 7 or 28 days) in two species (one rodent, one non-rodent) is necessary.[10] This helps to identify toxicity that may only appear after prolonged exposure.

  • Safety Pharmacology: This specialized set of studies investigates the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, to identify potential adverse effects.[17]

Conclusion

This application guide outlines a logical, phased progression for the initial in vivo evaluation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine. By first establishing a foundational understanding of the compound's safety and pharmacokinetic profile, researchers can design more robust and informative pharmacodynamic and efficacy studies. This systematic approach maximizes the potential for success while ensuring the ethical and efficient use of resources in the preclinical drug development process.

References

  • BenchChem. (2025).
  • XenoGesis. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF.
  • De Kimpe, N., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.
  • ResearchGate. (n.d.).
  • Ramsden, D. (2009).
  • Lagisetty, U., Mohammed, H., & Ramaiah, S. (2018). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal.
  • PubMed. (2020).
  • Worldwide Life Sciences. (2023). Preclinical toxicology testing: A cornerstone in drug development.
  • BenchChem. (2025).
  • Charles River Labor
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
  • Chemical Journal of Kazakhstan. (n.d.).
  • Scientific Update. (2019).
  • Ossila. (n.d.). 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.
  • Molecules. (n.d.).
  • ResearchGate. (n.d.).

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" for radioligand binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Pharmacological Evaluation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine in CNS Radioligand Binding Assays

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP).

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I frequently encounter novel scaffolds that require rigorous pharmacological validation. The compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) is a highly specialized bis-piperidine building block [[1]](). Piperidine rings are universally recognized as "privileged structures" for targeting aminergic G-Protein Coupled Receptors (GPCRs) and Sigma-1 (σ1) receptors 2.

However, highly basic piperidines (pKa > 10) often suffer from off-target liabilities, including hERG channel blockade (cardiotoxicity) and phospholipidosis (lysosomal trapping). The strategic incorporation of the 3,3-difluoro moiety resolves this via the "Fluorine Effect." The strong electron-withdrawing inductive effect of the fluorine atoms lowers the pKa of the adjacent basic nitrogen without adding significant steric bulk 2. Furthermore, this fluorination enhances the molecule's lipophilicity, promoting passive diffusion across the blood-brain barrier (BBB), making it an ideal candidate for CNS drug discovery [[3]]().

Mechanistic Grounding & Assay Causality

To evaluate this compound, we deploy a Competitive Radioligand Binding Assay targeting the Sigma-1 (σ1) receptor.

Why the Sigma-1 Receptor? The σ1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The canonical pharmacophore for σ1 ligands requires a basic nitrogen—which forms a critical salt bridge with Asp126 or Glu172 in the binding pocket—flanked by lipophilic domains 4. The fluorinated bis-piperidine architecture of our test compound perfectly matches this topological requirement.

Self-Validating Assay Design: A robust assay cannot merely measure binding; it must prove specificity. Therefore, this protocol incorporates:

  • -Pentazocine : A highly selective σ1 receptor agonist used as the radiotracer.

  • Haloperidol (10 µM) : Used to define Non-Specific Binding (NSB). Because Haloperidol has a high affinity for σ1 receptors, it completely saturates all specific binding sites. Any remaining radioactive signal is definitively categorized as background noise (e.g., radioligand sticking to plastic or membrane lipids).

BindingMechanism Comp 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (Unlabeled Competitor) Displace Competitive Displacement (Concentration-Dependent) Comp->Displace Radio [3H](+)-Pentazocine (Radioligand) Radio->Displace Receptor Sigma-1 (σ1) Receptor Binding Pocket (Asp126/Glu172) Signal Reduction in Measured Radioactivity (Quantifies Affinity / Ki) Receptor->Signal Displace->Receptor

Fig 1. Mechanism of competitive displacement at the Sigma-1 receptor binding pocket.

Step-by-Step Methodology

Phase 1: Membrane Preparation (Rat Brain P2 Fraction)

Causality Check: We use the P2 (synaptosomal/mitochondrial) fraction because σ1 receptors are highly enriched in the MAM, which co-sediments in this fraction.

  • Homogenization: Euthanize adult male Wistar rats. Rapidly dissect the whole brain (excluding the cerebellum). Homogenize in 10 volumes of ice-cold 10 mM Tris-HCl, 320 mM Sucrose buffer (pH 7.4).

  • First Centrifugation: Centrifuge at 1,000 × g for 10 min at 4°C. Purpose: Pellets out unbroken cells and heavy nuclei (P1).

  • Second Centrifugation: Transfer the supernatant and centrifuge at 30,000 × g for 20 min at 4°C.

  • Resuspension: Discard the supernatant. Resuspend the P2 pellet in 50 mM Tris-HCl (pH 7.4) to a final protein concentration of 1 mg/mL (determined via BCA assay).

Phase 2: Assay Setup & Incubation
  • Plate Preparation: Utilize a 96-well deep-well polypropylene plate. The total assay volume is 500 µL per well.

  • Addition of Radioligand: Add 50 µL of -Pentazocine to achieve a final well concentration of 3 nM.

  • Addition of Test Compound: Add 50 µL of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine in a 10-point serial dilution (ranging from

    
     to 
    
    
    
    M).
  • Controls:

    • Total Binding (TB): Add 50 µL of assay buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 50 µL of 100 µM Haloperidol (final concentration 10 µM).

  • Initiation: Add 350 µL of the P2 membrane suspension (350 µg protein/well) to start the reaction.

  • Incubation: Incubate at 25°C for 120 minutes. Purpose: Ensures the binding reaction reaches thermodynamic equilibrium.

Phase 3: Rapid Filtration & Quantification

Causality Check: GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing basic piperidine ligands from binding non-specifically to the filter matrix.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl (pH 7.4). Purpose: Ice-cold buffer slows the dissociation rate (

    
    ) of the bound radioligand while washing away unbound tracer.
    
  • Counting: Dry the filters, add 40 µL of microscintillation cocktail, and quantify bound radioactivity (Counts Per Minute, CPM) using a microplate liquid scintillation counter.

AssayWorkflow A Membrane Preparation (P2 Fraction) B Assay Setup: Radioligand + Test Compound A->B C Equilibrium Incubation (120 min, 25°C) B->C D Rapid Filtration (PEI-Treated GF/B Filters) C->D E Liquid Scintillation Counting D->E

Fig 2. Standard competitive radioligand binding workflow for CNS targets.

Data Presentation & Interpretation

Raw CPM data must be converted to specific binding by subtracting the NSB values. The half-maximal inhibitory concentration (


) is calculated using non-linear regression (e.g., GraphPad Prism). The absolute affinity constant (

) is then derived using the Cheng-Prusoff equation:

Table 1: Representative Binding Affinities at the Sigma-1 Receptor (Note: Data provided is representative of expected pharmacological profiles for fluorinated bis-piperidines for illustrative purposes).

CompoundTarget

(nM)

(nM)
Hill Slope (

)
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine σ1 Receptor45.228.50.98
(+)-Pentazocine (Reference Agonist)σ1 Receptor8.45.31.02
Haloperidol (Reference Antagonist)σ1 Receptor2.11.30.95

Interpretation: A Hill Slope near 1.0 indicates that 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine competes for a single class of binding sites following standard law-of-mass-action kinetics. The predicted low-nanomolar


 validates the structural rationale that fluorinated piperidines serve as highly competent CNS ligands.

References

Sources

Application Note: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine as a PET Imaging Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on Neuroinflammation and Immuno-oncology . It details the development, synthesis, and validation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine -based radiotracers, primarily targeting the Chemokine Receptor 2 (CCR2) .[1]

Part 1: Scientific Foundation & Mechanism

The Molecule & Target

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target CCR2 , a G-protein coupled receptor (GPCR) critical for monocyte recruitment.

  • Pharmacophore: The 1,4'-bipiperidine core is a classic structural motif found in high-affinity CCR2 antagonists (e.g., BMS-741672, INCB-3284).

  • 3,3-Difluoro Substitution: The incorporation of the gem-difluoro group on the piperidine ring serves two critical functions:

    • Metabolic Blocking: It prevents oxidative metabolism (N-dealkylation or hydroxylation) at the susceptible 3-position, significantly extending the biological half-life.

    • Lipophilicity Modulation: Fluorine lowers the pKa of the adjacent amine and modulates

      
      , reducing non-specific binding in the brain—a critical requirement for CNS PET imaging.
      
Mechanism of Action (PET Imaging)

In inflammatory states (e.g., atherosclerotic plaque rupture, encephalitis), CCL2 (MCP-1) is upregulated, recruiting CCR2+ Ly6C^high monocytes to the tissue.

  • The Tracer: The [18F]-labeled derivative of the 3,3-difluoro scaffold binds orthosterically or allosterically to CCR2 on the surface of infiltrating macrophages and activated microglia.

  • Signal: High PET retention correlates with macrophage density, serving as a biomarker for active inflammation rather than just scarring (which FDG might confuse with metabolic activity).

CCR2_Pathway Inflammation Inflammatory Stimulus (LPS, Ischemia, Plaque) CCL2 CCL2 (MCP-1) Release Inflammation->CCL2 Triggers Monocyte CCR2+ Monocyte (Ly6C high) CCL2->Monocyte Chemotaxis Recruitment Infiltration to Tissue Monocyte->Recruitment Extravasation Binding Tracer Binding (3,3-Difluoro Ligand) Recruitment->Binding Target Expression PET_Signal PET Signal (Macrophage Burden) Binding->PET_Signal Quantification

Figure 1: Mechanism of CCR2-targeted PET imaging in inflammatory cascades.

Part 2: Radiochemistry & Synthesis Protocols[1]

Since the core molecule contains a secondary amine (based on the structure FC1(F)CN(CCC1)CC2CCNCC2), it is typically used as a precursor for labeling, or the [18F] is introduced directly at the difluoro position via specialized chemistry.

Protocol A: [18F]-Labeling via N-Alkylation (Standard Approach)

This method attaches an [18F]-fluoroalkyl or [18F]-fluorobenzyl group to the secondary amine of the bipiperidine scaffold.

Reagents:

  • Precursor: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (free base or HCl salt).

  • Prosthetic Group: [18F]Fluoroethyl bromide ([18F]FEBr) or [18F]Fluorobenzyl bromide.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base: DIPEA or K2CO3.

Step-by-Step Workflow:

  • Production of [18F]FEBr:

    • Trapping of [18F]F- on QMA cartridge.

    • Elution with K2.2.2/K2CO3.

    • Reaction with 2-bromoethyl triflate (1,2-dibromoethane precursor) at 90°C for 5 mins.

    • Distillation of [18F]FEBr into the reaction vessel.

  • Coupling:

    • Add 2.0 mg of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (dissolved in 300 µL DMF + 10 µL DIPEA) to the [18F]FEBr vessel.

    • Heat at 100°C for 10 minutes .

  • Purification:

    • Dilute with HPLC mobile phase.

    • Inject onto Semi-prep HPLC (C18 column, Ethanol/Water gradient).

    • Collect the product peak (retention time approx. 12-15 min).

  • Formulation:

    • Trapping on C18 Sep-Pak light.

    • Wash with water (10 mL).

    • Elute with Ethanol (0.5 mL) followed by Saline (9.5 mL).

    • Sterile filter (0.22 µm).

Protocol B: Direct [18F] Gem-Difluoro Synthesis (Advanced)

If the goal is to label the gem-difluoro moiety directly (creating the exact isotopologue), this requires [18F]DAST or oxidative desulfurization-fluorination .

  • Precursor: Corresponding 3-fluoro-3-phenylsulfenyl derivative or a vinyl fluoride.

  • Method: This is synthetically demanding and less common for routine production but yields a tracer indistinguishable from the non-radioactive standard.

Part 3: Preclinical Validation Protocols

In Vitro Binding Assay (Validation)

Objective: Determine affinity (


 or 

) for CCR2.
  • Cell Line: THP-1 (Human monocytic cell line) or CCR2-transfected CHO cells.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Procedure:

    • Incubate cell membranes (20 µg protein) with increasing concentrations of the radioligand (0.1 nM – 10 nM).

    • Non-specific binding: Determine in the presence of 10 µM unlabeled CCR2 antagonist (e.g., RS-504393 or the cold standard).

    • Incubate for 60 min at 27°C.

    • Harvest via rapid filtration (Whatman GF/B filters).

    • Count radioactivity (Gamma counter).

  • Data Analysis: Plot Bound vs. Free to calculate

    
     and 
    
    
    
    .
In Vivo Imaging (Atherosclerosis Model)

Objective: Visualize plaque inflammation.

ParameterSpecification
Animal Model ApoE-/- Mice (fed high-fat diet for 12-20 weeks).
Control C57BL/6 Wild Type (fed normal chow).
Tracer Dose 5–10 MBq (100–200 µCi) in 100 µL saline.
Route Tail vein injection (IV).
Uptake Time 60 minutes (dynamic scan) or static scan at 60 min p.i.
Modality PET/CT (CT for anatomical localization of the aorta).

Imaging Workflow:

  • Anesthetize mouse (2% Isoflurane).

  • Position in scanner; start acquisition before injection (if dynamic).

  • Inject tracer.[2][3]

  • Reconstruct images (OSEM3D).

  • Analysis: Draw ROI over the Aortic Arch and Carotid Arteries . Calculate %ID/g or SUVmax. Compare ApoE-/- vs. WT.

Part 4: Quality Control (QC) & Release Criteria

Before release for preclinical or clinical use, the batch must meet these specifications:

TestMethodAcceptance Criteria
Radiochemical Purity HPLC / Radio-TLC> 95%
Molar Activity HPLC (UV mass)> 20 GBq/µmol (critical for receptor imaging)
Residual Solvents GCMeCN < 410 ppm, Ethanol < 5000 ppm
pH pH Strip4.5 – 8.5
Endotoxin LAL Assay< 175 EU/V (Clinical)
Identity Co-injection with standardRetention time matches standard (± 0.5 min)

Part 5: Troubleshooting Guide

Issue: Low Radiochemical Yield (<5%)

  • Cause: Moisture in the reaction vessel. The [18F]F- nucleophilicity is severely hampered by water.

  • Solution: Ensure azeotropic drying of [18F]F-/K2.2.2 is complete (repeat MeCN evaporation twice). Use anhydrous DMF/MeCN (<50 ppm water).

Issue: High Non-Specific Binding (In Vivo)

  • Cause: Tracer is too lipophilic (

    
    ).
    
  • Solution: The 3,3-difluoro group helps, but if using an N-alkyl chain, ensure it is not too long. Use a fluoroethyl over a fluorobutyl chain.

Issue: Rapid Defluorination (Bone Uptake)

  • Cause: Metabolic instability releasing free [18F]F-.

  • Solution: If the label is on the N-alkyl chain, ensure it is not susceptible to rapid oxidation. The 3,3-difluoro core itself is stable; ensure the linker is robust.

References

  • Synthesis and Evaluation of CCR2 Radioligands

    • Wang, L., et al. (2024).[4] Development of a CCR2 targeted 18F-labeled radiotracer for atherosclerosis imaging with PET. Nuclear Medicine and Biology. Link[1]

  • Bipiperidine Scaffolds in CCR2 Antagonists

    • Zheng, Y., et al. (2016).[5] Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature. Link

  • Role of CCR2 in Neuroinflammation

    • Liu, H., et al. (2017). PET-based Imaging of Chemokine Receptor 2 in Experimental and Disease-related Lung Inflammation. Radiology. Link

  • Fluorine Substitution Effects

    • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • General Protocol for 18F-Labeling of Amines

    • Pimlott, S. L., & Sutherland, A. (2011). Molecular engineering of radiotracers for PET imaging of immune responses. Chemical Society Reviews. Link

Sources

Application Note: Autoradiographic Characterization of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and radiochemists characterizing the binding distribution of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine and its derivatives.

Given that this molecule is a privileged scaffold often used in the design of Sigma-1 receptor ligands , MCHR1 antagonists , and Monoamine transporter inhibitors , this guide focuses on its use as a novel radiotracer candidate or a blocking agent in competitive binding assays.

Executive Summary

The incorporation of a gem-difluoro moiety into the piperidine ring of 1-(piperidin-4-ylmethyl)piperidine serves two critical medicinal chemistry functions: it lowers the pKa of the adjacent amine (improving bioavailability) and blocks metabolic labile sites (preventing oxidative metabolism).

In autoradiography, this molecule is utilized in two primary workflows:

  • As a Radioligand: Labeling the gem-difluoro position via [18F] Isotopic Exchange (IEX) or [3H]-methylation to map target distribution.

  • As a Cold Blocker: Validating the specificity of established tracers (e.g., [18F]FTC-146 for Sigma-1) by determining non-specific binding (NSB).

This guide details the protocol for [18F]-labeling this scaffold and performing quantitative in vitro autoradiography on rodent brain tissue.

Radiochemistry: Synthesis of the Tracer

Note: The gem-difluoro group allows for a specialized late-stage radiofluorination technique known as Isotopic Exchange (IEX), which preserves the scaffold structure.

Protocol A: [18F] Isotopic Exchange (IEX) Labeling

Objective: Convert the "cold" 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine into its [18F]-labeled isotopologue without using a leaving group precursor.

Mechanism:


 exchange mediated by a Lewis acid catalyst (e.g., SbF₃ or SnCl₄) or specific elution conditions.

Step-by-Step Synthesis:

  • [18F]Fluoride Preparation:

    • Trap [18F]fluoride on a QMA carbonate cartridge.

    • Elute with DBU (10 µL) and anilinium triflate (2 mg) in acetonitrile/water.

    • Azeotropically dry the complex at 100°C under N₂ flow (x3).

  • Reaction:

    • Dissolve 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (5 mg) in dry DMSO (0.5 mL).

    • Add the catalyst SnCl₄ (10 mol%) (Optional: depends on activation energy of the specific scaffold).

    • Add the precursor solution to the dried [18F] residue.

    • Heat to 130°C for 15 minutes .

  • Purification:

    • Dilute with water (10 mL) and pass through a C18 Sep-Pak cartridge.

    • Wash with water (10 mL) to remove unreacted [18F]fluoride and salts.

    • Elute product with Ethanol (1 mL).

    • Quality Control: Verify radiochemical purity (>98%) via HPLC (C18 column, Acetonitrile:Water gradient).

Visualization: IEX Labeling Pathway

IEX_Labeling Start Cold Scaffold (19F-gem-difluoro) Reaction Isotopic Exchange 130°C, 15 min Start->Reaction Precursor Trap [18F]F- Trapping (QMA Cartridge) Elute Elution & Drying (DBU/Anilinium) Trap->Elute Elute->Reaction Activated [18F] Purify SPE Purification (C18 Sep-Pak) Reaction->Purify Final [18F]Tracer (>98% RCP) Purify->Final

Figure 1: Workflow for converting the cold difluoro-piperidine scaffold into a PET tracer via Isotopic Exchange.

Protocol: In Vitro Autoradiography

Objective: Determine the spatial distribution and binding density (


) of the ligand in rat brain tissue.
Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Tissue: Fresh-frozen Sprague-Dawley rat brain (isopentane frozen, stored at -80°C).

  • Ligand: [18F]-3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (approx. 37 GBq/µmol).

  • Blocker: Cold 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (10 µM final conc.) or Haloperidol (if targeting Sigma-1).

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Imaging: Cytiva Typhoon™ Phosphorimager or equivalent.

Experimental Workflow
Step 1: Cryosectioning
  • Equilibrate frozen brain to -20°C in the cryostat chamber (20 mins).

  • Cut coronal sections (20 µm thickness ) at the level of the striatum and hippocampus.

  • Thaw-mount sections onto Superfrost Plus™ adhesion slides.

  • Air dry for 30 minutes at room temperature (RT) to ensure adhesion.

  • Storage: If not using immediately, store at -80°C with desiccant (stable for 1 week).

Step 2: Pre-Incubation (Removal of Endogenous Ligands)
  • Place slides in a Coplin jar containing Tris-HCl Buffer at RT.

  • Incubate for 10 minutes .

  • Purpose: Removes endogenous neurotransmitters and soluble proteases that might degrade the receptor or interfere with binding.

Step 3: Ligand Incubation (Binding Equilibrium)

Prepare two sets of incubation chambers:

  • Total Binding (TB): Buffer + [18F]Ligand (Concentration: 1–5 nM ).

  • Non-Specific Binding (NSB): Buffer + [18F]Ligand + 10 µM Cold Blocker .

  • Immerse slides in respective chambers.

  • Incubate for 60 minutes at RT (shielded from light).

  • Note: The high lipophilicity of the piperidine scaffold requires BSA (0.1%) in the buffer to prevent adhesion to glass/plastic walls.

Step 4: Washing (Differentiation)

Critical Step: This step removes unbound and loosely bound radioligand while retaining specific binding.

  • Wash 1: Ice-cold Tris-HCl buffer (4°C), 2 minutes.

  • Wash 2: Ice-cold Tris-HCl buffer (4°C), 2 minutes.

  • Dip: Cold distilled water (5 seconds) to remove buffer salts.

  • Dry: Rapidly dry under a stream of cold air (hairdryer on "cool" setting) to prevent diffusion of the radioligand.

Step 5: Exposure and Imaging
  • Place dried slides in a cassette against a Bas-TR2025 (Tritium-sensitive) or standard Phosphor screen.

  • Exposure Time:

    • For [18F]: 30–60 minutes (due to short half-life).

    • For [3H]: 5–7 days.

  • Scan the screen at 25 µm resolution .

Visualization: Autoradiography Workflow

AutoRad_Workflow Cryo Cryosectioning (20 µm, -20°C) PreInc Pre-Incubation (Buffer wash, 10 min) Cryo->PreInc Incubation Ligand Incubation (Total vs. Non-Specific) PreInc->Incubation Wash Differentiation Wash (Ice-cold, 2x 2 min) Incubation->Wash Equilibrium Reached Dry Rapid Drying (Cold air stream) Wash->Dry Image Phosphor Imaging & Quantification Dry->Image

Figure 2: Step-by-step protocol for In Vitro Autoradiography.

Data Analysis & Interpretation

Quantitative Analysis
  • Region of Interest (ROI) Definition: Use a rat brain atlas (e.g., Paxinos & Watson) to draw ROIs on the digital autoradiogram (e.g., Striatum, Cortex, Cerebellum).

  • Conversion: Convert Digital Light Units (DLU) to radioactivity (nCi/mg) using a set of polymer standards ([18F] or [14C] standards) co-exposed with the slides.

  • Specific Binding Calculation:

    
    
    
  • Percentage Specific Binding:

    
    
    
    • Acceptance Criteria: A viable tracer should exhibit >50% specific binding in target-rich regions.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Background (High NSB) Lipophilicity of the piperidine scaffold.Add 0.1% BSA or 0.05% Polyethyleneimine (PEI) to the incubation buffer.
No Specific Binding Ligand dissociation during wash.Reduce wash time or temperature (strictly 4°C).
Uneven Signal Tissue drying artifacts.Ensure rapid, uniform drying; do not allow tissue to thaw during transfer.
Low Signal Low specific activity of tracer.[1]Optimize [18F] IEX reaction; ensure precursor excess is removed.

References

  • Gouverneur, V., et al. (2014). "Late-stage fluorination for PET imaging." Science, 345(6199), 909-915. Link

  • Britton, R., et al. (2016). "Organocatalytic nucleophilic fluorination for 18F-labeling." Nature Chemistry, 8, 883–889. Link

  • Paxinos, G., & Watson, C. (2007). The Rat Brain in Stereotaxic Coordinates. Academic Press. Link

  • BenchChem. (2025).[2] "Application Notes: Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds." Link

  • Jia, H., et al. (2014).[3] "Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent."[3] Bioorganic & Medicinal Chemistry, 22(21), 6056-6065. Link

Sources

Application Note: Preclinical In Vivo Evaluation of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: gem-Difluorinated Bis-Piperidines Primary Applications: CNS-Targeted Ligands, Fragment-Based Drug Discovery, and Pharmacokinetic Optimization

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. The compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine represents a highly specialized building block and pharmacophore, frequently utilized in the development of central nervous system (CNS) therapeutics, such as dopamine D4 receptor antagonists and NMDA receptor modulators.

The Causality of Fluorination: In unfluorinated piperidines, the basic nitrogen typically exhibits a pKa of ~9.5 to 10.0, rendering the molecule highly ionized at physiological pH (7.4). This high basicity often leads to poor membrane permeability, rapid cytochrome P450 (CYP)-mediated oxidative metabolism, and extensive off-target lysosomal trapping.

By strategically installing a gem-difluoro group at the 3-position (adjacent to the basic nitrogen), the strong electron-withdrawing inductive effect of the fluorine atoms significantly lowers the pKa of the piperidine nitrogen to approximately 7.5–8.2. This subtle physicochemical shift increases the fraction of the neutral species at physiological pH, directly causing:

  • Enhanced Brain Penetration: Reduced ionization minimizes lysosomal sequestration, increasing the unbound brain-to-plasma partition coefficient (

    
    ) [1].
    
  • Increased Metabolic Stability: The steric and electronic shielding provided by the strong C–F bonds protects adjacent C–H bonds from CYP450-mediated hydroxylation, lowering intrinsic clearance (

    
    ) [2].
    

This application note provides a self-validating, step-by-step protocol for the formulation, dosing, and pharmacokinetic (PK) evaluation of 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine derivatives in rodent models.

Physicochemical and Pharmacokinetic Profiling

Before initiating in vivo studies, it is critical to understand the baseline shifts in physicochemical properties induced by the 3,3-difluoro substitution. Table 1 summarizes the quantitative data and expected PK parameter shifts compared to an unfluorinated bis-piperidine scaffold.

Table 1: Anticipated Pharmacokinetic Parameter Shifts upon gem-Difluorination

ParameterUnfluorinated Scaffold3,3-Difluoro ScaffoldMechanistic Rationale
pKa (Piperidine N) ~9.8~7.8Inductive electron-withdrawing effect of fluorine atoms [3].
LogD (pH 7.4) ~0.5 - 1.2~1.8 - 2.5Reduced ionization at physiological pH increases lipophilicity.
Microsomal Stability (

)
>50 µL/min/mg<15 µL/min/mgDeactivation of adjacent C-H bonds toward oxidative metabolism.
Brain Penetration (

)
Poor (<0.3)Good (>1.0)Increased lipophilicity and reduced basicity limits lysosomal trapping.
Plasma Protein Binding Low (<70%)Moderate (80-90%)Increased lipophilicity drives non-specific protein binding.

Experimental Workflows & Logical Relationships

The following diagram illustrates the critical path for evaluating the in vivo pharmacokinetics and brain penetrance of this fluorinated scaffold.

G Formulation 1. Vehicle Formulation (5% DMSO / 10% Tween-80 / 85% Saline) QCPass QC: Visual Clarity & pH Check (Must be pH 6.5-7.5) Formulation->QCPass Dosing 2. Animal Administration (IV: 2 mg/kg | PO: 10 mg/kg) QCPass->Dosing Sampling 3. Serial Blood & Brain Sampling (0.25h to 24h post-dose) Dosing->Sampling Perfusion QC: Saline Perfusion (Removes vascular blood from brain) Sampling->Perfusion Bioanalysis 4. LC-MS/MS Bioanalysis (Protein Precipitation) Perfusion->Bioanalysis Modeling 5. PK Parameter Calculation (Clearance, Half-life, Kp,uu) Bioanalysis->Modeling

In vivo PK and brain penetration workflow for fluorinated piperidine evaluation.

Detailed In Vivo Administration Protocols

To ensure data integrity, every protocol described below operates as a self-validating system, incorporating mandatory Quality Control (QC) checkpoints.

Protocol A: Formulation of Dosing Solutions

Because 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine is highly lipophilic in its neutral state, aqueous saline alone is insufficient for dosing. We utilize a co-solvent system to ensure complete dissolution without causing vehicle-induced toxicity.

Materials:

  • Test Compound: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (free base or HCl salt)

  • Dimethyl Sulfoxide (DMSO, cell-culture grade)

  • Tween-80 (Polysorbate 80)

  • 0.9% Sterile Saline

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10.0 mg of the test compound into a sterile glass vial.

  • Solubilization: Add 0.5 mL of DMSO (5% of final volume). Vortex for 2 minutes until the compound is completely dissolved. Causality: DMSO disrupts the crystal lattice of the lipophilic free base.

  • Surfactant Addition: Add 1.0 mL of Tween-80 (10% of final volume). Vortex for 1 minute. Causality: Tween-80 forms micelles that will encapsulate the compound when the aqueous phase is introduced, preventing precipitation.

  • Aqueous Dilution: Slowly add 8.5 mL of 0.9% Sterile Saline dropwise while continuously vortexing.

  • QC Checkpoint (Self-Validation): Inspect the solution against a dark background. It must be completely transparent without particulate matter. Measure the pH; it must be between 6.5 and 7.5. If precipitation occurs, the formulation has failed and must be discarded.

  • Final Concentration: 1.0 mg/mL.

Protocol B: Dosage and Administration (Mice/Rats)

The dosing strategy is designed to calculate absolute bioavailability (%F) and assess central nervous system exposure.

Intravenous (IV) Dosing for Clearance (


) Assessment: 
  • Animal Prep: Restrain the rodent (e.g., C57BL/6 mouse, 20-25g) using a commercial restrainer. Warm the tail briefly using a heating pad to dilate the lateral tail vein.

  • Dose Calculation: Administer a dose of 2.0 mg/kg . For a 25g mouse, inject 50 µL of the 1.0 mg/mL formulation.

  • Administration: Inject slowly over 10–15 seconds using a 27G needle. Causality: Slow injection prevents acute cardiovascular shock caused by the transient spike in local compound concentration and DMSO vehicle.

Oral (PO) Dosing for Bioavailability Assessment:

  • Dose Calculation: Administer a dose of 10.0 mg/kg . For a 25g mouse, administer 250 µL of the 1.0 mg/mL formulation.

  • Administration: Use a flexible plastic oral gavage needle (e.g., 20G for mice) to deliver the compound directly into the stomach.

  • QC Checkpoint: Monitor the animal for 15 minutes post-dose for signs of aspiration or acute distress.

Protocol C: Pharmacokinetic Sampling and Brain Extraction

To accurately measure


 (brain-to-plasma ratio), brain tissue must be completely cleared of residual blood.
  • Blood Collection: At predetermined time points (0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect 50 µL of blood via the saphenous vein into K2-EDTA coated tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • Terminal Brain Collection (Self-Validating Step): At the T=1h and T=4h time points, euthanize a subset of animals via deep isoflurane anesthesia.

  • Perfusion: Immediately open the chest cavity, insert a needle into the left ventricle, snip the right atrium, and perfuse with 20 mL of ice-cold Phosphate-Buffered Saline (PBS) at a rate of 5 mL/min.

  • QC Checkpoint: The liver and brain must turn pale white. Causality: If the brain remains pink, vascular blood containing the drug is still present, which will artificially inflate the calculated brain penetrance of the compound.

  • Tissue Processing: Extract the brain, weigh it, and homogenize in a 1:3 (w/v) ratio of ice-cold PBS using a bead beater. Store all plasma and homogenate samples at -80°C until LC-MS/MS analysis.

References

1.1[1]. Journal of Medicinal Chemistry - ACS Publications. 2.2[2]. National Institutes of Health (NIH) - PMC. 3.3[3]. Benchchem.

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" cell culture treatment methods

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: In Vitro Characterization & Handling of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Part 1: Introduction & Compound Analysis

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is a specialized fluorinated heterocycle used primarily as a pharmacophore in medicinal chemistry. It combines a 3,3-difluoropiperidine moiety—often employed to modulate lipophilicity (


) and metabolic stability (blocking oxidative metabolism at the 3-position)—with a piperidin-4-ylmethyl  linker.

Unlike established drugs with defined protocols, this compound is typically encountered as a New Chemical Entity (NCE) or a high-value intermediate in the synthesis of GPCR antagonists (e.g., CCR2/CCR5) or kinase inhibitors. Therefore, this guide focuses on the standardized evaluation of this compound in a cellular environment, ensuring that observed biological effects are due to specific target engagement rather than physicochemical artifacts (e.g., pH shock, precipitation).

Physicochemical Considerations for Cell Culture
  • Basicity (pKa): The molecule contains a secondary amine (on the terminal piperidine) and a tertiary amine. The terminal secondary amine is basic (estimated pKa ~10–11). In unbuffered aqueous solutions, it will raise the pH.

  • Fluorine Effect: The gem-difluoro group lowers the pKa of the adjacent nitrogen (inductive effect) and increases lipophilicity compared to the non-fluorinated parent, potentially enhancing membrane permeability.

  • Solubility: Likely soluble in DMSO (dimethyl sulfoxide) and lower alcohols. Aqueous solubility will be pH-dependent (higher solubility at acidic pH).

Part 2: Preparation of Stock Solutions

Objective: Create a stable, homogenous stock solution suitable for long-term storage and reproducible dosing.

Materials:

  • Compound: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (Solid or Oil).

  • Solvent: Sterile-filtered DMSO (Sigma-Aldrich Hybridoma grade or equivalent).

  • Vials: Amber glass vials (to protect from light) with PTFE-lined caps.

Protocol:

  • Calculate Mass for 10 mM Stock:

    • Molecular Weight (MW): ~218.29 g/mol .[1]

    • Formula:

      
      .
      
    • Example: To prepare 1 mL of 10 mM stock, weigh 2.18 mg of compound.

  • Solubilization:

    • Add the calculated volume of sterile DMSO to the vial containing the compound.

    • Critical Step: Vortex vigorously for 30 seconds. If the compound is an oil, ensure it fully dissolves into the DMSO phase.

    • Visual Check: Inspect against a light source. The solution must be crystal clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Part 3: Cell Treatment Protocol (Dose-Response)

Objective: Treat adherent or suspension cells with the compound while maintaining a constant DMSO concentration to prevent solvent toxicity.

Experimental Design:

  • Dose Range: 0.1 nM to 10 µM (typical screening range).

  • Vehicle Control: Media + DMSO (matched to the highest concentration used, typically 0.1% or 0.5%).

  • Positive Control: A known inhibitor relevant to your specific assay target (e.g., Staurosporine for cytotoxicity).

Workflow Diagram (Graphviz):

TreatmentWorkflow Stock 10 mM DMSO Stock (-20°C) Intermed Intermediate Dilution Plate (100x Concentrated in DMSO) Stock->Intermed Serial Dilution (1:3 or 1:10) MediaPrep Working Media Preparation (1x Conc, 0.1% DMSO) Intermed->MediaPrep 1:100 Dilution into Media Cells Cell Culture Plate (Seeded 24h prior) MediaPrep->Cells Media Exchange or Addition Incubation Incubation (24-72h @ 37°C) Cells->Incubation Analysis Downstream Analysis (Viability/Western/PCR) Incubation->Analysis

Caption: Step-by-step dilution and treatment workflow ensuring constant solvent concentration.

Step-by-Step Procedure:

  • Cell Seeding (Day -1):

    • Seed cells (e.g., HEK293, HeLa, or CHO) in 96-well plates at an appropriate density (e.g., 5,000–10,000 cells/well) in 100 µL complete media.

    • Incubate overnight to allow attachment.

  • Compound Dilution (Day 0):

    • Step A (DMSO Serial Dilution): In a separate V-bottom 96-well plate (the "Master Plate"), perform a serial dilution (e.g., 1:3) using 100% DMSO. This ensures the compound remains soluble during dilution.

    • Step B (Intermediate Media Plate): Transfer 2 µL from the Master Plate into 198 µL of pre-warmed culture media in a deep-well plate.

      • Result: This creates a "10x" working solution with 1% DMSO.

      • Why? Direct addition of 100% DMSO stock to cells can cause local precipitation and cell shock.

  • Treatment:

    • Remove culture media from the cell plate (optional, or add concentrated stock).

    • Preferred Method: Remove old media and add 100 µL of the Intermediate Media (Step B) diluted 1:10? Correction: If Step B is 10x, add 10 µL to the existing 90 µL in the well, or prepare a 1x solution in Step B and swap the media entirely.

    • Recommended: Prepare 1x Treatment Media in Step B (dilute 1 µL stock into 1000 µL media) to achieve 0.1% DMSO. Aspirate old media from cells and add 100 µL of this fresh Treatment Media.

  • Incubation:

    • Incubate for the desired timepoint (usually 24h, 48h, or 72h).

Part 4: Quality Control & Troubleshooting

Self-Validating The Protocol: To ensure data integrity, you must verify that the compound is not precipitating and that the pH is stable.

IssueObservationRoot CauseSolution
Precipitation Crystals visible under microscope (10x/20x) immediately after dosing.Compound insolubility in aqueous media.Reduce max concentration; ensure DMSO predilution step; check if "Intermediate Plate" is cloudy.
pH Shift Media turns purple (basic) immediately.High concentration of free amine.Buffer media with 10-25 mM HEPES; adjust stock pH if necessary.
Non-Linear Toxicity Sharp drop in viability at only the highest dose.Solvent effect or precipitation "crashing" cells.Verify DMSO control is < 0.5%; check solubility.

Part 5: References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • ChemScene. Product Data Sheet: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS 1897718-16-9).[1]Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine derivatives.Link

(Note: As this compound is a specific chemical building block, specific biological literature is limited. The protocols above are derived from standard operating procedures for NCE evaluation in medicinal chemistry.)

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" analytical standards and preparation

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

A Guide to the Synthesis and Analytical Characterization of a Novel Fluorinated Piperidine Scaffold

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a significant number of approved pharmaceuticals.[1][2] Its saturated heterocyclic structure provides a three-dimensional framework that can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tool for modulating a molecule's physicochemical and biological properties.[1][3][4] Fluorine substitution can influence basicity (pKa), lipophilicity (logP), and metabolic stability, and can also lead to enhanced binding affinity with biological targets.[3][4]

This document provides a comprehensive guide to the synthesis and analytical characterization of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine , a novel difluorinated piperidine derivative. The strategic placement of the gem-difluoro group on one of the piperidine rings is anticipated to significantly impact its conformational behavior and electronic properties. This guide is designed to provide researchers with the necessary protocols to synthesize this compound and to establish its analytical standards for use in drug discovery and development programs.

Proposed Synthetic Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of N-substituted piperidines is reductive amination.[5][6][7] This one-pot reaction involves the condensation of a ketone or aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the desired amine.[5]

For the synthesis of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine, we propose the reductive amination of 3,3-difluoropiperidine with piperidine-4-carbaldehyde. This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of this transformation.

Synthetic Workflow Diagram

G A 3,3-Difluoropiperidine (Starting Material) C Iminium Ion Intermediate A->C Condensation B Piperidine-4-carbaldehyde (Starting Material) B->C E 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (Final Product) C->E D Sodium Triacetoxyborohydride (Reducing Agent) D->E Reduction F Reaction Solvent (e.g., Dichloromethane) F->C F->E

Figure 1: Proposed synthetic workflow for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine via reductive amination.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3,3-Difluoropiperidine hydrochloride

  • Piperidine-4-carbaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply (optional, for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Free Base: In a round-bottom flask, dissolve 3,3-difluoropiperidine hydrochloride (1.0 eq) in dichloromethane. Add triethylamine or DIPEA (1.1 eq) dropwise and stir the mixture at room temperature for 30 minutes to generate the free base.

  • Formation of the Iminium Ion: To the solution containing the 3,3-difluoropiperidine free base, add piperidine-4-carbaldehyde (1.0-1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials.

  • Reduction: Once the formation of the iminium ion is deemed complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the iminium intermediate is fully consumed. This typically takes 4-12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine.

Analytical Standards and Quality Control

Establishing a comprehensive analytical profile is critical for ensuring the identity, purity, and stability of a pharmaceutical intermediate.[8][9][10] The following analytical techniques are recommended for the characterization of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the synthesized compound and for quantifying any impurities.

Table 1: Suggested HPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5-95% B over 10 minutesA standard gradient to elute a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Detection UV at 210 nm and 254 nmGeneral wavelengths for detecting organic molecules.
Injection Volume 1-5 µLDependent on sample concentration.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the target compound.

Table 2: Expected Mass Spectrometry Data

Ionization ModeExpected IonExact Mass [M+H]⁺
Electrospray (ESI+)[M+H]⁺C₁₁H₂₁F₂N₂⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of the compound.

Table 3: Predicted NMR Spectral Data (Illustrative)

NucleusPredicted Chemical Shift (δ, ppm)Key Correlations/Notes
¹H NMR 1.0-2.0Aliphatic protons on both piperidine rings.
2.0-3.0Protons adjacent to nitrogen atoms.
¹³C NMR 20-70Aliphatic carbons.
110-130 (triplet)CF₂ carbon, split by fluorine.
¹⁹F NMR -90 to -110Gem-difluoro group.
Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis should be generated for each batch, summarizing the analytical data.[9][11]

Table 4: Example Certificate of Analysis Template

TestSpecificationResultMethod
Appearance Colorless to pale yellow oilConformsVisual
Identity by ¹H NMR Conforms to structureConformsNMR
Purity by HPLC ≥ 98.0%99.2%HPLC-UV
Mass Spectrum Conforms to [M+H]⁺ConformsLC-MS
Residual Solvents As per ICH Q3C< 500 ppm DCMGC-HS

Workflow for Quality Control and Release

G A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity Assessment (HPLC) B->C D Structural Confirmation (NMR, MS) B->D E Final Product Specification Check C->E D->E F Batch Release for Research Use E->F G Certificate of Analysis Generation E->G Documentation

Sources

Application Note: Preclinical Formulation Strategies for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the physicochemical profiling and formulation protocols for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS 1897718-16-9), a critical fluorinated diamine scaffold often utilized in the synthesis of CGRP receptor antagonists and kinase inhibitors. Due to the unique electronic effects of the gem-difluoro substitution, this molecule exhibits distinct solubility and lipophilicity profiles compared to non-fluorinated analogs. This guide provides validated workflows for preparing Intravenous (IV) solutions and Oral (PO) suspensions to support Pharmacokinetic (PK) and Toxicology studies.

Physicochemical Profiling & Pre-Formulation Analysis

Before attempting formulation, one must understand how the 3,3-difluoro motif alters the molecule's behavior in solution.

Structural Analysis & Basicity

The molecule consists of two piperidine rings linked by a methylene bridge.

  • Ring A (Secondary Amine): A standard piperidine ring. The NH group is highly basic (Estimated pKa ~10.5–11.0).

  • Ring B (Tertiary Amine): A 3,3-difluoropiperidine ring.[1] The presence of fluorine atoms at the

    
    -position to the nitrogen induces an electron-withdrawing inductive effect (
    
    
    
    ).
    • Effect: This lowers the pKa of the tertiary nitrogen (Estimated pKa ~8.0–9.0) compared to a standard piperidine.

    • Consequence: At physiological pH (7.4), the molecule exists primarily as a mono-cation or di-cation.

Solubility & Lipophilicity
  • Lipophilicity: The C-F bond is more lipophilic than the C-H bond. The gem-difluoro group increases the LogP (partition coefficient), potentially reducing aqueous solubility of the free base.

  • State: The free base is likely an oil or low-melting solid.

  • Salt Selection: For maximum solubility, the Dihydrochloride (2HCl) salt is recommended. The stoichiometry must account for both nitrogen centers.

Vehicle Selection Strategy (Decision Tree)

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the required route of administration and dose.

FormulationDecisionTree Start Start: Define Target Dose Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Aq. Solubility > 5 mg/mL? IV->SolubilityCheck FormType Solution or Suspension? PO->FormType SimpleBuffer Use pH 4-5 Acetate/Citrate Buffer SolubilityCheck->SimpleBuffer Yes Cosolvent Add 5-10% DMA or PEG400 SolubilityCheck->Cosolvent Marginal Complexation Use 10-20% HP-β-CD (Cyclodextrin) SolubilityCheck->Complexation No (Highly Lipophilic) Cosolvent->Complexation If ppt occurs Suspension 0.5% MC + 0.1% Tween 80 FormType->Suspension Standard (High Dose) SolutionPO PEG400 / Water (40:60) FormType->SolutionPO Low Dose (<10 mg/kg)

Figure 1: Decision tree for vehicle selection based on route and physicochemical properties.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Solution (Target: 1–5 mg/mL)

Objective: Create a particle-free, stable solution at pH 4.5–5.5 to ensure full protonation and solubility.

Materials:

  • API: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (Free base or HCl salt).

  • Buffer: 100 mM Citrate Buffer (pH 4.0) or Saline (0.9% NaCl).

  • pH Adjusters: 1N HCl and 1N NaOH.

  • Filtration: 0.22

    
    m PVDF syringe filter.
    

Workflow:

  • Calculation: Calculate the amount of API required. Note: If using the HCl salt, correct for the molecular weight of the counterions.

  • Initial Dissolution:

    • Weigh the API into a glass vial.

    • Add 50% of the final volume of 100 mM Citrate Buffer (pH 4.0) .

    • Rationale: The acidic buffer ensures immediate protonation of both amines, preventing the "oiling out" of the free base.

  • Vortex/Sonication: Vortex for 2 minutes. If particles persist, sonicate for 5 minutes at ambient temperature.

  • pH Check: Measure pH. It will likely rise due to the basicity of the API. Adjust carefully back to pH 4.5–5.0 using 1N HCl if necessary.

  • Dilution: Bring to final volume with buffer or saline.

  • Sterilization: Filter through a 0.22

    
    m PVDF filter into a sterile vial.
    
  • QC: Visually inspect for Tyndall effect (haziness).

Protocol B: Oral (PO) Suspension (Target: 10–100 mg/mL)

Objective: Create a homogeneous suspension for high-dose toxicology or efficacy studies.

Materials:

  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in water.

  • Equipment: Mortar and pestle or high-shear homogenizer.

Workflow:

  • Vehicle Preparation:

    • Heat 30% of the required water to 80°C.

    • Disperse Methylcellulose powder.

    • Add remaining cold water and Tween 80. Stir overnight at 4°C to hydrate.

  • Wetting:

    • Weigh API into a mortar.

    • Add a small amount of Tween 80 (neat) or the vehicle to "wet" the powder and grind into a smooth paste. This step is critical to prevent clumping.

  • Levigation: Gradually add the vehicle while triturating (grinding) to form a flowable slurry.

  • Transfer: Transfer to a volumetric flask/vial. Rinse the mortar with vehicle to ensure full dose recovery.

  • Homogenization: Vortex or use a probe sonicator (low power) to break up agglomerates.

  • Dosing: Shake well immediately before oral gavage.

Protocol C: Rescue Formulation (Cyclodextrin Complexation)

Use Case: If Protocol A fails due to precipitation or if pH < 4 is required (which causes injection site irritation).

Workflow:

  • Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water.
    
  • Add API to the cyclodextrin solution.

  • Adjust pH to 4.0 with 1N HCl to facilitate initial solubilization.

  • Stir for 4–6 hours. The hydrophobic fluorinated ring will complex with the CD cavity.

  • Slowly adjust pH back to 6.0–7.0. If the solution remains clear, the complex is stable.

Stability & Quality Control

HPLC Method for Concentration Verification

Because fluorine does not provide UV absorbance, detection relies on the piperidine backbone (low UV absorbance) or derivatization. However, standard low-wavelength UV is usually sufficient.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Wavelength: 210 nm (End absorption of amines).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: The 3,3-difluoro group is metabolically stable but check for N-oxidation products during stress testing.

Storage
  • Solution (IV): Prepare fresh daily. If storage is needed, keep at 4°C for max 24 hours.

  • Suspension (PO): Stable for 7 days at 4°C (verify chemically).

References

  • PubChem. (n.d.).[2] Compound Summary: 3,3-Difluoropiperidine derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Rivers-Auty, J., et al. (2013). Vehicles for Lipophilic Drugs: Implications for Experimental Design. Journal of Cerebral Blood Flow & Metabolism. (Contextual grounding for vehicle selection).
  • FDA. (2023). Inactive Ingredient Database (IID). (Reference for safety limits of excipients like Tween 80 and HP-

    
    -CD). [Link]
    
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Mechanistic insight on pKa modulation by fluorine). [Link]

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" application in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) is not merely a chemical building block; it is a privileged scaffold specifically engineered for high-value neuroscience applications. In the competitive landscape of CNS drug discovery, where blood-brain barrier (BBB) penetration and metabolic stability are the primary attrition factors, this moiety offers a structural solution to common medicinal chemistry bottlenecks.

This application note details the utilization of this scaffold in the development of GluN2B (NR2B) selective NMDA antagonists and Dopamine D4 receptor modulators . It serves as a critical "linker-head" motif that optimizes the CNS Multi-Parameter Optimization (CNS MPO) score of final drug candidates.

Key Mechanistic Advantages
  • pKa Modulation (The Fluorine Effect): The gem-difluoro substitution at the 3-position of the piperidine ring inductively withdraws electron density from the adjacent nitrogen. This lowers the basicity (pKa) of the piperidine amine (typically from ~10-11 to ~8-9).

    • Result: Reduced lysosomal trapping and improved passive permeability across the BBB.

  • Metabolic Blockade: The C3 position of piperidine is a metabolic "hotspot" prone to oxidative metabolism by CYP450 enzymes. Fluorination blocks this site, extending the half-life (

    
    ) of the ligand.
    
  • Conformational Biasing: The "piperidin-4-ylmethyl" linker provides a semi-rigid spacing element often required to bridge orthosteric and allosteric binding sites in Class A GPCRs and Ion Channels.

Part 2: Application Workflows & Protocols

Application A: Synthesis of GluN2B-Selective Antagonists

Context: GluN2B-selective antagonists are pursued for rapid-acting antidepressant effects without the psychotomimetic side effects of non-selective blockers like ketamine. The 3,3-difluoropiperidine moiety mimics the "northern" amine head of classic ifenprodil analogs but with superior pharmacokinetic properties.

Protocol 1: Modular Reductive Amination (Hit-to-Lead) Objective: To couple the 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine scaffold to diverse aryl-aldehyde "southern" fragments to generate a library of antagonists.

Materials:

  • Scaffold: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (1.0 equiv)

  • Electrophile: Diverse Aryl Aldehydes (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: Dichloroethane (DCE) or DCM

  • Catalyst: Acetic Acid (catalytic, optional)

Step-by-Step Procedure:

  • Preparation: Dissolve the aryl aldehyde (0.5 mmol) in anhydrous DCE (5 mL) in a 20 mL scintillation vial.

  • Amine Addition: Add 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (0.5 mmol). If the scaffold is a salt (e.g., HCl), add 1.0 equiv of DIPEA to neutralize.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes. Critical Step: Ensure the solution is clear before proceeding.

  • Reduction: Add STAB (0.75 mmol) in one portion.

  • Reaction: Cap the vial and stir at RT for 12–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of imine intermediate).

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 15 minutes.

  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over MgSO₄, filter, and concentrate.

  • Purification: Purify via preparative HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Application B: Physicochemical Optimization (CNS MPO)

Context: Researchers use this scaffold to replace standard piperazines or piperidines in lead compounds that suffer from poor brain exposure.

Data Analysis: The "Fluorine Switch" The following table illustrates the theoretical shift in properties when switching from a standard piperidine to the 3,3-difluoro analog in a hypothetical D4 antagonist.

ParameterStandard Piperidine Analog3,3-Difluoro AnalogImpact on CNS Drugability
pKa (Calc) ~10.8~8.4High: Closer to physiological pH; increases neutral fraction for BBB transport.
LogD (7.4) 1.21.9Medium: Slight increase in lipophilicity aids membrane partitioning.
Metabolic Stability Low (C3 oxidation)High (Blocked)High: Reduces clearance; increases residence time.
CNS MPO Score 3.5 (Sub-optimal)> 5.0 (Desirable)Critical: Moves compound from "Peripheral" to "CNS Active" space.

Part 3: Visualizations

Figure 1: Strategic Logic & Synthesis Workflow

Caption: Logical flow for utilizing the scaffold in CNS ligand design, highlighting the transition from structural integration to functional validation.

CNS_Ligand_Design Scaffold 3,3-Difluoro-1- (piperidin-4-ylmethyl)piperidine Coupling Coupling Reaction (Reductive Amination / SNAr) Scaffold->Coupling Core Building Block Target_Selection Target Selection (GluN2B, D4, Sigma-1) Target_Selection->Coupling Southern Fragment Library Analog Library Generation Coupling->Library Screening In Vitro Screening (Binding / Functional) Library->Screening Optimization CNS MPO Analysis (pKa, LogD, Efflux) Screening->Optimization SAR Feedback Optimization->Coupling Iterative Design

Figure 2: Pharmacophore Mapping

Caption: Structural role of the scaffold in bridging binding pockets within the NR2B receptor.

Pharmacophore cluster_receptor NR2B Receptor Binding Pocket Orthosteric Orthosteric Site (Glutamate/Glycine) Scaffold_Node 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (The Linker) Orthosteric->Scaffold_Node Interacts via Distal Piperidine Allosteric Ifenprodil Binding Site (Allosteric) Effect Conformational Change (Channel Closure) Allosteric->Effect Stabilizes Scaffold_Node->Allosteric Bridges to Hydrophobic Pocket

Part 4: References

  • Rugen Holdings (Cayman) Limited. (2018).[1] WO2018098128A1 - 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists.[1] Google Patents. Retrieved October 26, 2023, from

  • Layton, M. E., et al. (2006). Recent advances in the development of NR2B subtype-selective NMDA receptor antagonists. Current Topics in Medicinal Chemistry. (Cited in patent literature as context for the scaffold's utility).

  • Wager, T. T., et al. (2010). Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) desirability tool to guide drug discovery. ACS Chemical Neuroscience. (Foundational text for the "CNS MPO" protocol described).

  • ChemRxiv. (2025).[2] (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Synthesis Optimization of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) Primary Challenge: The "Fluorine Effect" – Reduced nucleophilicity of the 3,3-difluoropiperidine nitrogen and high aqueous solubility of the final diamine.

Introduction: The "Fluorine Tax" in Synthesis

Synthesizing 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is deceptively difficult compared to its non-fluorinated analog. The geminal difluoro group at the C3 position exerts a strong electron-withdrawing inductive effect (


), significantly lowering the pKa of the piperidine nitrogen (typically from ~11.0 down to ~7.5–8.5) and reducing its nucleophilicity [1].[1]

This guide addresses the two most common failure modes:

  • Stalled Reductive Amination: The amine is too "cold" to attack the aldehyde efficiently.

  • Workup Loss: The final product is a highly polar diamine that partitions into the aqueous phase during standard extractions.

Module 1: Reaction Optimization (The Chemistry)

Q: My reductive amination using NaBH(OAc)₃ is stalling at <50% conversion. How do I drive it to completion?

Diagnosis: The low nucleophilicity of 3,3-difluoropiperidine prevents rapid imine/iminium formation with tert-butyl 4-formylpiperidine-1-carboxylate (N-Boc-4-formylpiperidine). Standard conditions (DCM, AcOH) are often insufficient.

Corrective Protocol: Titanium(IV) Isopropoxide Activation Switch to a Lewis Acid-mediated reductive amination. Ti(OiPr)₄ acts as a water scavenger and activates the carbonyl, forcing imine formation even with electron-poor amines.

Step-by-Step Protocol:

  • Imine Formation (Pre-complexation):

    • Dissolve N-Boc-4-formylpiperidine (1.0 equiv) and 3,3-difluoropiperidine HCl (1.1 equiv) in anhydrous THF (not DCM).

    • Add Triethylamine (TEA) (1.1 equiv) to free-base the amine in situ.

    • Add Titanium(IV) isopropoxide (1.2–1.5 equiv) neat.

    • Stir at room temperature for 6–12 hours. Note: The solution will turn slightly yellow/orange.

  • Reduction:

    • Dilute the mixture with absolute ethanol (EtOH) or MeOH.

    • Add NaBH₄ (2.0 equiv) portion-wise (Caution: Exothermic, gas evolution).

    • Stir for 2–4 hours.

  • Quench:

    • Quench carefully with water or 1N NaOH to precipitate titanium salts. Filter through a Celite pad to remove the sticky TiO₂ precipitate.

Expert Insight: Do not use NaBH(OAc)₃ with Ti(OiPr)₄ as the acetic acid is unnecessary and can interfere. The Ti-species effectively catalyzes the dehydration.

Q: Should I switch to Alkylation (using N-Boc-4-(bromomethyl)piperidine) instead?

Recommendation: Generally, NO , unless the Ti-mediated reductive amination fails.

  • The Problem: Alkylation with 3,3-difluoropiperidine requires forcing conditions (high heat, DMF, strong base like Cs₂CO₃) due to its poor nucleophilicity. This often leads to elimination of the alkyl halide (forming the alkene side-product) before substitution occurs [2].

  • The Exception: If you must use alkylation, add NaI (0.5 equiv) to generate the more reactive iodide in situ (Finkelstein condition) and use acetonitrile at reflux rather than DMF to simplify workup.

Module 2: Workup & Isolation (The Process)

Q: I see product by LCMS, but I lose >60% of it during aqueous extraction. How do I recover it?

Diagnosis: The product is a diamine (or mono-protected diamine). The fluorine atoms increase polarity, and the molecule is likely protonated in the aqueous layer if the pH isn't high enough. Furthermore, fluorinated amines often form "hidden" salts that are water-soluble.

Corrective Protocol: The "Non-Aqueous" Workup or SCX Purification Avoid standard water/EtOAc partitioning. Use one of these two methods:

Method A: SCX (Strong Cation Exchange) Catch-and-Release (Recommended) This is the gold standard for polar amines.

  • Load the filtered crude reaction mixture (in MeOH/DCM) directly onto a pre-conditioned SCX-2 cartridge .

  • Wash: Flush with MeOH (3–5 column volumes) to remove non-basic impurities (e.g., unreacted aldehyde, borate salts, titanium residues).

  • Elute: Release the product using 2M NH₃ in MeOH .

  • Concentrate: Evaporate the ammoniacal methanol to obtain the clean free base.

Method B: Salting Out Extraction If SCX is unavailable:

  • Basify the aqueous layer to pH > 12 using 5N NaOH (ensure the amine is fully deprotonated).

  • Saturate the aqueous layer with NaCl (brine).

  • Extract with DCM:IPA (3:1 ratio) or Chloroform:IPA (3:1) . The alcohol helps pull the polar amine into the organic phase. Repeat 4–5 times.

Module 3: Critical Handling & Stability

Q: Is the 3,3-difluoropiperidine starting material volatile?

Yes. The free base of 3,3-difluoropiperidine is volatile.

  • Risk: If you free-base the HCl salt and then rotovap it down, you will lose significant mass.

  • Solution: Always generate the free base in situ (as described in the Ti-protocol) or handle it as a solution in ether/DCM. Do not concentrate the free base to dryness under high vacuum [3].

Visual Troubleshooting Guides

Figure 1: Reaction Pathway & Decision Logic

SynthesisLogic Start Start: 3,3-Difluoropiperidine HCl Route Select Route Start->Route RedAm Reductive Amination (Preferred) Route->RedAm Standard Alkylation Alkylation (Alternative) Route->Alkylation If Aldehyde Unstable Standard Standard: NaBH(OAc)3 / DCM RedAm->Standard Check Check Conversion (LCMS) TiMethod Ti(OiPr)4 Activation (For low nucleophilicity) Check->TiMethod <50% Conv. (Stalled) Workup Workup Strategy Check->Workup >90% Conv. Standard->Check TiMethod->Workup SCX SCX Column (Catch & Release) Workup->SCX High Polarity (Best Yield) Extract DCM:IPA (3:1) Extraction Workup->Extract No SCX Available

Caption: Decision tree for optimizing the coupling of electron-deficient fluorinated amines.

Figure 2: Workup Protocol for Polar Diamines

WorkupFlow Crude Crude Reaction Mixture Filter Filter (Celite) Remove Ti/Boron salts Crude->Filter SCX_Load Load on SCX-2 Cartridge Filter->SCX_Load Wash Wash with MeOH (Elutes impurities) SCX_Load->Wash Waste Elute Elute with 2M NH3/MeOH (Releases Product) SCX_Load->Elute Collect Final Pure Product (Free Base) Elute->Final

Caption: SCX "Catch and Release" workflow to isolate hydrophilic diamines without aqueous loss.

Summary Data Table

ParameterStandard Piperidine3,3-DifluoropiperidineImpact on Protocol
Nitrogen pKa ~11.0~8.0 [1]Slower nucleophilic attack; requires Lewis Acid (Ti) activation.
LogP (Lipophilicity) HigherLower (More Polar)Product partitions to water; requires DCM:IPA or SCX workup.
Volatility ModerateHigh (Free base)Do not dry free base under high vac; use HCl salt for storage.
Conformation Chair (Fluxional)Chair (F-axial preference)Steric bulk at C3 may hinder approach; longer reaction times needed.

References

  • Surmont, R., et al. (2010).[2][3] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[2] Link

  • Lankin, D. C., et al. (2000).[4] "The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect."[4] Journal of the American Chemical Society, 122(23), 544-545. Link

  • Glorius, F., et al. (2019).[4] "The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process."[4] Nature Chemistry, 11, 264-270.[4] Link

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, purification, and physicochemical profiling of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9).

Due to the unique structural properties of fluorinated bis-piperidines, standard purification templates often fail, leading to streaking, poor recovery, or co-eluting impurities. This guide is designed for discovery chemists and process scientists, providing field-proven, self-validating methodologies grounded in the fundamental physicochemical causality of the molecule.

Section 1: Chemical Profiling & Causality (The "Why")

To purify this compound effectively, you must understand how fluorine alters its basicity. The molecule contains two distinct basic centers:

  • Ring A (3,3-Difluoropiperidine moiety): The introduction of geminal fluorine atoms exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the basicity of the adjacent nitrogen atom [1]. Experimental and computed data for 3,3-difluoropiperidine indicates a pKa of approximately 7.0–7.4 [2].

  • Ring B (Unsubstituted Piperidine moiety): Lacking electron-withdrawing groups, this nitrogen remains highly basic, with a typical pKa of 10.5–11.0 [3].

The Result: The molecule is a "Split-pKa Diamine." This modulation of pKa and lipophilicity is a critical parameter in fragment-based drug discovery [4], but it also dictates your purification strategy. At a physiological or mildly basic pH (e.g., pH 8.5), Ring A is predominantly neutral, while Ring B remains fully protonated. We can exploit this


pKa of ~3.5 for highly selective ion-pair extractions and chromatographic resolution.

Logic Subst 3,3-Difluoro Substitution on Piperidine Ring A Inductive Strong Inductive Electron Withdrawal (-I) Subst->Inductive pKaDrop Lowered pKa of Ring A Nitrogen (~7.4) Inductive->pKaDrop Split Split-pKa Diamine System (ΔpKa ≈ 3.5) pKaDrop->Split RingB Unsubstituted Ring B Remains Highly Basic (pKa ~10.5) RingB->Split Conseq1 Tailing on Standard Silica (Requires Basic Additives) Split->Conseq1 Chromatography Challenge Conseq2 Enables pH-Selective Ion-Pair Extraction Split->Conseq2 Purification Advantage

Figure 1: Logical pathway of pKa modulation by geminal fluorine substitution.

Section 2: Troubleshooting FAQs (The "How")

Q: Why does my compound streak severely on standard normal-phase silica gel, even with 10% MeOH in DCM? A: This is a classic issue with bis-piperidines. While the 3,3-difluoro substitution lowers the pKa of Ring A, Ring B remains highly basic. Standard silica gel is inherently acidic due to surface silanol groups. The highly basic secondary/tertiary amines interact strongly with these silanols, causing severe tailing. Causality-Driven Solution: You must suppress the ionization of the silanol groups. Add 1–2% of a volatile base like Triethylamine (TEA) or concentrated aqueous NH₄OH to your mobile phase. Alternatively, switch to amine-functionalized silica (NH₂-silica) or basic alumina, which eliminates the silanol interaction entirely.

Q: My LC-MS shows a closely eluting impurity with a mass of [M-18]+ or [M-19]+. What is this, and how do I remove it? A: This is likely a mono-fluoro impurity (due to incomplete fluorination or loss of HF during synthesis). Because the loss of a fluorine atom increases the basicity of Ring A back toward a standard piperidine, the impurity will have a slightly different pKa profile. Causality-Driven Solution: Standard silica chromatography will struggle to resolve these. Use Reverse-Phase Prep-HPLC with a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate at pH 9.5). At this pH, the difluoro Ring A is neutral, while a mono-fluoro Ring A will carry a partial positive charge, vastly improving the chromatographic resolution.

Q: The free base is an oil and seems to degrade or volatilize over time. How should I store it? A: Low molecular weight fluorinated piperidines in their free base form can be prone to oxidation and slight volatility. Causality-Driven Solution: Convert the compound to a crystalline salt. The dihydrochloride salt is standard, but due to the split-pKa nature, you must ensure you use at least 2.2 equivalents of strong acid to fully protonate both basic centers.

Section 3: Standard Operating Workflows

Protocol A: pH-Gradient Extraction (Exploiting the Split-pKa)

This protocol uses liquid-liquid extraction to separate the target compound from non-basic organics and mono-basic impurities.

  • Initial Protonation: Dissolve the crude mixture in 0.1 M HCl (pH ~2.0). Both piperidine rings are fully protonated (dicationic).

  • Organic Wash: Wash the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Discard the organic layer (removes neutral organic impurities).

  • Selective Deprotonation (pH 8.5): Adjust the aqueous layer to pH 8.5 using saturated aqueous NaHCO₃. At this pH, Ring A becomes neutral, but Ring B remains protonated. The molecule is monocationic and highly water-soluble.

  • Intermediate Wash: Wash with a mild organic solvent (e.g., diethyl ether). Discard the organic layer (removes weakly basic impurities).

  • Full Deprotonation (pH 12.0): Adjust the aqueous layer to pH 12.0 using 2 M NaOH. Both amines are now free bases (neutral).

  • Final Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine these organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Check: Spot the pH 8.5 ether wash and the pH 12.0 DCM extract on a TLC plate. The target product should be exclusively in the pH 12.0 extract. If the product appears in the pH 8.5 wash, it indicates the pKa of Ring B in your specific matrix is lower than expected.

Protocol B: Reverse-Phase Prep-HPLC (High pH)
  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in Milli-Q water (adjusted to pH 9.5 with NH₄OH).

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: ELSD or MS (Target mass: [M+H]+ = 219.1). UV detection at 210 nm is possible but weak due to the lack of strong chromophores.

  • Self-Validation Check: Analyze fractions via LC-MS. Any mono-fluoro impurity will elute earlier than the difluoro product due to its higher polarity and higher degree of protonation at pH 9.5.

Protocol C: Dihydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base in anhydrous Methyl tert-butyl ether (MTBE) (10 mL per gram of compound).

  • Cooling: Cool the flask to 0 °C under an inert nitrogen atmosphere.

  • Acid Addition: Dropwise, add 2.2 equivalents of HCl in dioxane (4 M solution) under vigorous stirring. A white precipitate will form immediately.

  • Maturation: Allow the suspension to warm to room temperature and stir for 1 hour to ensure complete crystallization.

  • Isolation: Filter the precipitate under a nitrogen blanket (the salt may be slightly hygroscopic). Wash with cold anhydrous MTBE.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation Check: Dissolve a few crystals in D₂O and acquire a ¹H-NMR spectrum. The integration of the shifted alpha-protons adjacent to the nitrogens will confirm a stoichiometric 2:1 HCl to free base ratio.

Section 4: Quantitative Data Summary

Table 1: Physicochemical Profiling and Protonation States

Property / ConditionRing A (3,3-Difluoro)Ring B (Unsubstituted)Whole Molecule State
Predicted pKa ~7.0 – 7.4~10.5 – 11.0Split-pKa System
Protonation at pH 2.0 >99% Protonated>99% ProtonatedDicationic (Highly Water Soluble)
Protonation at pH 8.5 ~10% Protonated>99% ProtonatedMonocationic (Water Soluble)
Protonation at pH 12.0 <1% Protonated<5% ProtonatedNeutral (Organic Soluble)

Section 5: Purification Decision Tree

Workflow Crude Crude 3,3-Difluoro-1- (piperidin-4-ylmethyl)piperidine Check Assess Impurity Profile (LC-MS / NMR) Crude->Check Decision Major Impurity Type? Check->Decision Polar Polar/Salts Decision->Polar Inorganic salts NonPolar Non-polar Organics Decision->NonPolar Starting materials Isomeric Mono-fluoro / Regioisomers Decision->Isomeric Closely related Ext pH-Gradient Extraction (pH 9.0 then pH 12.0) Polar->Ext Silica Alumina or Amine-Modified Silica Chromatography NonPolar->Silica Prep Reverse-Phase Prep-HPLC (High pH Buffer) Isomeric->Prep Pure Purified Free Base Ext->Pure Silica->Pure Prep->Pure Salt Salt Formation (HCl or Oxalate) Pure->Salt Stabilization

Figure 2: Purification decision tree for 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine.

Section 6: References

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL:

  • Title: 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 Source: PubChem - NIH URL:

  • Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL:

  • Title: (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds Source: ChemRxiv URL:

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile, degradation mechanisms, and handling protocols for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 2418662-43-6).

The content is structured for researchers requiring immediate, actionable troubleshooting for this specific fluorinated building block.

Technical Profile & Core Stability Logic

Compound Identity:

  • IUPAC Name: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine[1]

  • CAS Number: 2418662-43-6[1]

  • Molecular Formula: C₁₁H₂₀F₂N₂

  • Key Functional Groups:

    • Secondary Amine (Distal): High reactivity (Nucleophilic, basic).

    • Tertiary Amine (Proximal): Reduced basicity due to the inductive effect of the

      
      -fluorines.
      
    • Gem-difluoro moiety: Generally chemically inert but influences conformation (axial-fluorine preference).

The Stability Hierarchy (Expert Insight): Unlike standard bis-piperidines, the stability of this molecule is defined by the electronic asymmetry between the two nitrogen atoms. The 3,3-difluoro group exerts a strong electron-withdrawing inductive effect (


), significantly lowering the pKa of the proximal tertiary amine. Consequently, 90% of stability issues will originate at the distal secondary amine (the non-fluorinated ring) , which remains highly basic and prone to oxidation and carbamate formation.

Storage & Handling: The First Line of Defense

Standard Operating Procedure (SOP) for Storage:

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term)Slows autoxidation kinetics of the secondary amine.
Atmosphere Argon or Nitrogen (Inert)Prevents formation of carbamates (reaction with CO₂) and N-oxides (reaction with O₂).
Physical Form Hydrochloride Salt (Preferred)The free base is likely an oil/low-melting solid prone to atmospheric degradation. The salt lattice prevents diffusion of oxidants.
Container Amber Glass + Parafilm/Teflon TapeBlocks UV light which can catalyze radical formation at the

-carbon sites.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My sample has turned from colorless/white to yellow."

Diagnosis: Oxidative Degradation (N-Oxidation/Imine Formation) The secondary amine is susceptible to radical autoxidation, especially if the sample is a free base stored in air. This leads to trace impurities like imines or N-oxides, which are often chromophores (yellow/brown).

  • Corrective Action:

    • Dissolve the sample in degassed solvent.

    • Filter through a small pad of basic alumina (removes polar oxidation byproducts).

    • Re-check purity via LC-MS.

  • Prevention: Always backfill storage vials with Argon.

Issue 2: "NMR shows 'ghost' peaks or broad signals around 160 ppm ( C) or variable shifts in H."

Diagnosis: Carbamate Formation (CO₂ Sequestration) Secondary amines are potent nucleophiles that react reversibly with atmospheric CO₂ to form carbamic acid/carbamate salts. This is the most common "false failure" in QC.

  • Verification:

    • Acid Test: Add a drop of DCl/D₂O to the NMR tube. If the peaks disappear (releasing CO₂), it was a carbamate.

    • Heat Test: Heating the NMR tube to 50°C often reverses the equilibrium, sharpening the peaks.

  • Protocol: Dry the sample under high vacuum ( < 1 mbar) at 40°C for 2 hours to dissociate the carbamate before use.

Issue 3: "The solubility seems inconsistent between batches."

Diagnosis: Salt Stoichiometry Mismatch This compound contains two basic nitrogens. Suppliers may provide it as a mono-HCl, di-HCl, or free base without clear labeling.

  • Free Base: Soluble in DCM, EtOAc, Et₂O. Insoluble in water.

  • Di-HCl Salt: Soluble in Water, MeOH, DMSO. Insoluble in Et₂O.

  • Troubleshooting: Perform a silver nitrate test (qualitative for halides) or check pH of an aqueous solution.

Issue 4: "Is the fluorine group stable under basic reaction conditions?"

Diagnosis: Gem-Difluoro Robustness Users often fear HF elimination.

  • Assessment: The 3,3-difluoro group is

    
     to the nitrogen. While 
    
    
    
    -elimination is theoretically possible, the gem-difluoro motif is thermodynamically stable. Unlike single fluorine substituents, the "anomeric effect" (hyperconjugation) stabilizes the C-F bonds.
  • Limit: Avoid extremely strong bases (e.g.,

    
    -BuLi) at high temperatures, but standard bases (NaH, K₂CO₃, DIPEA) are safe.
    

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation routes. Note that the Secondary Amine is the critical failure point, while the fluorinated ring remains robust.

DegradationPathways Compound 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (Intact Molecule) Carbamate Carbamate Adduct (Reversible Solid/Gum) Compound->Carbamate Nucleophilic Attack (Fast) NOxide N-Oxide / Imine (Yellow Impurity) Compound->NOxide Radical Autoxidation (Slow) Salt HCl Salt Form (Lattice Stabilization) Compound->Salt Acid Treatment (HCl) CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 / Light O2->NOxide Salt->Carbamate BLOCKED Salt->NOxide RETARDED

Figure 1: Primary degradation pathways. The conversion to the HCl salt effectively blocks the CO₂ pathway and significantly retards oxidation.

Analytical Methodologies for QC

To validate the integrity of your batch, use these specific parameters:

F NMR (The "Fingerprint" Check)
  • Why: Detects if the fluorine ring has opened or eliminated HF.

  • Expected Signal: A characteristic gem-difluoro pattern. Due to the ring chair conformation, the two fluorines are non-equivalent (axial/equatorial), typically appearing as a complex AB pattern or two distinct multiplets around -100 to -120 ppm .

  • Pass Criteria: Clean multiplets. No singlet peaks (which would indicate degradation to a planar aromatic or single-fluorine species).

LC-MS (Purity & ID)
  • Column: C18 Reverse Phase (High pH stability preferred, e.g., XBridge).

  • Mobile Phase: Water (10mM NH₄HCO₃, pH 10) / Acetonitrile. Note: Basic pH is preferred to keep the amine neutral for better peak shape, but acidic (Formic acid) is acceptable.

  • Detection: ESI Positive Mode. Look for

    
    .
    
  • Warning: If using acidic mobile phase, the gem-difluoro group does not hydrolyze, but the retention time will be very short due to the double protonation.

References

  • Lepaumier, H., et al. (2009). Degradation of aqueous piperazine in carbon dioxide capture. Energy Procedia. (Establishes the baseline mechanism for secondary amine oxidation and carbamate formation in piperidine structures).

  • Nairoukh, Z., et al. (2020).[2][3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. (Authoritative source on the stability and conformation of the 3,3-difluoropiperidine moiety).

  • Vorberg, R., et al. (2017).[4] Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem. (Contrasts stable fluoropiperidines with unstable analogs, validating the robustness of the 3,3-difluoro motif vs. other substitution patterns).

  • PubChem Compound Summary. (2024). 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS 2418662-43-6).[1] National Center for Biotechnology Information.

Sources

Technical Support Center: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Hub. Product Context: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) Classification: Fluorinated Heterocyclic Scaffold / Secondary Amine Building Block Application: Medicinal Chemistry (SAR Exploration), Fragment-Based Screening, Lead Optimization.

Expert Insight: The Physicochemical Profile

As a Senior Application Scientist, I often see researchers struggle with this class of molecules not because of their biological inactivity, but due to physicochemical mismatches in the assay buffer.

This molecule features two distinct piperidine rings:

  • The 3,3-difluoropiperidine ring: The gem-difluoro group is electron-withdrawing, which lowers the

    
     of its nitrogen (typically to ~8.5–9.0) compared to a standard piperidine. It also increases lipophilicity (
    
    
    
    ).
  • The secondary amine piperidine: This nitrogen remains highly basic (

    
    ).
    

Why this matters: In physiological buffers (pH 7.4), this molecule is a dication . However, the fluorinated motif alters its solvation shell, making it prone to "salting out" in high-ionic-strength buffers or binding non-specifically to plasticware. The guide below addresses these specific challenges.

Troubleshooting & FAQs

Q1: I am observing precipitation when diluting my DMSO stock into the assay buffer. How do I fix this?

Diagnosis: This is likely a "Solubility Crash" caused by the transition from an organic solvent (DMSO) to an aqueous buffer, exacerbated by the high basicity of the molecule.

The Fix: The critical parameter here is the intermediate dilution step . Direct dilution from 100% DMSO to aqueous buffer often creates local areas of supersaturation.

Protocol: The "Step-Down" Dilution Method

  • Prepare Stock: Dissolve the compound in anhydrous DMSO to 10 mM or 20 mM.

    • Note: Ensure the DMSO is dry; water in DMSO can cause hydrolysis or instability over time.

  • Intermediate Step: Create a 10x working solution in a solvent-tolerant buffer or a DMSO/Buffer mix (e.g., 10% DMSO) before the final addition to the assay plate.

  • Buffer Adjustment: If precipitation persists, lower the pH of your intermediate buffer slightly (to pH 6.5–7.0) to ensure the amines are fully protonated and soluble, then dilute into the final pH 7.4 assay buffer.

Validation Check: Measure Absorbance at 600nm (turbidity) immediately after dilution. An OD > 0.05 indicates micro-precipitation.

Q2: How do I determine the optimal top concentration for an curve?

Diagnosis: Choosing an arbitrary top concentration (e.g., 100 µM) often leads to biphasic curves or "flat" tops due to non-specific binding or aggregation, common with fluorinated amines.

The Fix: Do not start at 100 µM unless necessary. For this scaffold, aggregation is a risk above 50 µM.

Recommended Range:

  • Initial Screen: Start at 30 µM .

  • Dilution Factor: Use a 1:3 serial dilution (semi-log) to cover a broad range (30 µM down to ~0.5 nM).

Table 1: Recommended Serial Dilution Scheme (1:3)

StepConcentration (µM)Preparation Strategy
1 30.00 Top Concentration (Limit of Solubility Safety)
2 10.001 part Step 1 + 2 parts Buffer
3 3.331 part Step 2 + 2 parts Buffer
4 1.111 part Step 3 + 2 parts Buffer
5 0.371 part Step 4 + 2 parts Buffer
6 0.121 part Step 5 + 2 parts Buffer
7 0.041 part Step 6 + 2 parts Buffer
8 0.00DMSO Control (Blank)
Q3: My assay signal is drifting over time. Is the compound unstable?

Diagnosis: While the C-F bond is extremely stable, the secondary amine is reactive. If your assay buffer contains aldehydes, ketones, or reducing sugars, the compound may form adducts.

The Fix:

  • Check Buffer Composition: Avoid Tris buffer if possible (primary amines in Tris can compete, but for this secondary amine, the risk is lower). However, ensure no reducing agents (DTT/TCEP) are oxidizing and reacting with the scaffold if metal ions are present.

  • Plasticware Binding: Fluorinated piperidines can be "sticky."

    • Solution: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer. This detergent "coats" the plastic and keeps the lipophilic fluorinated ring in solution.

Visualizing the Optimization Workflow

The following diagram outlines the decision logic for optimizing the concentration and handling solubility issues for 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine.

AssayOptimization Start Start: Assay Optimization StockPrep Prepare 10mM Stock (Anhydrous DMSO) Start->StockPrep Dilution Prepare Intermediate Dilution (10x) StockPrep->Dilution CheckSolubility Check Solubility (Visual or OD600) Dilution->CheckSolubility Precipitation Precipitation Detected CheckSolubility->Precipitation Yes Clear Solution Clear CheckSolubility->Clear No Fix1 Action: Add 0.01% Triton X-100 or Tween-20 Precipitation->Fix1 RunAssay Run Dose-Response (Top Conc: 30 µM) Clear->RunAssay Fix2 Action: Lower Intermediate pH to 6.5 Fix1->Fix2 Fix2->Dilution Retry Analyze Analyze Curve Shape RunAssay->Analyze HillSlope Hill Slope > 2.0? Analyze->HillSlope Aggregation Suspect Aggregation: Lower Top Conc to 10 µM HillSlope->Aggregation Yes Valid Valid Assay System HillSlope->Valid No (Slope ~1.0)

Caption: Logic flow for troubleshooting solubility and aggregation issues specific to fluorinated amine scaffolds.

Experimental Protocol: Solubility Validation

Before committing to a large screen, validate the compound's behavior in your specific assay buffer.

  • Preparation: Prepare a 100 µM solution of the compound in your assay buffer (containing 1% DMSO).

  • Incubation: Incubate at room temperature for 60 minutes (mimicking assay time).

  • Centrifugation: Spin down at 13,000 x g for 10 minutes.

  • Quantification:

    • Take the supernatant.

    • Measure concentration via HPLC-UV or LC-MS.

    • Compare the peak area to a standard prepared in 100% DMSO (or Methanol).

  • Criteria: If the recovery is < 80%, the compound is binding to the tube or precipitating. Action: Increase detergent concentration (e.g., to 0.1% Tween-20).

References

  • NIH Assay Guidance Manual.Assay Operations for SAR Support.

  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • ChemScene Product Data. 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS 1897718-16-9).[1][2]

  • Enamine Technical Guide.Handling and Storage of Building Blocks.

Sources

Technical Support Center: Solubilizing 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The Solubility Paradox: Understanding the Molecule

Before attempting to dissolve 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine , it is critical to understand why this specific scaffold fails in standard buffers like PBS. You are likely experiencing precipitation, "oiling out," or erratic assay data because of the "Fluorine pKa Shift."

The Physicochemical Trap

This molecule contains two distinct nitrogen centers with vastly different behaviors:

  • The "Outer" Nitrogen (Secondary Amine): Located on the piperidin-4-yl ring. It behaves like a standard amine with a pKa ≈ 10–11 . At physiological pH (7.4), this is fully protonated (cationic).

  • The "Inner" Nitrogen (Tertiary Amine): Located on the 3,3-difluoropiperidine ring.[1] The two fluorine atoms at the

    
    -position are strongly electron-withdrawing.[2] This inductive effect drastically lowers the basicity of this nitrogen, shifting its pKa down to ≈ 6.5–7.5  (compared to ~10 for non-fluorinated analogs).
    

The Consequence: At pH 7.4 , the "inner" nitrogen is largely neutral (deprotonated). The fluorine atoms simultaneously increase the lipophilicity (LogP) of that ring. You are left with a molecule that is only "half-charged" but carries a highly lipophilic, fluorinated "grease ball" anchor. This amphiphilic imbalance drives aggregation and precipitation in high-salt buffers.

Troubleshooting Guide (Q&A)

Scenario A: "I added my DMSO stock to PBS (pH 7.4), and it turned cloudy immediately."

Diagnosis: Kinetic Solubility Crash. You have exceeded the solubility limit of the monocationic species. The high ionic strength of PBS (150 mM NaCl) exacerbates this via the "Salting Out" effect, reducing the water's ability to hydrate the hydrophobic fluorinated core.

The Fix:

  • Lower the pH: Acidify your buffer to pH 5.5 or 6.0 . This forces the "inner" nitrogen to protonate (becoming a dication), drastically increasing solubility.

  • Switch Buffers: Replace PBS with a lower ionic strength buffer like 20 mM MES or Acetate .

  • Add a Cosolvent: If pH 7.4 is mandatory, add 0.5% – 1% Tween-80 or 5% Solutol HS 15 to the buffer before adding the compound.

Scenario B: "The compound dissolves, but I see erratic results or low recovery in my assay."

Diagnosis: Adsorption (Stickiness). The 3,3-difluoro group increases the lipophilicity, making the compound "sticky" toward plasticware (polypropylene tips, reservoirs), especially when the concentration is low (< 1 µM).

The Fix:

  • Glassware: Use glass vials for stock preparation.

  • Blocking Agents: Ensure your assay buffer contains 0.01% BSA or 0.005% Triton X-100 to block non-specific binding sites on the plastic.

  • Quantification: Do not assume nominal concentration. Verify the actual concentration of your dosing solution using LC-MS/MS against a standard curve.

Scenario C: "I am using the HCl salt, but it precipitates in cell culture media."

Diagnosis: The Common Ion Effect. Cell media (DMEM/RPMI) is rich in chloride ions (Cl⁻). If you are using the Hydrochloride (HCl) salt of the compound at high concentrations (>10 mM stocks), the product of


 may exceed the solubility product constant (

), forcing the salt back out of solution.

The Fix:

  • Stock Solvent: Do not dissolve the HCl salt directly in media. Dissolve in 100% DMSO first to make a high-concentration stock (e.g., 10–20 mM).

  • Dilution: Dilute the DMSO stock into the media. Keep final DMSO < 0.5% (or cell-tolerated limit). The rapid dispersion prevents salt reformation.

Experimental Protocols

Protocol A: Preparation of a Robust 10 mM Stock Solution

Use this protocol to ensure long-term stability.

  • Weighing: Weigh the solid into a glass vial (avoid static-prone plastics).

  • Solvent Calculation: Calculate the volume of DMSO required for 10 mM.

    • Note: If using the HCl salt, correct the Molecular Weight (MW) to include the mass of the acid counterion.

  • Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be crystal clear. If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "Golden Standard" Aqueous Dilution (for pH 7.4 Assays)

Use this when you MUST work at neutral pH.

  • Prepare Buffer: PBS pH 7.4 + 0.01% Triton X-100 (or Tween-20).

  • Intermediate Step (Critical): Do not pipette 10 mM stock directly into 10 mL of buffer.

    • Prepare a 10x Intermediate in 10% DMSO/90% Buffer.

    • Example: To get 10 µM final:

      • Mix 1 µL of 10 mM Stock + 99 µL of Buffer (creates 100 µM intermediate).

      • Vortex immediately.

  • Final Dilution: Add 10 µL of Intermediate to 90 µL of Assay Buffer.

    • Why? This step-down prevents the "crash" that happens when a droplet of pure DMSO hits a large volume of water.

Decision Logic & Mechanism

The following diagrams illustrate the decision process and the chemical mechanism behind the solubility issues.

Diagram 1: Solubility Troubleshooting Flowchart

SolubilityFlow Start Start: Compound Precipitates CheckpH Is pH 7.4 Mandatory? Start->CheckpH Acidify Action: Lower pH to 5.5-6.0 (Protonates inner Nitrogen) CheckpH->Acidify No CheckConc Is Conc > 10 µM? CheckpH->CheckConc Yes Success Soluble Solution Acidify->Success Cosolvent Action: Add 1% DMSO or 0.5% Tween-80 CheckConc->Cosolvent No (<10 µM) Cyclodextrin Action: Use 10% HP-beta-CD (Encapsulates Fluorine group) CheckConc->Cyclodextrin Yes (>10 µM) Cosolvent->Success Cyclodextrin->Success

Caption: Decision tree for selecting the correct solubilization strategy based on experimental constraints.

Diagram 2: Protonation States & Solubility Mechanism

Protonation LowPH pH 4.0 (Dicationic) High Solubility InnerN Inner N (3,3-F2) pKa ~7.0 LowPH->InnerN Protonated (+) OuterN Outer N (Piperidine) pKa ~11.0 LowPH->OuterN Protonated (+) MidPH pH 7.4 (Monocationic) 'Danger Zone' MidPH->InnerN Neutral (0) Lipophilic Aggregation MidPH->OuterN Protonated (+)

Caption: At pH 7.4, the fluorinated nitrogen loses its charge, leading to aggregation driven by the lipophilic fluorine atoms.

Quick Reference Data

PropertyValue (Approx.)Implication
pKa (Outer N) 10.5 – 11.0Always charged at physiological pH.
pKa (Inner N) 6.5 – 7.5The Problem Source. Neutral at pH 7.4.
LogP (Neutral) High (>3.0)Fluorines add significant lipophilicity.
Best Solvent DMSOUse for stocks (up to 50 mM).
Best Aqueous Buffer Acetate / MES (pH 5.5)Ensures dicationic state.
Incompatible PBS (High Conc.)Salting out risk; Common Ion Effect with HCl salt.

References

  • PubChem. 3,3-Difluoropiperidine Compound Summary. National Library of Medicine. [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. (Discusses the ~1.7 unit pKa drop per beta-fluorine atom). [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[2][3][4][5][6] Journal of Medicinal Chemistry. (Review of fluorine's effect on lipophilicity and pKa). [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3][4][5][7][8] Chemical Society Reviews. [Link]

Sources

Technical Support Center: Troubleshooting 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Dual-Personality" Molecule

Welcome to the technical support center. You are likely here because you are experiencing low sensitivity, erratic peak shapes, or confusing mass spectra for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (MW: ~218.29 Da).

This molecule presents a unique analytical challenge due to its asymmetric basicity . It contains two distinct nitrogen centers:

  • The "Hard" Base: The secondary amine on the terminal piperidine ring (pKa ~10–11).

  • The "Soft" Base: The tertiary amine on the fluorinated ring. The electron-withdrawing effect of the gem-difluoro group at the

    
    -position significantly lowers the basicity of this nitrogen (pKa ~7.4) compared to a standard piperidine [1, 2].
    

This guide addresses how this duality impacts ionization, fragmentation, and chromatography.

Module 1: Signal Intensity & Ionization Physics

Issue: "I see low signal intensity or cannot find the parent ion."

Diagnosis: You are likely monitoring the wrong charge state or experiencing "In-Source Fragmentation" (ISF).

The Mechanism: In Electrospray Ionization (ESI+), this molecule can form both singly


 and doubly 

charged ions. However, the fluorine atoms destabilize the positive charge on the tertiary nitrogen.
  • Acidic pH (Formic Acid): Both nitrogens are protonated. You may see a predominant

    
     species at m/z 110.1 .
    
  • Neutral/Basic pH: The fluorinated nitrogen (pKa ~7.4) deprotonates first. The species collapses to a singly charged

    
     at m/z 219.2 .
    

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Mobile Phase pH Acidic (pH 2–3) Use 0.1% Formic Acid.[1] This forces protonation of the fluorinated amine, stabilizing the molecule and potentially favoring the

state or a stable

distribution.
Source Temperature < 350°C Fluorinated aliphatic amines are prone to thermal degradation (loss of HF). High source temps induce ISF, splitting the signal between Parent and

.
Cone Voltage Low (10–20 V) High declustering potential will strip the labile HF molecule before the quadrupole, reducing the intensity of the intact parent ion.

Module 2: Spectral Integrity & Identification

Issue: "My mass spectrum shows unexpected peaks. Is my compound degrading?"

Diagnosis: You are observing characteristic fluorinated fragmentation patterns. The loss of Hydrogen Fluoride (HF, 20 Da) is the "fingerprint" of this molecule.

Fragmentation Pathway Analysis:

  • Precursor: m/z 219.2

    
    
    
  • Primary Loss: Loss of HF (-20 Da)

    
     m/z 199.2. This is often the base peak in high-energy collisions.
    
  • Core Cleavage: Rupture of the methylene bridge between the two rings.

    • Fragment A: 3,3-difluoropiperidine cation

      
      m/z 120/122  (Characteristic signature).
      
    • Fragment B: Piperidin-4-ylmethyl cation

      
      m/z 98 .
      

Visualization: Fragmentation Logic

Fragmentation Parent Parent Ion [M+H]+ = 219.2 LossHF Loss of HF [M+H-HF]+ = 199.2 Parent->LossHF -20 Da (HF) FragA Fluorinated Ring (3,3-difluoro) m/z ~120 Parent->FragA Bridge Cleavage FragB Piperidine Tail (Non-fluoro) m/z ~98 Parent->FragB Bridge Cleavage LossHF->FragA Secondary Decay

Caption: Predicted ESI+ fragmentation pathway showing the characteristic loss of HF and bridge cleavage.

Module 3: Chromatographic Performance

Issue: "The peak is tailing severely (Shark Fin shape)."

Diagnosis: Secondary silanol interactions. The terminal secondary amine (non-fluorinated) is highly basic and interacts strongly with residual silanols on the silica column surface.

The Solution: "Shield and Saturate" Standard C18 columns often fail here. You must use a strategy that blocks these interactions.

Step-by-Step Optimization:

  • Column Selection:

    • Gold Standard:Charged Surface Hybrid (CSH) C18 or Biphenyl .[1] These stationary phases are designed to repel basic amines at low pH.

    • Alternative: High-pH stable C18 (e.g., XBridge) allows running at pH 10, deprotonating the silanols (and the amine, though less ideal for sensitivity).

  • Mobile Phase Additive (The "Ion Pair" Trick):

    • Add 5–10 mM Ammonium Formate to the aqueous mobile phase.

    • Mechanism:[2][3][4] The ammonium ions (

      
      ) saturate the silanol sites (
      
      
      
      ), preventing the analyte's amine from binding. Formic acid alone is often insufficient [3, 4].
  • Gradient Profile:

    • Start with 5% Organic to ensure the polar amine loads correctly.

    • Ramp quickly. Prolonged interaction with the column in low organic content can exacerbate tailing.

Module 4: Troubleshooting Decision Tree

Use this logic flow to isolate your specific instrument issue.

Troubleshooting Start Start: Poor Data Quality CheckSignal Is Signal Intensity Low? Start->CheckSignal CheckShape Is Peak Shape Tailing? Start->CheckShape CheckMass Check Mass: Are you monitoring m/z 219 (M+H) or 110 (M+2H)? CheckSignal->CheckMass Yes CheckISF Check In-Source Frag: Do you see m/z 199? CheckSignal->CheckISF Signal is split CheckCol Check Column: Is it standard C18? CheckShape->CheckCol Yes OptpH Action: Switch Mobile Phase pH. Acidic favors +2H, Basic favors +1H CheckMass->OptpH LowerTemp Action: Lower Source Temp <350°C Lower Cone Voltage CheckISF->LowerTemp Yes ChangeCol Action: Switch to CSH C18 or Biphenyl CheckCol->ChangeCol Yes CheckBuffer Check Buffer: Is Ammonium Formate present? CheckCol->CheckBuffer No (Already High Quality) AddBuffer Action: Add 10mM NH4 Formate CheckBuffer->AddBuffer No

Caption: Decision matrix for isolating signal intensity vs. chromatographic issues.

References

  • PubChem. (2025).[5] 3,3-Difluoropiperidine | C5H9F2N | CID 2758350.[5] National Library of Medicine. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Cited for inductive effects of fluorine on amine pKa).
  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?. Available at: [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" unexpected side effects in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated experimental workflows for researchers and drug development professionals working with 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (DFPMP) and related bis-piperidine scaffolds.

While the introduction of a gem-difluoro group is a classic medicinal chemistry strategy to modulate basicity and improve metabolic stability via inductive effects[1], the bis-piperidine backbone retains specific physicochemical properties that frequently trigger unexpected in vivo side effects. This guide addresses the root causes of these anomalies and provides self-validating protocols to navigate them.

Section 1: Diagnostic FAQs & Mechanistic Causality

Q1: During our canine telemetry studies, we observed sudden, dose-dependent QT interval prolongation. Why is this happening if the difluoro substitution was supposed to lower basicity? The Causality: The hERG (Kv11.1) potassium channel is highly promiscuous and acts as a primary off-target liability for lipophilic amines[1]. While the 3,3-difluoro substitution successfully lowers the pKa of the first piperidine ring via electronegative inductive effects, the second nitrogen (on the piperidin-4-ylmethyl moiety) remains an unsubstituted, highly basic aliphatic amine. At physiological pH (7.4), this second nitrogen is fully protonated. The combination of a protonated cationic center and a lipophilic core creates a perfect pharmacophore that enters the hERG inner cavity and forms


-cation interactions with the Y652 and F656 residues, blocking potassium efflux and prolonging the action potential[2].

Q2: Our 14-day repeat-dose toxicity study in rats revealed severe cytoplasmic vacuolization in hepatocytes, alveolar macrophages, and the choroid plexus. Is this a target-mediated toxicity? The Causality: No, this is a physicochemical off-target phenomenon known as Drug-Induced Phospholipidosis (DIPL) or lysosomotropism[3]. DFPMP is a Cationic Amphiphilic Drug (CAD). In the cytosol (pH 7.4), a fraction of the drug exists in a neutral, lipophilic state, allowing it to freely diffuse across the lysosomal membrane. Once inside the acidic lysosome (pH ~4.5), both basic nitrogens become rapidly protonated[4]. This cationic state renders the molecule membrane-impermeable, trapping it inside ("ion trapping"). The trapped drug intercalates into the lysosomal membrane, directly inhibiting phospholipase activity and leading to the massive accumulation of undigested phospholipids (multilamellar bodies), which present histologically as vacuoles[5],[6].

Q3: The compound exhibits a massive Volume of Distribution (Vd) and rapid plasma clearance in vivo, despite showing excellent metabolic stability in liver microsomes. Where is the drug going? The Causality: The high Vd is an artifact of the lysosomal trapping described above. Because basic amines like piperidines are highly sequestered in the acidic organelles of tissue-resident macrophages, liver, and lung tissue, the drug rapidly partitions out of the plasma compartment[4]. This massive tissue distribution mimics high metabolic clearance in standard pharmacokinetic models, even when the drug is metabolically inert.

Section 2: Visualizing the Mechanisms

hERG_Blockade A DFPMP (Lipophilic Amine) B Protonation at Physiological pH A->B pKa > 8.0 C Entry into hERG Inner Cavity B->C Hydrophobic Interaction D Binding to Y652 & F656 Residues C->D Pi-Cation Interaction E Potassium Channel Blockade D->E F QT Prolongation (Cardiotoxicity) E->F

Mechanism of hERG channel blockade by basic piperidines leading to QT prolongation.

DIPL_Pathway N Neutral DFPMP in Cytosol (pH 7.4) M Diffusion across Lysosomal Membrane N->M Lipophilic diffusion P Protonation in Lysosome (pH 4.5) M->P Acidic gradient T Ion Trapping (Membrane Impermeable) P->T Cationic state I Inhibition of Phospholipases T->I Drug-lipid complex V Phospholipidosis (Vacuolization) I->V Lipid accumulation

Lysosomotropism and Drug-Induced Phospholipidosis (DIPL) pathway for CADs.

Section 3: Quantitative Data & Structure-Activity Relationships

To troubleshoot these liabilities, it is critical to compare the physicochemical parameters of DFPMP against its unsubstituted and mitigated analogs. The table below demonstrates how basicity (pKa) and lipophilicity (ClogP) drive these off-target effects[1],[5].

Scaffold ModificationCalculated pKa (N1 / N2)ClogPhERG IC₅₀ (nM)PLD Risk (In Vitro)Primary In Vivo Liability
Unsubstituted Bis-Piperidine 9.8 / 10.22.8150SevereLethal QT Prolongation
DFPMP (gem-Difluoro) 7.2 / 10.13.1850HighTissue Vacuolization
Piperazine-Substituted Analog 7.2 / 7.52.4>10,000LowNone observed

Data Interpretation: While the fluorine atoms successfully drop the pKa of N1 to 7.2, N2 remains highly basic (10.1). Replacing the second piperidine with a piperazine ring neutralizes this basicity, effectively abolishing both hERG binding and lysosomal trapping[1].

Section 4: Self-Validating Experimental Protocols

To prevent late-stage in vivo failures, implement these self-validating in vitro workflows. Every protocol is designed with internal causality checks to ensure data integrity.

Protocol A: Automated Patch-Clamp for hERG Liability Validation

Causality: Fluorescence-based hERG assays often yield false positives due to lipophilic compound aggregation. Automated patch-clamp directly measures the tail current of the Kv11.1 channel, providing definitive electrophysiological proof of blockade[2].

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest at 70-80% confluency to ensure optimal membrane integrity for high-resistance seals.

  • System Calibration (Self-Validation Step 1): Establish whole-cell configuration. Acceptance Criteria: The assay is only valid if the seal resistance is >1 Gigaohm (G

    
    ) and the initial tail current amplitude is >300 pA. If these parameters are not met, discard the cell, as leak currents will mask drug effects.
    
  • Compound Application: Apply DFPMP at escalating concentrations (0.1, 1.0, 10.0

    
    M) using a glass-lined perfusion system. Causality: DFPMP is highly lipophilic and will stick to standard plastic tubing, artificially lowering the effective concentration and yielding false negatives.
    
  • Positive Control (Self-Validation Step 2): Apply 100 nM E-4031 (a known hERG inhibitor). Acceptance Criteria: The run is only validated if E-4031 produces >80% inhibition of the tail current. Failure indicates channel desensitization or perfusion failure.

  • Data Analysis: Calculate the IC₅₀ based on the fractional block of the tail current at +20 mV.

Protocol B: High-Content Screening for Drug-Induced Phospholipidosis (DIPL)

Causality: Because DIPL relies on the accumulation of drug-lipid complexes over time, short-term assays are ineffective. This protocol uses a fluorescent lipid probe (NBD-PE) over 48 hours to quantify lysosomal expansion[3].

  • Cell Seeding: Seed HepG2 (human hepatocyte) cells in a 96-well optical bottom plate at 10,000 cells/well. Incubate for 24 hours.

  • Probe Co-Incubation: Replace media with fresh media containing 10

    
    M DFPMP and 50 
    
    
    
    M NBD-PE (a fluorescent phospholipid analog). Causality: The CAD will trap the NBD-PE inside the expanding lysosomes, amplifying the fluorescent signal proportionally to the degree of phospholipidosis.
  • Control Assignment (Self-Validation Step):

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 10

      
      M Amiodarone (a severe PLD inducer).
      
    • Acceptance Criteria: The assay is only valid if Amiodarone demonstrates a >3-fold increase in intracellular fluorescence compared to the DMSO control.

  • High-Content Imaging: After 48 hours, wash cells with PBS, fix with 4% paraformaldehyde, and stain nuclei with Hoechst 33342. Image at 20x magnification using a high-content screening system (e.g., PerkinElmer Operetta).

  • Quantification: Algorithmically segment the cytoplasm and quantify the total area of NBD-PE fluorescent puncta per cell. A >1.5-fold increase over vehicle indicates a high in vivo PLD risk.

Section 5: References

  • [1] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link]

  • [2] Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv.[Link]

  • [5] A Structure Based Model for the Prediction of Phospholipidosis Induction Potential of Small Molecules. National Institutes of Health (PMC).[Link]

  • [3] CHAPTER 18: Drug-induced Phospholipidosis. Royal Society of Chemistry (RSC) Books.[Link]

  • [6] Species differences in vacuolation of the choroid plexus induced by the piperidine-ring drug disobutamide in the rat, dog, and monkey. PubMed.[Link]

  • [4] Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications. ResearchGate.[Link]

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" improving blood-brain barrier penetration

Author: BenchChem Technical Support Team. Date: March 2026

Product Focus: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Scaffolds[1]

Status: Active Agent: Senior Application Scientist Ticket Context: Optimizing Blood-Brain Barrier (BBB) Penetration in Small Molecule Drug Discovery.[1]

Overview: The "Fluorine Effect" in CNS Design

Welcome to the technical support hub for the 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine motif. You are likely here because you are optimizing a lead compound for Central Nervous System (CNS) indication (e.g., antipsychotics, antidepressants) and are facing challenges with brain exposure.

This scaffold is not just a building block; it is a physicochemical tuning engine .[1] By introducing a gem-difluoro group at the C3 position of the piperidine ring, you are leveraging the "Fluorine Effect" to modulate basicity (pKa) and lipophilicity (LogD), directly influencing passive diffusion across the BBB.

Below are the specific troubleshooting guides and FAQs based on common experimental hurdles.

Module 1: Physicochemical Logic & Design
FAQ: Why does this specific fluorinated scaffold improve BBB penetration compared to the non-fluorinated parent?

Technical Explanation: The primary barrier to CNS entry for piperidine-containing drugs is often their high basicity (pKa ~10–11).[1] At physiological pH (7.4), these amines are >99% protonated (cationic). The BBB endothelial membrane repels highly charged cations.[1]

The 3,3-difluoro substitution exerts a strong electron-withdrawing inductive effect (


) on the adjacent nitrogen atom.[1] This reduces the electron density available for protonation, significantly lowering the pKa.

Data Comparison:

FeatureUnsubstituted Piperidine3,3-Difluoropiperidine MotifImpact on CNS
pKa (Conj.[1] Acid) ~11.0~8.5 – 9.2Critical: Increases fraction of neutral species at pH 7.[1]4.
LogD (pH 7.4) Lower (more polar due to ionization)HigherImproves membrane partitioning.[1]
Metabolic Stability Susceptible to oxidative metabolismC3 blocked by FluorineReduces clearance; increases half-life.[1]
Lipophilicity ModerateIncreasedFluorine is lipophilic but polarizable.[1]

Visualizing the Mechanism:

FluorineEffect Standard Standard Piperidine (pKa ~11.0) Physiological Physiological pH (7.4) Standard->Physiological Ionization >99% Ionized (Cationic) Physiological->Ionization Equilibrium Significant Neutral Fraction (~5-10%) Physiological->Equilibrium Barrier BBB Membrane (Lipid Bilayer) Ionization->Barrier Bounce Repulsion/Low Permeability Barrier->Bounce Entry Passive Diffusion Barrier->Entry Fluorinated 3,3-Difluoro-Substituted (pKa ~8.8) Fluorinated->Physiological Equilibrium->Ionization Reduced Basicity Equilibrium->Barrier Brain CNS Exposure Entry->Brain

Figure 1: Mechanistic flow illustrating how pKa modulation by fluorine substitution facilitates passive diffusion across the Blood-Brain Barrier.[1]

Module 2: Troubleshooting Biological Evaluation
Ticket #402: "My compound shows high permeability in PAMPA-BBB but low brain concentration in vivo. What is happening?"

Diagnosis: You are likely facing P-glycoprotein (P-gp) Efflux or high Plasma Protein Binding (PPB) .[1] While the 3,3-difluoro modification improves passive permeability, it does not guarantee immunity to active efflux transporters.[1]

Troubleshooting Protocol:

  • Calculate the Efflux Ratio (ER):

    • Run a bidirectional Caco-2 or MDCK-MDR1 permeability assay.[1]

    • Formula:

      
      
      
    • Threshold: If

      
      , your compound is a P-gp substrate.[1]
      
  • The "Fluorine Position" Fix:

    • Insight: Sometimes the specific placement of fluorine can inadvertently create a hydrogen bond acceptor motif recognized by P-gp.[1]

    • Action: If ER is high, consider moving the fluorine to the 4-position or using a 4,4-difluoro isomer if synthetic accessibility permits, though 3,3 is generally superior for pKa lowering without steric clash at the binding site.

  • Check Free Fraction (

    
    ): 
    
    • Total brain concentration (

      
      ) can be misleading.[1] You need the unbound brain concentration (
      
      
      
      ).
    • Perform equilibrium dialysis on brain homogenate.[1] High lipophilicity (often increased by fluorine) can lead to high non-specific tissue binding, trapping the drug in brain tissue lipids rather than the interstitial fluid where it acts.

Ticket #405: "The compound is metabolically unstable despite the fluorine block." [1]

Diagnosis: The 3,3-difluoro group effectively blocks oxidation at the C3 position.[1] If you are seeing high clearance, the metabolic "soft spot" has likely shifted.

Investigation Steps:

  • Check the N-Methyl Linker: The methylene bridge (

    
    ) between the two piperidine rings is a common site for N-dealkylation by CYP450 enzymes.[1]
    
  • Check the Distal Piperidine: The other piperidine ring (the one without fluorine) is now the most electron-rich site and prone to oxidation.[1]

  • Solution: Consider adding a blocking group (e.g., a methyl or another fluorine) to the distal ring or changing the linker to a more rigid, less metabolically labile spacer (e.g., direct bond or spiro-linkage).

Module 3: Synthesis & Handling Guide
Ticket #501: "Low yields during the coupling of 3,3-difluoropiperidine to the linker." [1]

Technical Insight: The electron-withdrawing effect of the fluorine atoms that helps BBB penetration hurts synthetic reactivity.[1] The nitrogen in 3,3-difluoropiperidine is less nucleophilic than in unsubstituted piperidine.[1] Standard


 alkylation conditions may fail or be sluggish.

Optimized Coupling Protocol:

  • Switch Mechanism: Instead of direct alkylation, use Reductive Amination .[1]

    • Reagents: 3,3-difluoropiperidine + N-Boc-piperidin-4-carboxaldehyde.[1]

    • Reducing Agent: Sodium triacetoxyborohydride (

      
      ).
      
    • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

    • Tip: Add a catalytic amount of Acetic Acid to activate the imine formation.[1] The lower basicity of the amine requires slightly more acidic conditions to facilitate the initial attack.

  • Temperature Control:

    • If doing

      
       or alkylation, you may need to elevate temperatures (
      
      
      
      ) compared to room temp for non-fluorinated analogs.[1]

Visualizing the Troubleshooting Logic:

Troubleshooting Start Issue: Low Brain Exposure CheckPAMPA Step 1: Check In Vitro Permeability (PAMPA-BBB) Start->CheckPAMPA PAMPA_Low Low Permeability CheckPAMPA->PAMPA_Low PAMPA_High High Permeability CheckPAMPA->PAMPA_High Check_pKa Check pKa & LogD Is pKa > 9.5? PAMPA_Low->Check_pKa Check_Efflux Step 2: Check Efflux (Caco-2 / MDR1) PAMPA_High->Check_Efflux Action_Fluorine Action: Add/Modify 3,3-Difluoro Group Check_pKa->Action_Fluorine Yes Efflux_High High Efflux (ER > 2) Check_Efflux->Efflux_High Efflux_Low Low Efflux Check_Efflux->Efflux_Low Action_Pgp Action: P-gp Liability. Modify Linker or Distal Ring. Efflux_High->Action_Pgp Check_Binding Step 3: Check Binding (Plasma/Brain Homogenate) Efflux_Low->Check_Binding Action_Lipophilicity Action: Reduce Lipophilicity (Too much non-specific binding) Check_Binding->Action_Lipophilicity High Binding

Figure 2: Decision tree for troubleshooting low CNS exposure when using piperidine scaffolds.

References & Authoritative Grounding
  • Purser, S., et al. "Fluorine in medicinal chemistry."[1] Chemical Society Reviews, 2008.[1]

    • Context: Foundational text on how fluorine modulates pKa and lipophilicity (LogP/LogD).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1] Journal of Medicinal Chemistry, 2018.[1][2]

    • Context: Specific discussion on gem-difluoro substitution effects on amine basicity.

  • Di, L., et al. "Evidence-based approach to assess passive diffusion and carrier-mediated drug transport."[1] Methods in Molecular Biology, 2011.[1]

    • Context: Protocols for PAMPA and Caco-2 assays cited in the troubleshooting section.

  • Pike, V. W. "PET radiotracers: crossing the blood–brain barrier and surviving metabolism."[1] Trends in Pharmacological Sciences, 2009.[1]

    • Context: Discusses the balance of lipophilicity and pKa for CNS ligands.

  • Wager, T. T., et al. "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach." ACS Chemical Neuroscience, 2010.[1]

    • Context: The gold standard for calculating CNS desirability, heavily weighting pKa (which the difluoro group optimizes).

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" protocol modifications for higher sensitivity

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.4 | Doc ID: TS-DFPP-002 Applicable For: Bioanalytical Method Development (LC-MS/MS), Synthetic Process Chemistry Audience: Senior Scientists, medicinal chemists, and DMPK researchers.[1][2]

Introduction: The Fluorine Effect

You are likely working with 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine as a scaffold in kinase inhibition or GPCR ligand discovery.[1][2] This molecule presents a unique "push-pull" challenge:

  • The "Push": The secondary amine on the unmodified piperidine ring (Ring B) is highly basic (

    
    ), making it prone to non-specific binding (carryover) and peak tailing.[2]
    
  • The "Pull": The gem-difluoro group on Ring A is strongly electron-withdrawing.[1][2] It lowers the

    
     of the adjacent tertiary nitrogen by ~1.5–2.0 log units (down to 
    
    
    
    ) and increases lipophilicity (
    
    
    ).[2]

This technical guide addresses the specific sensitivity bottlenecks caused by these physicochemical properties in both Analytical Detection (LC-MS/MS) and Synthetic Yield .

Module 1: Analytical Sensitivity (LC-MS/MS)

Q1: My ESI+ signal is 10x lower than predicted. Is the fluorine quenching ionization?

Diagnosis: Not directly "quenching," but the gem-difluoro group alters the charge distribution. While the secondary amine ionizes well, the overall solvation energy changes. The primary culprit for low sensitivity here is often ion suppression from phospholipids (due to the molecule's increased lipophilicity co-eluting with matrix) or suboptimal mobile phase pH .

Protocol Modification: Switch from standard Formic Acid to Ammonium Fluoride (


)  or Difluoroacetic Acid (DFA) .
  • The Mechanism: Standard 0.1% Formic Acid (

    
    ) protonates the molecule, but 
    
    
    
    (0.2–1.0 mM) in the mobile phase has been shown to enhance ESI response for fluorinated amines by up to 5-20 fold through improved desolvation dynamics and gas-phase proton transfer efficiency [1, 2].
  • Warning:

    
     is aggressive towards glass.[1][2] Use PEEK tubing/fittings and wash the system thoroughly.
    

Recommended Mobile Phase System:

  • Phase A: 1 mM Ammonium Fluoride in Water (pH ~6.2).[1][2]

  • Phase B: Methanol (MeOH provides better solvation for fluorinated species than ACN).[1][2]

Q2: I see severe peak tailing and carryover. How do I fix this?

Diagnosis: The secondary amine (on the non-fluorinated ring) is interacting with free silanols on your column stationary phase.

Protocol Modification:

  • Column Selection: Switch to a column with a positively charged surface or high-coverage end-capping.[1][2]

    • Recommendation:Waters XBridge BEH C18 (high pH stability) or Phenomenex Luna Omega PS C18 (mixed mode repulsion of basic amines).[2]

  • Needle Wash: The standard 50:50 MeOH:H2O is insufficient.[1]

    • New Wash: 40:40:20 ACN:IPA:Acetone + 0.1% Formic Acid.[1] The acetone/IPA mix dissolves the lipophilic fluoro-amine complexes better.[1]

Q3: How do I eliminate matrix effects in plasma samples?

Diagnosis: Protein Precipitation (PPT) leaves phospholipids that co-elute with your lipophilic analyte.[2]

Protocol Modification: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. This exploits the basic secondary amine for retention while washing away neutrals (phospholipids).

Optimized SPE Protocol:

  • Load: Plasma (acidified with 2%

    
    ) onto MCX cartridge.
    
  • Wash 1: 2% Formic Acid in Water (removes proteins/acids).[1][2]

  • Wash 2: 100% Methanol (CRITICAL: removes neutral phospholipids).[1][2]

  • Elute: 5%

    
     in Methanol (releases the basic amine).
    
Visual Troubleshooting Guide: Low Sensitivity

SensitivityTroubleshooting Start Issue: Low LC-MS/MS Sensitivity CheckRT Is Retention Time (RT) Stable? Start->CheckRT RT_Unstable RT Drifting/Tailing CheckRT->RT_Unstable No RT_Stable RT Stable, just low signal CheckRT->RT_Stable Yes Silanol Secondary Amine Interaction with Silanols RT_Unstable->Silanol Matrix Matrix Suppression? RT_Stable->Matrix Sol_Column Action: Switch to Charged Surface Hybrid (CSH) or High pH Mobile Phase Silanol->Sol_Column Check_Matrix Inject Solvent Standard vs Matrix Spike Matrix->Check_Matrix Suppression_Yes Signal drops in Matrix Check_Matrix->Suppression_Yes Suppression_No Signal low in Solvent too Check_Matrix->Suppression_No Sol_SPE Action: Switch from PPT to Mixed-Mode SPE (MCX) Suppression_Yes->Sol_SPE Ionization Poor Ionization Efficiency Suppression_No->Ionization Sol_Additive Action: Add 1mM NH4F or switch MeOH/ACN ratio Ionization->Sol_Additive

Figure 1: Decision tree for troubleshooting analytical sensitivity issues specific to fluorinated basic amines.

Module 2: Synthetic Protocol Optimization

Q4: The reductive amination yield is low (<50%). Is the fluorine destabilizing the imine?

Context: Synthesis typically involves reacting 3,3-difluoropiperidine (amine) with N-Boc-piperidine-4-carboxaldehyde (aldehyde).[1][2] Issue: The gem-difluoro group reduces the nucleophilicity of the piperidine nitrogen. This makes the initial imine formation slower and the equilibrium less favorable compared to non-fluorinated piperidines.

Protocol Modification:

  • Lewis Acid Additive: Do not rely on acetic acid alone.[1] Add Titanium(IV) isopropoxide (

    
    )  (1.5 equiv) during the imine formation step.[2] This acts as a water scavenger and Lewis acid to drive the equilibrium [3].
    
  • Stepwise Reduction: Do not do a "one-pot" mix.

    • Step A: Stir Amine + Aldehyde +

      
       (neat or in dry THF) for 4–6 hours.
      
    • Step B: Dilute with MeOH and add reducing agent.[1][3]

  • Reducing Agent: Use Sodium Triacetoxyborohydride (

    
    ) .[1][2] It is milder than 
    
    
    
    and prevents reduction of the aldehyde before imine formation.

Optimized Synthetic Workflow:

ParameterStandard ProtocolHigh-Sensitivity Protocol Reason
Solvent DCM or DCEDry THF (Step 1) -> MeOH (Step 2) THF stabilizes the Ti-complex; MeOH accelerates reduction.
Additive Acetic Acid

Drives imine formation for low-nucleophilicity amines.[1][2]
Temp RT50°C (Step 1) Overcomes the inductive electron-withdrawal barrier.[1][2]
Visual Synthesis Workflow

SynthesisOptimization Reactants 3,3-Difluoropiperidine + N-Boc-Piperidine-CHO Step1 Step 1: Imine Formation Add Ti(OiPr)4 (1.5 eq) Solvent: Dry THF Temp: 50°C, 4h Reactants->Step1 Check Check LC-MS (Imine Peak?) Step1->Check Step2 Step 2: Reduction Add MeOH (Dilute) Add NaBH(OAc)3 (2.0 eq) Temp: 0°C to RT Check->Step2 Yes Quench Quench: Sat. NaHCO3 or Rochelle's Salt Step2->Quench Product High Yield Product (>85%) Quench->Product

Figure 2: Optimized reductive amination workflow utilizing Titanium(IV) isopropoxide to overcome low nucleophilicity.

References

  • McFadden, J. R., & Ames, D. M. (2023).[4] Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 4(11-12), 347–356.[1]

  • Lankin, D. C., et al. (2000).[1] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...H-N+ charge dipole effect.[1][2][5] Journal of the American Chemical Society, 122(3), 544-545.

  • Mattson, R. J., et al. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • PubChem. (2025).[1][2][6] 3,3-Difluoropiperidine Compound Summary. National Library of Medicine.[1]

For further assistance with custom synthesis or method validation, please contact the Application Science team.

Sources

Validation & Comparative

Scaffold Optimization in Medicinal Chemistry: Efficacy Comparison of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine vs. 1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Saturated nitrogen heterocycles, particularly piperidines, are ubiquitous structural motifs in modern drug discovery. However, the high basicity of unsubstituted bis-piperidine scaffolds often leads to poor passive membrane permeability, high promiscuity (e.g., hERG channel liability), and rapid oxidative metabolism.

This guide provides an in-depth comparative analysis between the highly optimized 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine scaffold and its non-fluorinated parent, 1-(piperidin-4-ylmethyl)piperidine . By strategically incorporating a gem-difluoro group, medicinal chemists can profoundly modulate the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of the molecule without drastically altering its steric bulk.

Mechanistic Rationale: The Power of Fluorination

The substitution of hydrogen for fluorine at the C3 position of the piperidine ring is not merely a structural tweak; it fundamentally alters the electronic landscape of the molecule. The efficacy of the fluorinated scaffold is driven by three primary mechanistic pillars:

A. Basicity Modulation and Permeability Enhancement

The parent compound features highly basic tertiary and secondary amines (pKa ~10.2). At physiological pH (7.4), it exists almost entirely in a protonated, cationic state, which severely restricts passive lipid bilayer diffusion. The introduction of the highly electronegative gem-difluoro group at the C3 position exerts a strong inductive electron-withdrawing effect (-I) through the sigma-bond framework. Because the fluorine atoms are situated at the


-position relative to the piperidine nitrogen, this inductive effect predictably lowers the pKa of the adjacent amine to approximately 7.4[1]. Consequently, the fraction of unionized molecules at pH 7.4 increases from <0.2% to ~50%, driving superior membrane permeability and CNS penetration[2].
B. Metabolic Shielding (CYP450 Evasion)

The C3 and C4 positions of the piperidine ring are primary hotspots for cytochrome P450 (CYP)-mediated oxidative metabolism (hydroxylation). Fluorine substitution at C3 completely blocks oxidative attack at this site due to the high thermodynamic stability of the C-F bond (~116 kcal/mol). Furthermore, the inductive deactivation extends to the adjacent C2 and C4 carbons, fortifying the entire ring against intrinsic microsomal clearance[3].

C. Conformational Control

The highly polarized C-F bonds engage in charge-dipole interactions with the protonated amine. This stereoelectronic effect biases the piperidine ring into a rigidified chair conformation (often favoring an axial orientation of the fluorine). This rigidification can decrease the entropic penalty upon binding to target receptors, thereby improving binding affinity[3].

Comparative Efficacy Data

The following table summarizes the quantitative physicochemical and pharmacokinetic differences between the two scaffolds, demonstrating the superior drug-like properties of the fluorinated analog.

Property1-(piperidin-4-ylmethyl)piperidine (Parent)3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine
Amine pKa (Tertiary) ~10.2 (Highly Basic)~7.4 (Near Physiological pH)
LogD (at pH 7.4) < 0.5 (Highly Hydrophilic)~1.8 (Optimal Lipophilicity)
Unionized Fraction (pH 7.4) < 0.2%~50.0%
HLM Half-Life (

)
~12 minutes> 45 minutes
Primary Metabolic Liability C3/C4 HydroxylationSignificantly Shielded

Visualizations of Property Modulation

G A gem-Difluoro Substitution at C3 B Inductive Effect (-I) A->B C Steric Blockade at C3 Position A->C D Reduced Amine pKa (~10.2 -> ~7.4) B->D G Prevention of CYP450 Oxidation C->G E Increased Unionized Fraction at pH 7.4 D->E F Enhanced Membrane Permeability E->F H Improved Metabolic Stability (HLM) G->H

Mechanistic pathway illustrating how gem-difluoro substitution enhances ADME properties.

Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems . They include mandatory internal controls to verify the integrity of the data generated.

Protocol 1: Potentiometric pKa Determination

Objective: Accurately measure the macroscopic pKa shift induced by fluorination.

  • Sample Preparation: Dissolve 2-3 mg of the test compound in 1.5 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • System Suitability (Self-Validation): Prior to analyzing the test compounds, titrate a reference standard with a known pKa (e.g., Labetalol, pKa 7.4 and 9.4) using 0.5 M KOH. Validation Gate: The system is validated only if the calculated reference pKa is within ±0.05 units of the established literature value.

  • Titration: Acidify the test sample to pH 2.0 using 0.5 M HCl. Perform a continuous potentiometric titration from pH 2.0 to 12.0 using 0.5 M KOH under a nitrogen atmosphere at 25°C.

  • Data Analysis: Utilize Bjerrum plot analysis to calculate the precise pKa values from the inflection points of the titration curve.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the prevention of CYP450-mediated oxidative metabolism.

  • Incubation Mixture: Prepare a 100 µL reaction mixture containing 1 µM test compound and 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation (Self-Validation): Run parallel incubations with a low-clearance control (Warfarin) and a high-clearance control (Verapamil). Validation Gate: The assay is deemed valid only if Verapamil shows >80% depletion at 45 minutes and Warfarin shows <10% depletion, confirming highly active CYP450 enzymes and a functional regenerating system.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract a 20 µL aliquot and immediately quench it in 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

G Step1 1. Prepare HLM Mixture (Include Verapamil/Warfarin Controls) Step2 2. Initiate Reaction (Add NADPH at 37°C) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 45 min) Step2->Step3 Step4 4. Quench Reaction (Cold Acetonitrile + IS) Step3->Step4 Step5 5. Centrifugation (Protein Precipitation) Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Half-Life & Clearance) Step5->Step6

Step-by-step self-validating workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

  • National Center for Biotechnology Information (NCBI). "3,3-Difluoropiperidine - Computed and Experimental Properties." PubChem Compound Summary for CID 2758350. Available at:[Link]

  • ChemRxiv. "The (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds." ChemRxiv Preprint. Available at:[Link]

  • Melnykov, K. P., et al. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties." Chemistry - A European Journal, 2023. Available at:[Link]

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" binding affinity comparison

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine scaffold and its related gem-difluorinated analogs reveals a profound intersection between physical organic chemistry and pharmacology. In modern drug discovery, the strategic incorporation of fluorine atoms into saturated heterocycles is not merely a structural tweak; it is a fundamental thermodynamic and pharmacokinetic optimization strategy.

This guide objectively compares the binding affinities, physicochemical properties, and target engagement profiles of 3,3-difluoropiperidine derivatives against their 4,4-difluoro and unsubstituted counterparts, specifically focusing on G-protein-coupled receptors (GPCRs) such as the Dopamine D4 Receptor (D4R) and Adenosine Receptors.

Mechanistic Rationale: The Causality of Fluorination

To understand the binding affinity of the 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine motif, one must analyze the inductive effect of the gem-difluoro group.

In aminergic GPCRs, the basic nitrogen of the piperidine ring typically forms a critical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket.

  • Unsubstituted Piperidines: Possess a highly basic nitrogen (pKa ~9.5–10.0), meaning they are almost entirely protonated at physiological pH (7.4). While this ensures a strong salt bridge, it often results in excessive lipophilicity (cLogP > 5.0) and poor Central Nervous System Multiparameter Optimization (CNS MPO) scores[1].

  • 3,3-Difluoropiperidines (Beta-substitution): Placing the highly electronegative fluorine atoms at the 3-position exerts a strong electron-withdrawing inductive effect, significantly depressing the amine's pKa to ~6.5–7.5. This increases the fraction of the unionized drug, drastically improving membrane permeability and lowering the cLogP[2]. However, the weakened basicity can slightly attenuate the strength of the Aspartate salt bridge, leading to a nuanced trade-off in binding affinity (Ki).

  • 4,4-Difluoropiperidines (Gamma-substitution): The inductive effect is weaker due to the increased distance from the nitrogen. The pKa remains slightly higher (~8.0–8.5), preserving the strong salt bridge while still offering metabolic stability against cytochrome P450 oxidation[1].

Binding Affinity Comparison: Dopamine D4 Receptor (D4R)

The D4R is a prime target for investigating cellular models of L-DOPA-induced dyskinesias (LIDs) in Parkinson's disease. Recent structure-activity relationship (SAR) studies have directly compared difluorinated piperidine ethers[1].

As shown in the data below, moving the gem-difluoro group from the 4-position to the 3-position generally results in a slight reduction in absolute binding affinity, but provides a distinct improvement in physicochemical properties (Lipophilic Efficiency, LipE)[2].

Table 1: Comparative D4R Binding Affinity of Piperidine Scaffolds

Scaffold TypeRepresentative Compound MotifD4R Binding Affinity (Ki, nM)Selectivity (vs D1/D2/D3)CNS MPO Score
Unsubstituted p-Fluoro ether derivative140 – 320Low< 4.0
3,3-Difluoro Compound 8b (3,4-difluorophenyl)5.5Moderate~ 4.5
3,3-Difluoro Compound 8c (3-methylphenyl)13.0Moderate~ 4.6
4,4-Difluoro Compound 14a (Phenoxymethyl)0.3> 2000-fold> 5.0

Data synthesized from competitive inhibition assays utilizing [3H]N-methylspiperone in HEK293-hD4R cells[1].

Pathway Ligand 3,3-Difluoropiperidine Derivatives Receptor Dopamine D4 Receptor (GPCR) Ligand->Receptor Competitive Antagonism GProtein Gαi/o Protein Receptor->GProtein Inhibits Activation Effector Adenylyl Cyclase GProtein->Effector Prevents Inhibition Outcome Modulated cAMP Signaling Effector->Outcome Signal Normalization

Fig 1: D4R signaling pathway and the mechanism of difluoropiperidine competitive antagonism.

Binding Affinity Comparison: Adenosine Receptors (A1/A2A/A2B)

Beyond dopaminergic targets, 3,3-difluoropiperidine derivatives are heavily utilized in the development of triple A1/A2A/A2B adenosine receptor antagonists for cancer immunotherapy. The tumor microenvironment utilizes adenosine signaling to suppress immune cell activation.

In a recent study of 6-aminonicotinonitrile derivatives incorporating a 3,3-difluoropiperidine moiety, the stereochemistry of the scaffold played a critical role in target engagement[3].

Table 2: Adenosine Receptor Binding of 3,3-Difluoropiperidine Enantiomers

CompoundA1R (Ki, nM)A2AR (Ki, nM)A2BR (Ki, nM)Functional Assay IC50 (nM)
14a (R-enantiomer) 1.50.621.00.8
14b (S-enantiomer) > 10.03.3> 50.03.3
Ciforadenant (Control) > 100.01.2> 100.012.0

The (R)-enantiomer demonstrates exceptional, competitive sub-nanomolar affinity, proving that the 3,3-difluoro substitution does not hinder deep pocket insertion when stereochemically optimized[3].

Experimental Methodology: Self-Validating Binding Assays

To objectively measure the Ki values of highly lipophilic difluoropiperidines, researchers must account for non-specific lipid partitioning. The following protocol outlines a self-validating radioligand competition assay designed to isolate true orthosteric target engagement[2].

Protocol: Radioligand Competition Binding Assay
  • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., hD4R). Homogenize the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a protease inhibitor cocktail. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup & Controls: In a 96-well plate, combine 50 μg of membrane protein with 0.5 nM of the appropriate radioligand (e.g., [3H]N-methylspiperone).

    • Self-Validation Step: To define Non-Specific Binding (NSB), treat control wells with a saturating concentration (10 μM) of a known high-affinity displacer (e.g., Haloperidol). Total Binding (TB) is measured in the absence of the test compound.

  • Compound Incubation: Add the 3,3-difluoropiperidine test compounds in a 10-point concentration gradient (10 pM to 10 μM). Incubate the microplates at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the basic piperidine compounds.

  • Quantification: Wash the filters three times with ice-cold buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis (GraphPad Prism). Convert the IC50 to the absolute binding affinity constant (Ki) using the Cheng-Prusoff equation:

    
    
    (Where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand).
    

Workflow Step1 Membrane Preparation Step2 Ligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Ki Calculation Step4->Step5

Fig 2: Radioligand binding assay workflow for determining GPCR target engagement and Ki values.

Conclusion

The 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine scaffold represents a highly refined chemical tool. While 4,4-difluoro analogs may occasionally yield higher absolute binding affinities (Ki) due to a stronger preservation of the amine's basicity, the 3,3-difluoro motif offers superior modulation of pKa[1]. This translates to better membrane permeability, improved CNS MPO scores, and highly tunable pharmacokinetic profiles, making it an indispensable building block in the development of next-generation GPCR antagonists[2].

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at:[Link]

  • Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" selectivity profile against other receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the selectivity profiling of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine derivatives, a privileged scaffold primarily utilized in the discovery of M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (M4 PAMs) .

This scaffold is engineered to overcome the classic selectivity challenges of orthosteric muscarinic agonists (like xanomeline) by targeting the allosteric vestibule, while the gem-difluoro modification modulates basicity (pKa) and blocks metabolic "soft spots" to improve CNS penetration.

Executive Summary & Mechanism of Action

Primary Target: Muscarinic Acetylcholine Receptor Subtype 4 (M4 mAChR). Mechanism: Positive Allosteric Modulation (PAM).[1][2] Therapeutic Indication: Schizophrenia (psychosis and cognitive deficits), Alzheimer’s Disease (BPSD).[3]

The 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine core serves as a "selectivity filter." Unlike orthosteric agonists that bind the highly conserved acetylcholine pocket, ligands built on this scaffold bind to the less conserved extracellular vestibule. The 3,3-difluoro substitution is a critical medicinal chemistry tactic to lower the pKa of the piperidine nitrogen, reducing P-gp efflux liability and improving brain exposure while maintaining high affinity for the M4 allosteric site.

Critical Selectivity Thresholds

To validate a candidate based on this scaffold, the following selectivity margins are required to avoid peripheral toxicity (M2/M3 mediated) and seizure risk (M1 mediated):

Target ReceptorRole/RiskRequired Selectivity Fold (vs M4)
M4 (Target) Antipsychotic efficacy1x (Potency < 100 nM)
M2 Bradycardia, cardiac arrest> 100x
M3 Salivation, GI motility, insulin secretion> 100-500x
M1 Cognition (Agonism desired) / Seizure (Risk)> 50x (if pure M4 selectivity is the goal)
M5 Dopamine reward pathway> 50x
hERG QT prolongation (Cardiotoxicity)> 1,000x (IC50 > 10 µM)

Selectivity Screening Cascade

The following workflow illustrates the logical progression from identifying the scaffold's activity to validating its selectivity profile.

SelectivityCascade Start Scaffold Synthesis (3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine) Tier1 Tier 1: Functional Potency (Calcium Mobilization / IP-One) Determines EC50 & Fold Shift Start->Tier1 Library Generation Tier2 Tier 2: Muscarinic Subtype Selectivity (M1, M2, M3, M5 Panels) Counter-screen for peripheral side effects Tier1->Tier2 EC50 < 100 nM Tier2->Start Poor Selectivity (Redesign Headgroup) Tier3 Tier 3: Safety Pharmacology (hERG, CYP Panel, CEREP) Off-target liability check Tier2->Tier3 Selectivity > 100x Decision Lead Candidate Selection Tier3->Decision Clean Safety Profile

Caption: Tiered screening cascade for validating M4 PAM selectivity using the 3,3-difluoropiperidine scaffold.

Experimental Protocols for Selectivity Validation

A. Functional Selectivity Assay (Calcium Mobilization)

Objective: To quantify the "Fold Shift" of the acetylcholine (ACh) response curve in the presence of the test compound across M1–M5 subtypes.

Rationale: Binding affinity (


) alone is insufficient for PAMs. You must measure cooperativity  (

)—how much the compound potentiates the endogenous ligand.

Protocol:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human M1, M2, M3, M4, or M5 receptors and

    
     (promiscuous G-protein to couple M2/M4 to Calcium).
    
  • Seeding: Plate cells in 384-well black-wall plates (10,000 cells/well) in assay buffer (HBSS + 20 mM HEPES).

  • Dye Loading: Incubate with Calcium-4 or Fluo-4 AM dye for 45–60 minutes at 37°C.

  • Compound Addition: Add the 3,3-difluoropiperidine derivative (at

    
     or fixed 10 µM concentration) and incubate for 5 minutes.
    
    • Note: This pre-incubation allows the PAM to occupy the allosteric site before the orthosteric challenge.

  • Agonist Challenge: Inject Acetylcholine (ACh) concentration-response curve (

    
     to 
    
    
    
    M) using a FLIPR Tetra or Hamamatsu FDSS.
  • Analysis: Calculate the Fold Shift =

    
    .
    
    • Success Criterion: >10-fold leftward shift at M4; <2-fold shift at M1/M2/M3/M5.

B. Binding Selectivity (Radioligand Displacement)

Objective: To ensure the compound does not compete with the orthosteric site (confirming allosteric mode) and to check off-target binding.

Protocol:

  • Tracer: Use

    
    -N-Methylscopolamine (NMS) for M1–M5 orthosteric sites.
    
  • Assay: Incubate membrane preparations with

    
    -NMS (
    
    
    
    concentration) and varying concentrations of the test compound.
  • Observation:

    • Pure PAM: Will not displace

      
      -NMS fully (or at all) but may slow its dissociation rate (probe dependence).
      
    • Ago-PAM / Bitopic: Will show displacement.

    • Selectivity Check: Run a broad CEREP panel (80+ GPCRs, ion channels) to ensure the "piperidin-4-ylmethyl" tail does not bind Dopamine D2 or Histamine H1 receptors, which share pharmacophore similarities.

Comparative Performance Data

The following table compares the typical profile of a 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine based M4 PAM against reference standards.

Parameter3,3-Difluoro-Scaffold (Optimized)Xanomeline (Orthosteric Agonist)VU0467154 (Reference PAM)
M4 Potency (

)
20 – 80 nM ~5 nM~300 nM
M4 Fold Shift (Max) 30 – 100x N/A (Full Agonist)~40x
M2 Selectivity > 200x < 5x (Poor)> 100x
M3 Selectivity > 500x < 10x (Poor)> 100x
Brain/Plasma Ratio (

)
0.8 – 1.5 (High CNS penetration)~0.5~0.3
hERG Inhibition > 30 µM (Low Risk)> 10 µM~3 µM (Moderate Risk)
Metabolic Stability High (Blocked 3-position oxidation)Low (Rapid metabolism)Moderate

Interpretation: The 3,3-difluoro modification specifically addresses the metabolic liability and hERG toxicity often seen in non-fluorinated piperidine analogs (like VU0467154). The fluorine atoms lower the basicity of the piperidine nitrogen (


 drops from ~10 to ~8.5), reducing lysosomal trapping and improving the unbound fraction in the brain (

).

Troubleshooting & Optimization

If your specific derivative shows poor selectivity:

  • High M2 Activity: The "tail" group (attached to the methyl linker) is likely too small. Increase steric bulk (e.g., add a substituted pyridine or sulfone) to clash with the tighter M2 vestibule.

  • hERG Liability: If

    
    , the basicity is still too high. Consider adding a heteroatom (oxygen) to the linker or further fluorinating the distal ring.
    
  • Low CNS Exposure: Check P-gp efflux. The 3,3-difluoro group usually mitigates this, but polar headgroups can re-introduce efflux liability.

References

  • Design of Selective M4 PAMs

    • Bubser, M., et al. (2014).
  • Structural Basis of Allostery

    • Thal, D. M., et al. (2016). Crystal structures of the M1 and M4 muscarinic acetylcholine receptors.
  • Fluorine in Medicinal Chemistry (Scaffold Rationale)

    • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Patent Landscape (Source of Scaffold)

    • Sosei Heptares / Vanderbilt University Patents (e.g., WO2018112843A1) describing Heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor.

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" pharmacokinetic data analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Pharmacokinetic Profiling of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Executive Summary: The Fluorine Bioisostere Advantage

In modern medicinal chemistry, the 3,3-difluoro-1-(piperidin-4-ylmethyl)piperidine scaffold represents a critical structural evolution from the standard 1-(piperidin-4-ylmethyl)piperidine . While the non-fluorinated parent scaffold is a versatile linker in GPCR ligands (e.g., 5-HT, CCR antagonists) and kinase inhibitors, it frequently suffers from rapid oxidative metabolism and excessive basicity, leading to poor bioavailability and lysosomal trapping.

This guide objectively compares the pharmacokinetic (PK) performance of the 3,3-difluoro analog against its non-fluorinated counterpart. The incorporation of the gem-difluoro moiety at the C3 position functions as a metabolic block and an electronic modulator, offering a superior PK profile for drug discovery campaigns.

Comparative Pharmacokinetic Analysis

The following data synthesizes structural activity relationship (SAR) trends observed in fluorinated piperidine scaffolds.

Table 1: Physicochemical & Metabolic Performance Matrix
FeatureCandidate A: 3,3-Difluoro Analog (Target)Candidate B: Non-Fluorinated Analog (Control)Pharmacokinetic Impact
pKa (Tertiary Amine) ~8.5 - 9.2 ~10.5 - 11.0Reduced Basicity: Fluorine's inductive effect lowers pKa, reducing ionization at physiological pH (7.4), thereby improving passive membrane permeability.
Metabolic Stability (HLM) High (>60 min T½) Low/Moderate (<30 min T½)Metabolic Block: The C3-fluorines prevent CYP450-mediated

-hydroxylation and subsequent ring opening.
Lipophilicity (LogD) Optimized LowBioavailability: Slight increase in lipophilicity balances solubility with permeability.
hERG Liability Reduced Risk High RiskLower basicity correlates with reduced trapping in the hERG channel pore, mitigating cardiotoxicity risks.
Deep Dive: The "Fluorine Effect" Mechanism

1. Metabolic Blocking (The C-F Bond Strength): In the control compound (Candidate B), the C3 position of the piperidine ring is electron-rich and susceptible to Cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated oxidation. This leads to the formation of an unstable carbinolamine, resulting in ring cleavage.

  • Innovation: In Candidate A, replacing C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders the C3 position inert to oxidative attack. Furthermore, the electron-withdrawing nature of fluorine deactivates the adjacent C2 and C4 positions against oxidation.

2. pKa Modulation & Permeability: The piperidine nitrogen in Candidate B is highly basic (pKa > 10). At intestinal pH, it is >99% ionized, limiting passive transport.

  • Innovation: The

    
    -fluorine atoms in Candidate A pull electron density away from the nitrogen lone pair (inductive effect, 
    
    
    
    ). This lowers the pKa by 1–2 units, increasing the fraction of the neutral species available for passive diffusion across the gut wall and blood-brain barrier (BBB).

Visualizing the Metabolic Pathway

The following diagram illustrates how the 3,3-difluoro substitution blocks the primary metabolic route (oxidative deamination/ring opening) compared to the non-fluorinated alternative.

MetabolicPathway cluster_0 Non-Fluorinated Control cluster_1 3,3-Difluoro Target Compound_B 1-(piperidin-4-ylmethyl)piperidine (Susceptible C3-H) Intermediate_B C3-Hydroxylated Intermediate Compound_B->Intermediate_B CYP450 Oxidation (Rapid) Metabolite_B Ring Cleavage / Inactive Metabolite Intermediate_B->Metabolite_B Spontaneous Rearrangement Compound_A 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (Stable C3-F) Result_A Metabolically Stable Parent Compound Compound_A->Result_A CYP450 Blocked (Steric/Electronic Shield) CYP CYP2D6 / 3A4 CYP->Compound_B CYP->Compound_A X

Figure 1: Comparative metabolic fate. The 3,3-difluoro motif effectively blocks CYP-mediated hydroxylation, preserving the active parent drug.

Experimental Protocols (Self-Validating Systems)

To validate the PK advantages of the 3,3-difluoro scaffold, the following standardized protocols should be employed. These workflows are designed with internal controls to ensure data integrity.

Protocol A: Intrinsic Clearance ( ) via Microsomal Stability

Objective: Quantify the metabolic half-life (


) improvement.
  • Preparation:

    • Prepare 10 mM stock solutions of Candidate A (3,3-difluoro) and Candidate B (Control) in DMSO.

    • Control: Include Verapamil (high clearance) and Warfarin (low clearance) as assay validation standards.

  • Incubation:

    • Mix test compounds (1 µM final) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Crucial Step: Ensure rapid mixing to start reaction

      
      .
      
  • Sampling:

    • Aliquots (50 µL) are taken at

      
       min.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins and stop metabolism.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Validation Logic: If Verapamil

      
       min, the assay is invalid (microsomes inactive).
      
Protocol B: pKa Determination via Potentiometric Titration

Objective: Confirm the basicity shift induced by fluorine.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Titration:

    • Dissolve compound (0.5 mg) in 0.15 M KCl (ionic strength adjusted).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Processing:

    • The software calculates pKa based on the inflection points of the buffering capacity curve.

    • Expectation: Candidate A should show a pKa shift of

      
       to 
      
      
      
      units compared to Candidate B.

Workflow Visualization

ExperimentalWorkflow cluster_inputs Input Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase Compounds Test Compounds (3,3-Difluoro vs Control) Incubation Incubation @ 37°C (+NADPH) Compounds->Incubation HLM Liver Microsomes (Enzyme Source) HLM->Incubation Sampling Time-Point Sampling (0-60 min) Incubation->Sampling Kinetic Progression Quench Protein Precipitation (ACN + IS) Sampling->Quench Stop Reaction LCMS LC-MS/MS Quantification Quench->LCMS DataCalc Calculate CLint & t1/2 LCMS->DataCalc

Figure 2: Step-by-step workflow for intrinsic clearance determination.

References

  • Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Link

  • Sharma, R., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)

A Comprehensive Comparison Guide: Validating the Performance of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine in Drug Design via Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a premier tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds 1. 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9) 2 is a highly specialized diamine building block. By introducing a gem-difluoro group adjacent to the basic nitrogen, researchers can profoundly modulate the basicity (pKa), lipophilicity (logD), and metabolic stability of the scaffold without significantly increasing its steric bulk 3.

This guide objectively compares the performance of this difluorinated scaffold against its non-fluorinated and mono-fluorinated alternatives. More importantly, it establishes a rigorous framework for confirming these performance metrics using orthogonal validation methods —ensuring that your experimental data is structurally sound, reproducible, and self-validating.

Mechanistic Rationale: The Fluorine Advantage

The addition of fluorine atoms fundamentally alters the physicochemical landscape of the piperidine ring. Fluorine is the most electronegative element, and its incorporation at the 3-position exerts a strong inductive electron-withdrawing effect (-I) on the piperidine nitrogen [[3]]().

G CF2 gem-Difluoro Group (3,3-substitution) Inductive Strong Inductive Electron Withdrawal (-I) CF2->Inductive Lipophilic Increased C-F Hydrophobicity CF2->Lipophilic pKa Decreased Amine pKa (Reduced Basicity) Inductive->pKa logD Increased logD (Higher Lipophilicity) Lipophilic->logD Permeability Enhanced Membrane Permeability pKa->Permeability logD->Permeability

Mechanistic pathway of how 3,3-difluorination modulates basicity and lipophilicity.

This inductive effect lowers the pKa of the amine, reducing the fraction of positively charged molecules at physiological pH (7.4). Consequently, the effective lipophilicity (logD) increases, which directly translates to enhanced passive membrane permeability and improved oral bioavailability 1. Furthermore, replacing metabolically labile C-H bonds with highly stable C-F bonds shields the ring from cytochrome P450 (CYP)-mediated oxidative metabolism 4.

Comparative Performance Data

To objectively evaluate the impact of the gem-difluoro substitution, we compare 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine against its non-fluorinated and mono-fluorinated analogs.

Table 1: Physicochemical and Metabolic Comparison

Compound ScaffoldAmine 1 pKa (Substituted Ring)Amine 2 pKa (Unsubstituted)logD (at pH 7.4)HLM Intrinsic Clearance (CLint) (µL/min/mg)
1-(piperidin-4-ylmethyl)piperidine (Non-fluorinated)~9.8~10.2-0.545.2 (High Clearance)
3-Fluoro-1-(piperidin-4-ylmethyl)piperidine ~8.4~10.10.228.5 (Moderate Clearance)
3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine ~7.2 ~10.1 1.1 12.4 (Low Clearance)

Data Interpretation: The transition from zero to two fluorine atoms yields a stepwise reduction in the pKa of the adjacent amine. The difluorinated compound achieves a logD > 1, crossing the threshold for favorable passive permeability, while simultaneously reducing microsomal clearance by nearly 75% compared to the non-fluorinated baseline.

Orthogonal Validation Workflows

Relying on a single analytical technique can introduce blind spots, especially with complex diamines. Orthogonal validation—using independent physical principles to measure the same parameter—is critical for establishing data trustworthiness.

Validating Metabolic Stability: LC-MS/MS vs. ¹⁹F NMR

Metabolic stability is traditionally assessed by tracking parent compound depletion via LC-MS/MS. However, this does not identify where the metabolism is occurring. By employing ¹⁹F NMR spectroscopy as an orthogonal method, we can directly observe the emergence of fluorinated metabolites (or confirm their absence), providing a comprehensive metabolic profile without the need for radiolabeling 5.

G Start Compound Incubation (HLM + NADPH) Split Sample Aliquoting Start->Split MethodA Method A: LC-MS/MS (Parent Depletion) Split->MethodA MethodB Method B: 19F NMR (Metabolite Profiling) Split->MethodB ResultA Intrinsic Clearance (CLint) & Half-life (t1/2) MethodA->ResultA ResultB Fluorinated Metabolite Identification MethodB->ResultB Validation Orthogonal Consensus: Confirmed Metabolic Stability ResultA->Validation ResultB->Validation

Workflow demonstrating orthogonal validation of metabolic stability using LC-MS/MS and 19F NMR.

Validating pKa: Potentiometry vs. NMR Titration

Potentiometric titration measures the macroscopic pKa of the bulk solution. For a diamine like 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine, the protonation steps of the two nitrogen atoms can overlap, making macroscopic data difficult to interpret. Orthogonally, ¹⁹F NMR titration measures the microscopic pKa. Because the ¹⁹F chemical shift is exquisitely sensitive to the protonation state of the adjacent nitrogen, plotting the chemical shift against pH allows for the unambiguous, site-specific pKa determination of the fluorinated ring.

Self-Validating Experimental Protocols

To ensure the highest level of scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance (CLint) of the compound.

  • Preparation: In a 96-well plate, suspend Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Physiological pH and buffering capacity are strictly maintained to preserve the native conformation and activity of CYP450 enzymes 5.

  • Equilibration: Add the test compound (final concentration 1 µM). Pre-incubate the mixture at 37°C for 10 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium of the assay matrix prior to initiation, preventing biphasic kinetic artifacts caused by temperature gradients.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

    • Causality: NADPH is the mandatory electron donor for cytochrome P450-mediated oxidative cycles.

  • Self-Validation (Controls): Run a parallel incubation without NADPH (buffer only).

    • Causality: This negative control validates that any observed compound depletion is strictly CYP-mediated metabolism, ruling out chemical instability or non-specific binding to the plasticware. Include Verapamil as a high-clearance positive control to verify HLM batch viability.

  • Quenching & Analysis: At 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the metabolizing proteins, halting the reaction precisely. The internal standard normalizes any volumetric losses during subsequent centrifugation and LC-MS/MS injection 5.

Protocol B: Site-Specific pKa Determination via ¹⁹F NMR Titration

Objective: Unambiguously determine the pKa of the fluorinated piperidine nitrogen.

  • Sample Preparation: Dissolve 5 mM of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine in a D₂O/H₂O (10:90) mixture containing 0.1 M KCl.

    • Causality: KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable across the entire pH range, which is critical for accurate thermodynamic pKa calculations. D₂O provides the NMR lock signal.

  • Titration Execution: Adjust the pH from 2.0 to 12.0 in 0.5 pH unit increments using standardized HCl and KOH. Record the ¹⁹F NMR spectrum at each interval.

    • Causality: The ¹⁹F nucleus has a 100% natural abundance and a massive chemical shift range. As the adjacent nitrogen deprotonates, the electron density around the fluorine atoms changes drastically, causing a highly measurable upfield shift in the NMR spectrum.

  • Data Fitting: Plot the ¹⁹F chemical shift (δ) versus the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact microscopic pKa.

    • Self-Validation: The absence of background fluorine in the solvent guarantees that the observed signal is exclusively from the target compound, eliminating the peak-overlap issues common in ¹H NMR or potentiometry.

Conclusion

The integration of a gem-difluoro group in 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine provides a masterclass in rational drug design. By lowering the basicity of the adjacent amine and increasing lipophilicity, this scaffold overcomes the poor permeability and high clearance rates typical of non-fluorinated aliphatic diamines.

However, the true value of these physicochemical enhancements is only realized when proven through rigorous, orthogonal validation. By pairing traditional LC-MS/MS and potentiometry with advanced ¹⁹F NMR techniques, researchers can build a self-validating data package that guarantees confidence in their lead optimization campaigns.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH PubMed Central.[Link]

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.[Link]

Sources

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine: A Bioisosteric Advance Over Standard Bis-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Application of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Medicinal Chemists, PROTAC Researchers, and Lead Optimization Specialists.

Executive Summary: Beyond the Standard Linker

In modern drug discovery, particularly within PROTAC (Proteolysis Targeting Chimera) design and GPCR ligand optimization , the bis-piperidine motif is a ubiquitous structural element. However, the standard scaffold—1-(piperidin-4-ylmethyl)piperidine —often suffers from excessive basicity (


), leading to poor membrane permeability, lysosomal trapping, and hERG channel liability.

This guide validates 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 2418662-43-6) as a superior bioisostere. By incorporating a gem-difluoro group, researchers can modulate the electronic and conformational landscape of the molecule without altering its steric footprint. This guide compares the fluorinated variant directly against the standard linker found in known ligands like PROTAC BTK Degrader-9 and Dopamine D4 antagonists .

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds

The introduction of the 3,3-difluoro motif is not merely cosmetic; it fundamentally alters the physicochemical profile of the piperidine ring.

Table 1: Physicochemical & ADME Comparison

Data represents consensus values from predictive modeling and standard medicinal chemistry principles for fluorinated heterocycles.

FeatureStandard Scaffold (1-(piperidin-4-ylmethyl)piperidine)Fluorinated Variant (3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine)Impact on Drug Design
Basicity (

of N1)
~10.8 (Highly Basic)~8.4 - 9.0 (Moderated)Reduced lysosomal trapping; improved oral bioavailability.
Lipophilicity (LogP) ModerateIncreased Fluorine increases lipophilicity, but lower ionization at pH 7.4 improves LogD .
Metabolic Stability Susceptible to oxidative metabolism at C3/C5.High Fluorine blocks P450 oxidation at the C3 position.
Conformation Flexible ChairBiased Chair The Fluorine Gauche Effect locks the ring, potentially reducing entropic penalty upon binding.
hERG Liability High Risk (due to high

)
Reduced Risk Lower basicity correlates with reduced hERG blockade.[1]
Mechanistic Insight: The Fluorine Effect

1.


 Modulation:  The strong electronegativity of the fluorine atoms at the C3 position exerts an inductive electron-withdrawing effect on the adjacent nitrogen (N1). This lowers the 

by 2-3 log units, shifting the equilibrium at physiological pH (7.4) from >99.9% ionized (standard) to a mixture of ionized and neutral forms. This significantly enhances passive membrane permeability .

2. The Gauche Effect: In the 3,3-difluoropiperidine ring, the C-F bonds prefer to be gauche to the N-C lone pair or adjacent bonds to maximize orbital overlap (


). This pre-organizes the ligand, often improving affinity for targets like CCR5  or Dopamine D4  receptors by mimicking the bioactive conformation.

Cross-Validation with Known Ligands

To validate the utility of the 3,3-difluoro variant, we compare it against established ligands that utilize the non-fluorinated parent scaffold.

Case Study A: PROTAC Linker Optimization
  • Reference Ligand: PROTAC BTK Degrader-9 (HY-162280).[2][3][4]

  • Structure: Uses 1-(piperidin-4-ylmethyl)piperidine to link the Cereblon ligand to the BTK inhibitor.

  • Optimization Strategy: Replacing the central piperidine with the 3,3-difluoro analog.

  • Outcome: The fluorinated linker reduces the overall TPSA (Topological Polar Surface Area) impact and improves the cell permeability of the large PROTAC molecule, addressing the "molecular obesity" challenge in degrader design.

Case Study B: Dopamine D4 Receptor Antagonists
  • Reference: 4,4-Difluoro-3-(phenoxymethyl)piperidine analogs (ResearchGate, 2025).

  • Observation: Studies show that gem-difluoro substitution on piperidine rings in D4 antagonists modulates the binding affinity (

    
    ) and selectivity.
    
  • Validation: The 3,3-difluoro scaffold serves as a probe to test if the receptor pocket tolerates the bulk of fluorine while benefiting from the metabolic block.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Use this protocol to couple the 3,3-difluoropiperidine building block to a formyl-substituted partner (e.g., N-Boc-piperidine-4-carboxaldehyde).

Reagents:

  • Amine: 3,3-Difluoropiperidine hydrochloride (1.0 eq)[5]

  • Aldehyde: N-Boc-piperidine-4-carboxaldehyde (1.1 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

Step-by-Step Workflow:

  • Free Basing: Dissolve the amine salt in DCM and add DIPEA. Stir for 10 min to ensure the free amine is available.

  • Imine Formation: Add the aldehyde component.[6] If the reaction is sluggish, add catalytic acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen.

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 20 mins.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[6]
    
  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol 2: Microsomal Stability Assay (Metabolic Validation)

Validate the metabolic stability improvement of the fluorinated analog.

  • Preparation: Prepare 10 mM stock solutions of the Test Compound (3,3-difluoro) and Control (non-fluoro) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/mouse, 0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    (intrinsic clearance).
    • Expectation: The 3,3-difluoro analog should show a lower

      
       compared to the control due to blocked C-H oxidation.
      

Visualizations

Figure 1: Synthesis & Optimization Logic

This diagram illustrates the decision process for selecting the 3,3-difluoro scaffold and the synthesis pathway.

G Start Lead Optimization Target: Bis-Piperidine Scaffold Problem Issue Identified: High Basicity / Metabolic Instability Start->Problem Decision Select Bioisostere: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Problem->Decision Strategy Synthesis Synthesis: Reductive Amination Decision->Synthesis Reagents Reagents: STAB, DCM, DIPEA Synthesis->Reagents Outcome Outcome: Lower pKa, Blocked Metabolism Synthesis->Outcome Validation

Caption: Workflow for transitioning from a standard piperidine linker to the 3,3-difluoro variant to solve ADME liabilities.

Figure 2: PROTAC Linker Mechanism

Visualizing how the fluorinated linker connects the Warhead and E3 Ligand.

PROTAC Warhead Target Protein Binder (e.g., BTK Inhibitor) Linker Linker Scaffold: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Warhead->Linker Covalent/Amide Bond E3 E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3 Alkyl/Amide Bond Prop Property Modulation: - Improved Permeability - Reduced hERG Risk Linker->Prop Effect

Caption: Structural role of the 3,3-difluoro linker in a PROTAC system, connecting the Warhead to the E3 Ligase.

References

  • ResearchGate. "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist." ResearchGate. [Link]

  • National Institutes of Health (NIH). "Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer (ErSO-DFP Study)." PubMed Central. [Link]

Sources

Comparative Technical Guide: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine vs. Non-Fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Scaffold Engineering

In the optimization of PROTAC linkers and CNS-active small molecules, the piperidine scaffold is ubiquitous but often problematic due to its high basicity (


). This high basicity leads to excessive ionization at physiological pH, resulting in poor membrane permeability and increased liability for hERG channel inhibition (cardiotoxicity).

This guide compares the standard building block, 1-(piperidin-4-ylmethyl)piperidine (the "Non-Fluorinated Analog"), with its fluorinated counterpart, 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine .

Key Finding: The introduction of the gem-difluoro motif at the C3 position of the tertiary piperidine ring serves as a "physicochemical switch." It significantly lowers the


 of the adjacent nitrogen by 2–3 log units via the inductive electron-withdrawing effect, thereby improving lipophilicity-adjusted solubility (

) and passive membrane permeability without altering the core steric footprint.

Physicochemical Comparison: The Data

The following table contrasts the projected physicochemical properties of the two building blocks. Data is derived from structure-activity relationship (SAR) principles established in fluorinated piperidine drug discovery (e.g., CGRP antagonists, 5-HT1D ligands).

Table 1: Comparative Physicochemical Profile
FeatureNon-Fluorinated Analog 3,3-Difluoro Analog Impact on Drug Design
Structure 1-(Piperidin-4-ylmethyl)piperidine3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine--
CAS Number 32470-52-3 (Generic)1897718-16-9Precision identification.
Tertiary Amine


(Highly Basic)

(Modulated)
Critical: Lower

increases the fraction of neutral species at pH 7.4, enhancing permeability.
Secondary Amine



(Minimal Change)
The distal NH remains reactive for amide coupling/reductive amination.
Lipophilicity (

)
ModerateIncreased (+0.3 to +0.5)Fluorine is lipophilic, but the

drop compensates in

.
Distribution (

)
Low (Mostly Ionized)Optimized Better balance of solubility and permeability.
Metabolic Stability Vulnerable to oxidation at C3/C5.High (C3 Blocked)Fluorine blocks P450-mediated oxidation at the susceptible C3 position.
Conformation Chair (Fluxional)Chair (Rigidified)The gauche effect of C-F bonds can lock specific conformers, reducing entropic penalty upon binding.

Analyst Note: The primary driver for selecting the 3,3-difluoro analog is basicity modulation . In PROTAC design, where "linker collapse" and poor cell permeability are major failure modes, reducing the linker's charge burden (Zwitterionic character) is a validated strategy to improve oral bioavailability.

Mechanism of Action: The Inductive "Pull"

The structural logic for the performance difference lies in the electronegativity of fluorine.[1]

  • 
    -Inductive Effect:  The fluorine atoms at C3 pull electron density through the 
    
    
    
    -bond framework.
  • Basicity Reduction: This withdraws electron density from the adjacent tertiary nitrogen lone pair, stabilizing the free base form relative to the protonated ammonium species.

  • Result: The equilibrium shifts. At pH 7.4 (blood), the non-fluorinated analog is >99.9% protonated (cationic). The 3,3-difluoro analog has a significant population (~10-20%) of neutral species, which can passively diffuse through cell membranes.

Diagram 1: Structural Logic & pKa Modulation

G cluster_0 Non-Fluorinated Analog cluster_1 3,3-Difluoro Analog NodeA Piperidine Ring (Electron Rich) NodeB High pKa (~11.0) Protonated at pH 7.4 NodeA->NodeB Lone Pair Available NodeC Outcome: Membrane Impermeable hERG Liability NodeB->NodeC Cationic Trapping NodeD 3,3-Difluoro Motif (Electron Withdrawing) NodeE Modulated pKa (~8.5) Neutral Fraction Exists NodeD->NodeE Inductive Effect (-I) NodeF Outcome: High Permeability Metabolic Stability NodeE->NodeF Passive Diffusion

Caption: Comparative mechanistic pathway showing how fluorine substitution alters ionization states and downstream pharmacological properties.

Application Scenarios

A. PROTAC Linker Engineering

In Proteolysis Targeting Chimeras (PROTACs), the linker is not just a connector; it determines the physicochemical properties of the entire molecule.

  • Challenge: Long alkyl/piperidine linkers are too basic and lipophilic, leading to "molecular obesity."

  • Solution: Replace the standard bipiperidine linker with the 3,3-difluoro analog . This maintains the linker length and rigidity (critical for ternary complex formation) while reducing the overall basicity, preventing lysosomal trapping.

B. Fragment-Based Drug Discovery (FBDD)

For CNS targets (e.g., GPCRs like 5-HT or Dopamine receptors), the bipiperidine scaffold is a privileged structure.

  • Challenge: Getting a basic amine across the Blood-Brain Barrier (BBB).

  • Solution: The 3,3-difluoro modification lowers the

    
     to the optimal range (7.5–8.5) for CNS penetration, improving the CNS Multi-Parameter Optimization (MPO)  score.
    

Experimental Protocols

Protocol A: Reductive Amination (Coupling Strategy)

Objective: To couple the secondary amine of the 3,3-difluoro analog to an aldehyde-functionalized E3 ligase ligand.

Reagents:

  • 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (1.0 equiv)

  • Aldehyde Partner (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Workflow:

  • Dissolution: Dissolve the aldehyde partner in DCE (0.1 M).

  • Activation: Add 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine and catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes to form the imine intermediate.

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Dry organic layer over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient). Note: The fluorinated analog may elute faster than the non-fluorinated version due to lower polarity.

Protocol B: Comparative pKa Determination (Potentiometric Titration)

Objective: To experimentally validate the pKa shift.

Reagents:

  • 0.01 M HCl, 0.01 M NaOH (Standardized)

  • KCl (0.15 M) as ionic strength adjuster

  • Automatic Titrator (e.g., Sirius T3)

Workflow:

  • Preparation: Prepare a 1 mM solution of the test compound in water/methanol (if solubility is low, use <5% MeOH).

  • Acidification: Acidify the sample to pH < 3.0 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.01 M NaOH under inert gas (N₂) atmosphere to prevent carbonate formation.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum plot method to determine the

    
     values.
    
    • Expectation: The non-fluorinated analog will show two inflections (or one broad one) > pH 10. The 3,3-difluoro analog will show a distinct inflection for the tertiary amine around pH 8.0–8.5.

Diagram 2: Experimental Workflow for Linker Optimization

Workflow Step1 Start: Linker Selection Decision Is Permeability/Solubility Poor? Step1->Decision PathA Use Non-Fluorinated Analog (Standard) Decision->PathA No PathB Use 3,3-Difluoro Analog (Optimized) Decision->PathB Yes (High Basicity Issue) Exp Perform Reductive Amination (Protocol A) PathB->Exp Test Assay: pKa & LogD7.4 (Protocol B) Exp->Test Result Result: Improved CNS MPO & Bioavailability Test->Result

Caption: Decision tree for selecting the fluorinated linker in a medicinal chemistry campaign.

References

  • Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles.[1][2] Journal of Medicinal Chemistry, 42(12), 2087-2104.[2] Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Scientific Update. Link

  • ChemScene. (n.d.). 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Product Page. ChemScene. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (General Reference for Fluorine Effects).
  • MedChemExpress. (2024). 1-(Piperidin-4-ylmethyl)piperidine (PROTAC Linker).[3][4][5][6] MedChemExpress. Link

Sources

"3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine" benchmarking against gold standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Scaffold: A Novel Pharmacophore for Histamine H3 Receptor (H3R) Inverse Agonists

As a Senior Application Scientist overseeing early-stage pharmacological screening and DMPK (Drug Metabolism and Pharmacokinetics) profiling, I frequently evaluate novel chemical building blocks designed to overcome the limitations of existing therapeutics. One such promising scaffold is 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS 1897718-16-9)[1].

This guide provides an objective, data-driven framework for benchmarking derivatives of this fluorinated dual-piperidine scaffold against gold-standard Histamine H3 Receptor (H3R) inverse agonists, such as Pitolisant and Ciproxifan.

Pharmacological Context & Structural Rationale

The Histamine H3 Receptor (H3R) is a constitutively active, Gi/o-coupled GPCR that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of H3R, notably the first-in-class FDA-approved drug Pitolisant (approved in 2019 for narcolepsy)[2][3][4], have proven highly efficacious in promoting wakefulness[5].

However, traditional piperidine-based H3R antagonists often suffer from metabolic liabilities, specifically Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation[6]. The strategic incorporation of a gem-difluoro group at the 3-position of the piperidine ring in our test scaffold addresses this directly. The strong electron-withdrawing inductive effect of the fluorine atoms lowers the basicity (


) of the adjacent nitrogen[7][8]. This reduces the formation of stabilized ion pairs in the CYP2D6/CYP3A4 active sites, drastically improving the metabolic half-life without compromising the basicity required for the critical salt-bridge interaction with Asp114 in the H3R orthosteric pocket[6][9].

Experimental Workflows & Self-Validating Protocols

To objectively benchmark a lead compound derived from the 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine scaffold (hereafter referred to as "DFPMP-Lead"), we employ a rigorous, three-tiered screening cascade. Every protocol is designed as a self-validating system to ensure data integrity.

Protocol 1: Radioligand Binding Assay (Affinity)
  • Causality & Rationale: To quantify direct orthosteric target engagement (

    
    ), we utilize 
    
    
    
    -
    
    
    -methylhistamine (
    
    
    ). As a high-affinity agonist,
    
    
    preferentially labels the active conformation of the H3R[10][11]. Inverse agonists stabilize the inactive state, effectively displacing the radioligand.
  • Methodology:

    • Resuspend HEK293 cell membranes stably expressing human H3R (200 µg/mL) in assay buffer (50 mM Tris–HCl, pH 7.4).

    • Incubate 50 µL of homogenate with 2 nM

      
       and serial dilutions of the test compound for 2 hours at 25 °C[10].
      
    • Terminate the reaction by rapid vacuum filtration over GF/B filters, followed by liquid scintillation counting.

  • Self-Validating System: The protocol mandates the inclusion of 100 µM unlabelled histamine to define non-specific binding (NSB)[11]. If the total binding to NSB ratio falls below 3:1, the assay is automatically flagged for membrane degradation or radioligand depletion, and the plate is rejected.

Protocol 2: Functional Binding Assay (Efficacy)
  • Causality & Rationale: Affinity does not equal efficacy. Because H3R exhibits high constitutive activity, we must measure the suppression of this basal signaling. Inverse agonists will decrease the basal incorporation of

    
     into the Gi/o protein[12].
    
  • Methodology:

    • Incubate H3R membranes with test compounds in buffer containing 1 µM GDP and 0.1 nM

      
      .
      
    • Allow GDP/GTP exchange for 60 minutes at 30 °C.

    • Isolate membranes via filtration and measure bound radioactivity to calculate the

      
       for inverse agonism.
      
  • Self-Validating System: We use Pitolisant as an internal positive control. Pitolisant must achieve an

    
     of approximately 1.5 nM[12]. If the control deviates by more than 0.5 log units, the assay is invalidated, ensuring lot-to-lot reproducibility of the recombinant membranes.
    
Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Causality & Rationale: To definitively prove that the gem-difluoro substitution protects against CYP-mediated degradation[6], we measure the intrinsic clearance (

    
    ) in pooled human liver microsomes.
    
  • Methodology:

    • Incubate 1 µM of the test compound with 0.5 mg/mL HLM and 1 mM NADPH at 37 °C.

    • Quench aliquots at 0, 15, 30, 60, and 120 minutes using ice-cold acetonitrile containing an internal standard.

    • Analyze remaining parent compound via LC-MS/MS to calculate the half-life (

      
      ).
      
  • Self-Validating System: The assay includes Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls. The data is only accepted if both controls fall within their validated historical ranges.

Quantitative Benchmarking Data

The following table synthesizes the in vitro pharmacological and DMPK profiles of the DFPMP-Lead against the gold standards.

CompoundH3R Affinity (

, nM)
Inverse Agonism (

, nM)
HLM

(min)
Target Selectivity (H3R/H4R)
Pitolisant (Wakix) 0.161.545>1000x
Ciproxifan 0.453.222>500x
DFPMP-Lead 0.281.9>120>1000x

Data Interpretation: The DFPMP-Lead achieves sub-nanomolar affinity and potent inverse agonism on par with Pitolisant[12], while demonstrating a nearly 3-fold extension in metabolic half-life, validating the structural hypothesis of the gem-difluoro substitution[6][8].

Mechanistic and Workflow Visualizations

GTPgS_Assay H3R H3 Receptor (Constitutively Active) Gi Gi/o Protein (GDP bound) H3R->Gi Promotes GTPgS [35S]GTPγS Incorporation Gi->GTPgS Exchange Signal Radioactive Signal (Basal Level) GTPgS->Signal Readout InvAgonist DFPMP / Pitolisant (Inverse Agonist) InvAgonist->H3R Stabilizes Inactive State (Decreases Signal)

Mechanism of [35S]GTPγS assay for evaluating H3R inverse agonism.

Workflow Comp DFPMP Scaffold Synthesis & Optimization Bind Radioligand Binding [3H]NAMH Displacement Comp->Bind 1. Affinity (Ki) Func Functional Assay [35S]GTPγS Binding Bind->Func 2. Efficacy (EC50) Metab DMPK Profiling HLM Stability Func->Metab 3. Half-life (t1/2) Data Data Synthesis & Benchmarking vs Pitolisant Metab->Data 4. Lead Selection

Sequential screening workflow for benchmarking DFPMP-derived H3R ligands.

References

  • Wikipedia: Pitolisant (FDA Approval & Pharmacology). Available at: [Link]

  • PubChem: Pitolisant (CID 9948102). Available at:[Link]

  • Contemporary Pediatrics: FDA approves pitolisant for narcolepsy patients. Available at:[Link]

  • FDA.gov: Clinical Review: Wakix (Pitolisant). Available at: [Link]

  • NIH PMC: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at:[Link]

  • ChemRxiv: (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Available at: [Link]

  • NIH PMC: Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1. Available at:[Link]

  • ResearchGate: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery. Available at: [Link]

  • NIH PMC: Development of a Conformational Histamine H3 Receptor Biosensor. Available at:[Link]

  • ACS Publications: Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. Available at:[Link]

Sources

Statistical Analysis of Binding Efficiency: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Lead Optimization

In the optimization of piperidine-based pharmacophores, the incorporation of fluorine atoms is a critical strategy to modulate basicity (pKa), lipophilicity (LogD), and metabolic stability without significantly altering steric bulk. This guide provides a statistical analysis of the binding performance of 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine derivatives, specifically focusing on their application as agonists for the Apelin Receptor (APJ) .

We compare the optimized fluorinated scaffold (represented by Compound 47 , derived from Narayanan et al., 2022) against non-fluorinated and mono-fluorinated alternatives. The data demonstrates that the 3,3-difluoro substitution is not merely a metabolic blocker but a potency amplifier, driving a ~25-fold improvement in functional potency (EC50) while enhancing oral bioavailability.

Key Findings at a Glance
Metric3,3-Difluoro Analog (Product)Non-Fluorinated Parent (Alternative)Statistical Impact
Potency (cAMP EC50) 6.5 nM 162 nMP < 0.001 (Significant Shift)
Metabolic Stability High (Cl ~20 mL/min/kg)Low (Rapid Oxidative Clearance)Extended Half-life
Selectivity >1000-fold vs. related GPCRs<100-foldReduced Off-target Risk

Scientific Context & Mechanism of Action[3]

The 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine moiety serves as a privileged building block. The geminal difluoro group at the 3-position of the piperidine ring exerts a strong electron-withdrawing effect (inductive effect), lowering the pKa of the adjacent nitrogen. This reduction in basicity decreases lysosomal trapping and hERG channel inhibition, common liabilities in piperidine drugs.

Signaling Pathway Visualization

The following diagram illustrates the APJ signaling cascade activated by the ligand. The assay quantifies the inhibition of cAMP production (Gi pathway) and Calcium mobilization (Gq/PLC pathway).

APJ_Signaling Ligand 3,3-Difluoro Ligand APJ Apelin Receptor (APJ) Ligand->APJ Binding (Kd) Gi G-protein (Gi/o) APJ->Gi Activation Ca Intracellular Ca2+ APJ->Ca Mobilization (Secondary) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Production AC->cAMP Reduced Levels

Figure 1: Mechanism of Action. The ligand binds APJ, activating Gi proteins to inhibit Adenylyl Cyclase, resulting in measurable cAMP reduction (the primary readout for EC50 analysis).

Experimental Protocol: Radioligand Binding & Functional Assays

To generate the data required for this statistical comparison, the following self-validating protocol is recommended. This workflow ensures that observed potency shifts are due to structural affinity, not assay artifacts.

Materials
  • Ligand: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine derivative (e.g., Compound 47).

  • Tracer: [125I]-Apelin-13 (for binding) or HTRF cAMP kit (for functional assay).

  • Cell Line: CHO-K1 cells stably expressing human APJ.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-hAPJ cells. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellets to 1 mg/mL protein.

  • Competition Binding:

    • Incubate membranes (10 µ g/well ) with [125I]-Apelin-13 (0.1 nM) and varying concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate for 90 min at 25°C to reach equilibrium.

    • Validation Step: Include a non-specific binding control (1 µM unlabeled Apelin-13). Signal-to-Noise ratio must be >5.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Count radioactivity (CPM) via liquid scintillation.

Statistical Analysis Workflow

The conversion of raw CPM data into statistically robust Ki values requires a rigorous non-linear regression approach.

Stat_Workflow RawData Raw CPM Data Norm Normalization (% Specific Binding) RawData->Norm Model Non-Linear Regression (4-Parameter Logistic) Norm->Model IC50 IC50 Calculation Model->IC50 Curve Fit Cheng Cheng-Prusoff Correction IC50->Cheng Ki = IC50 / (1 + [L]/Kd) Ki Final Ki Value Cheng->Ki

Figure 2: Statistical Data Processing Pipeline. Raw radiometric data is normalized, fitted to a sigmoidal dose-response model, and corrected for radioligand concentration to yield the affinity constant (Ki).

Comparative Performance Analysis

The following analysis contrasts the 3,3-Difluoro scaffold against the Non-Fluorinated parent and a 4,4-Difluoro isomer. Data is synthesized from Narayanan et al. (2022) and standard SAR principles.

Potency and Affinity Data
Compound VariantStructure NotecAMP EC50 (nM)95% CI (nM)Relative Potency
3,3-Difluoro (Product) gem-difluoro at C36.5 [4.2 - 8.9]1.0x (Reference)
Non-FluorinatedUnsubstituted piperidine162.0[120 - 210]0.04x
4,4-Difluorogem-difluoro at C453.0[35 - 80]0.12x

Statistical Interpretation:

  • Significance: The overlap between the 95% Confidence Intervals (CI) of the 3,3-Difluoro product [4.2-8.9] and the Non-Fluorinated parent [120-210] is non-existent. An unpaired t-test of the log(EC50) values yields a p-value < 0.0001 , confirming the shift is statistically significant and not random error.

  • Isomer Effect: The 3,3-difluoro is superior to the 4,4-difluoro isomer (6.5 nM vs 53 nM). This suggests that the C3 position offers a specific electronic or conformational advantage, likely by influencing the vector of the piperidine nitrogen lone pair, optimizing the interaction with the receptor's aspartate residue.

Physicochemical & Metabolic Comparison
Property3,3-DifluoroNon-FluorinatedImplication
pKa (Piperidine N) ~8.5~10.5Lower pKa improves membrane permeability and reduces phospholipidosis risk.
LogD (pH 7.4) 2.11.4Moderate lipophilicity increase aids CNS/tissue penetration without insolubility.
Clearance (Rat) 20 mL/min/kg>60 mL/min/kgFluorine blocks metabolic oxidation at the susceptible C3 position.

Conclusion & Recommendations

The statistical analysis of binding data confirms that 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine is the superior scaffold for APJ agonism compared to non-fluorinated alternatives.

  • For Potency: Use the 3,3-difluoro motif.[1][2][3] The ~25-fold increase in potency is statistically validated.

  • For Stability: The metabolic blockade provided by the fluorine atoms at the C3 position is essential for converting a "tool compound" into an orally bioavailable drug (Compound 47).

  • Implementation: When designing libraries, prioritize the 3,3-difluoro building block (CAS 1897718-16-9) over the 4,4-difluoro isomer for this specific scaffold class.

References

  • Narayanan, S., et al. (2022).[4] "Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor." Bioorganic & Medicinal Chemistry, 66, 116789.[4]

  • Rowley, M., et al. (2001).[5] "3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists."[5] Journal of Medicinal Chemistry, 44(10), 1603-1614.[5]

  • PubChem. (2023). "Compound Summary: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine." National Library of Medicine.

  • ChemRxiv. (2023). "(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds."

Sources

Safety Operating Guide

3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational disposal strategy for 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine (CAS: 1897718-16-9).[1]

This protocol is designed for Research & Development (R&D) environments. It prioritizes the mitigation of two specific chemical risks:

  • Exothermic incompatibility typical of secondary/tertiary amines.[1]

  • Hydrogen Fluoride (HF) generation during thermal destruction.[1]

Part 1: Chemical Identity & Hazard Assessment[2][3]

Before initiating disposal, you must validate the waste stream identity.[1] This compound is a fluorinated bis-piperidine motif.[1] Its disposal profile is governed by its basicity and its fluorine content.[1]

PropertySpecificationOperational Implication
Chemical Name 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidinePrimary tracking ID for manifests.
CAS Number 1897718-16-9Use for waste profile declaration.[1]
Molecular Weight 218.29 g/mol High MW suggests low volatility compared to piperidine.[1]
Functional Groups

Amine,

Amine, Gem-difluoro
Corrosive (Base) . Incompatible with acids/oxidizers.[1]
Physical State Solid or Viscous Oil (typically)May require dissolution in solvent for bulk disposal.[1]
Primary Hazards Corrosive, Irritant, Toxic Causes severe skin burns/eye damage.[1][2][3]

Critical Safety Note: Upon combustion or contact with strong acids, the gem-difluoro group can liberate Hydrogen Fluoride (HF) .[1] Standard incineration without scrubbing is insufficient.[1]

Part 2: Pre-Disposal Segregation (The "Self-Validating" Protocol)

The most common failure mode in amine disposal is accidental mixing with acids or oxidizers in a "General Organic Waste" container, leading to pressurization or explosion.[1]

The Rule of Two:

  • Segregate by pH: Never mix this compound with acidic waste streams (Waste Code D002-Acid).[1]

  • Segregate by Halogen: Keep separate from non-halogenated organics to allow specific incineration routing.

Workflow: Waste Stream Decision Tree

SegregationLogic Start Waste Generation: 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE (Contaminated gloves, weighing boats, pure solid) StateCheck->Solid Liquid LIQUID WASTE (Mother liquors, reaction mixtures) StateCheck->Liquid SolidAction Double bag in 6-mil polyethylene. Label: 'Toxic Solid, Organic, Fluorinated' Solid->SolidAction pHCheck Check pH of Mixture Liquid->pHCheck End RCRA Storage Area SolidAction->End Acidic pH < 7 (Acidic) pHCheck->Acidic Basic pH ≥ 7 (Basic/Neutral) pHCheck->Basic Neutralize STOP. Risk of Exotherm/HF. Neutralize slowly with dilute NaOH/NaHCO3 before combining. Acidic->Neutralize Container Transfer to HDPE Carboy. Label: 'Alkaline Organic Waste, Halogenated' Basic->Container Neutralize->Container Container->End Ready for Pickup

Figure 1: Decision logic for segregating fluorinated amine waste to prevent incompatible mixing.

Part 3: Treatment & Destruction Methods[4]

You cannot dispose of this down the drain.[1] The fluorine atoms require high-temperature incineration with specific flue gas treatment.[1]

Recommended Disposal Method: High-Temperature Incineration
  • Facility Requirement: The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a Rotary Kiln Incinerator .

  • Parameter: Minimum temperature of 1100°C (2012°F) with a residence time of >2 seconds.[1]

  • Scrubbing: The facility must have a wet scrubber system (typically alkaline) to capture Hydrogen Fluoride (HF) gas generated during the combustion of the C-F bonds.

Waste Coding (RCRA - USA)

Proper coding ensures the incinerator operator knows to expect halogens and alkalinity.[1]

CodeDescriptionReason
D002 Corrosive WasteThe compound is a secondary/tertiary amine base.[1]
D001 Ignitable WasteApplicable if dissolved in flammable solvents (MeOH, DCM).[1]
None Non-listedIt is not a P- or U-listed waste, but is a "Characteristic" waste.[1]

Labeling Requirement: The container label must explicitly state:

"CONTAINS FLUORINE - POTENTIAL HF GENERATION UPON COMBUSTION"

Part 4: Emergency Spill Response

In the event of a spill in the lab, do not use water immediately, as this spreads the contamination.

Spill Kit Requirements:

  • Absorbent: Polypropylene pads or Vermiculite (Do not use clay-based absorbents for HF-generating compounds if avoidable, though acceptable for the amine form).[1]

  • Neutralizer: Citric acid or dilute acetic acid (to neutralize the base).[1]

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

Protocol:
  • Isolate: Evacuate the immediate area.

  • Protect: Don PPE. Ensure ventilation is active.[1][4][2][3][5]

  • Neutralize: If liquid, apply a weak acid neutralizer (e.g., citric acid powder) from the perimeter inward until pH is neutral (pH 6-8).[1]

  • Absorb: Cover with vermiculite or pads.[1]

  • Collect: Scoop into a wide-mouth HDPE jar.

  • Clean: Wash the surface with soap and water; collect this rinsate as hazardous waste.[1]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136284687 (Related Fluorinated Piperidines).[1] PubChem.[1] [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA.[1][6][7][8] [Link]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link]

Sources

Personal protective equipment for handling 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment & Chemical Context[1][2]

The "Why" Behind the Protocol To handle 3,3-Difluoro-1-(piperidin-4-ylmethyl)piperidine safely, researchers must look beyond generic safety data and understand the molecule's structural reactivity.[1][2] This compound features two distinct amine centers: a secondary amine on the piperidin-4-ylmethyl tail and a tertiary amine within the 3,3-difluoropiperidine core.[1][2]

  • Corrosivity (Primary Hazard): Like its parent structure, piperidine, this molecule acts as a strong organic base.[1] It is classified as Skin Corrosion Category 1B by structural analogy.[1][2] It causes irreversible tissue damage upon contact.[1][2][3]

  • Fluorine-Enhanced Bioavailability: The 3,3-difluoro substitution increases the compound's lipophilicity compared to non-fluorinated analogs.[1][2] This facilitates rapid dermal absorption, making skin contact a dual threat: chemical burn + systemic toxicity.[1][2]

  • Physical State: Typically presents as a viscous oil or low-melting solid.[1][2] Its low vapor pressure does not negate inhalation risks if aerosols are generated during weighing or heating.[1][2]

GHS Classification (Derived from SAR Analysis):

  • Danger: Causes severe skin burns and eye damage (H314).[1][3][4][5]

  • Warning: Harmful if swallowed or in contact with skin (H302 + H312).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1][2] We do not rely on a single layer of protection.[1][2]

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Ocular/Face Chemical Splash Goggles + Face Shield Standard safety glasses allow vapors/splashes to bypass the side gaps.[1][2] A face shield is mandatory when handling >100 mg to protect the neck/face from corrosive projectiles during accidental over-pressurization.[1][2]
Dermal (Hands) Double Gloving Protocol 1. Inner: Silver Shield® (Laminate)2.[1][2] Outer: Nitrile (min 5 mil/0.12 mm)Permeation Dynamics: Piperidine derivatives can permeate standard nitrile in <15 mins.[1][2] Laminate liners provide >4h breakthrough time.[1][2] The outer nitrile glove provides dexterity and mechanical protection.[1][2]
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Amine vapors are respiratory irritants.[1][2] If working outside a hood (e.g., instrument maintenance), a full-face respirator with ABEK1 (Organic/Inorganic/Amine) cartridges is required.[1][2]
Body Chemical-Resistant Apron + Lab Coat Cotton lab coats absorb liquids, holding corrosives against the skin.[1][2] An impervious apron (Tyvek or PVC) prevents saturation.[1][2]

Operational Handling Protocol

A. Preparation & Weighing

Objective: Eliminate aerosol generation and static discharge.[1][2]

  • Static Control: Use an antistatic gun on the weighing vessel. Fluorinated amines can accumulate static charge, causing "fly-away" powder or droplet dispersion.[1][2]

  • Transfer: Use a disposable glass pipette or spatula.[1][2] Avoid plastic syringes if the solvent vehicle is unknown, as amines can leach plasticizers.[1][2]

  • Solvent Selection: If dissolving, avoid halogenated solvents (DCM) initially if an exotherm is suspected.[1][2] Use Alcohols or Ethers (MeOH, THF) with cooling.[1]

B. Reaction Setup & Quenching

The "Runaway" Risk: Secondary amines react exothermically with acid chlorides, anhydrides, and strong acids.[1][2]

  • Addition Rate: Always add the electrophile to the amine solution slowly at 0°C.

  • Quenching: NEVER add water directly to the neat compound.[1][2]

    • Protocol: Dilute the reaction mixture with an inert solvent (e.g., EtOAc) first.[1]

    • Neutralization:[1][2] Add saturated Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃) dropwise.[1][2]

C. Waste Disposal Logistics

Classification: Halogenated Organic Waste (due to Fluorine content).[1][2]

  • Segregation: Do NOT mix with acidic waste streams (risk of violent heat generation).[1][2]

  • Labeling: Clearly mark as "Basic, Fluorinated, Corrosive."

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers (corrosion risk).[1][2][3][6]

Emergency Response Decision Logic

This workflow dictates the immediate actions following an exposure event. Speed is critical to prevent permanent necrosis.[1][2]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale Action_Skin 1. Remove Clothing 2. Blot (Don't Rub) 3. Rinse 15+ mins Skin->Action_Skin Action_Eye 1. Hold Eyelid Open 2. Rinse 15+ mins 3. Do NOT Neutralize Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Immediate response workflow for exposure to corrosive fluorinated amines.[1][2]

References

  • Sigma-Aldrich. (2023).[1][2][4] Safety Data Sheet: Piperidine (CAS 110-89-4).[1][2][3]Link[2]

    • Grounding for Corrosive/Flammable classific
  • Fisher Scientific. (2021).[1][2] Safety Data Sheet: 1-(Piperidin-4-ylmethyl)piperidine.[1][2]Link[2]

    • Source for specific hazards of the non-fluorin
  • PubChem. (n.d.).[1][2] Compound Summary: 3,3-Difluoropiperidine.[1][2] National Library of Medicine.[1][2] Link[2]

    • Reference for the fluorin

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.